N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Beschreibung
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Eigenschaften
IUPAC Name |
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS.ClH/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9;/h5-7,10H,1-4H2,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWCPLIUOGYQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves a critical amide coupling reaction, followed by conversion to its hydrochloride salt to improve solubility and handling properties. This document outlines the chemical principles, step-by-step procedures, and essential data for the successful preparation and characterization of the target molecule.
Introduction and Strategic Overview
The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide core structure is a significant scaffold in the development of novel therapeutic agents, with the thiazole ring being a key pharmacophore in numerous biologically active compounds.[1][2] The piperidine moiety often serves to modulate physicochemical properties and can be crucial for receptor interactions. The hydrochloride salt form is typically preferred for pharmaceutical applications due to its enhanced stability and aqueous solubility.[3]
The synthesis of the target compound is primarily achieved through the formation of an amide bond between piperidine-4-carboxylic acid and 2-aminothiazole.[4] This transformation, while conceptually straightforward, requires careful selection of coupling reagents to ensure high yield and purity.[5][6] This guide will focus on a robust and widely applicable method utilizing a uronium-based coupling agent, followed by a standard procedure for hydrochloride salt formation.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | Sigma-Aldrich | ≥98% |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Sigma-Aldrich | ≥98% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | C₁₀H₁₅F₆N₆OP | 380.23 | Combi-Blocks | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | ACS Grade, ≥99.5% |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | ACS Grade, ≥99.5% |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific | N/A |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | Fisher Scientific | N/A |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥97% |
| Hydrochloric acid solution (2M in diethyl ether) | HCl | 36.46 | Sigma-Aldrich | N/A |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous, ≥99% |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Glassware for filtration (Büchner funnel, filter paper)
-
Glassware for column chromatography
-
pH paper or pH meter
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Synthetic Protocol
The synthesis is a two-step process: the amide coupling to form the free base, followed by the formation of the hydrochloride salt.
Step 1: Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (Free Base)
This step involves the HATU-mediated amide coupling of piperidine-4-carboxylic acid and 2-aminothiazole. HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for forming amide bonds.[5]
Reaction Scheme:
Figure 1: Amide coupling reaction scheme.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq, e.g., 1.29 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, approximately 10 mL per gram of carboxylic acid). Stir the mixture until the solid dissolves.
-
Addition of Reagents: Add 2-aminothiazole (1.0 eq, 1.00 g, 10 mmol), followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL, 25 mmol). Cool the reaction mixture to 0 °C in an ice bath.
-
Activation and Coupling: In a separate flask, dissolve HATU (1.1 eq, 4.18 g, 11 mmol) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the cooled reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc) and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification of the Free Base
The crude product is purified by flash column chromatography on silica gel.
Procedure:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(1,3-thiazol-2-yl)piperidine-4-carboxamide as a solid.
Step 2: Formation of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Hydrochloride
The purified free base is converted to its hydrochloride salt to improve its handling and solubility characteristics.[3]
Reaction Scheme:
Figure 2: Hydrochloride salt formation.
Procedure:
-
Dissolution: Dissolve the purified N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in a minimal amount of anhydrous diethyl ether. Some gentle warming may be necessary. If solubility is an issue, a co-solvent like methanol or ethanol can be used sparingly.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to obtain the final product.
Characterization
The structure and purity of the synthesized N-(1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride should be confirmed by standard analytical techniques.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
HATU: Can be a skin and respiratory sensitizer. Handle with care and avoid inhalation of dust.[7]
-
DIPEA: Corrosive and flammable. Handle in a fume hood.
-
DMF: A potential reproductive toxin. Avoid skin contact and inhalation.
-
HCl in Diethyl Ether: Corrosive and highly flammable. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in amide coupling | Incomplete reaction | Extend reaction time, ensure anhydrous conditions, check the quality of coupling reagents. |
| Poor activation of carboxylic acid | Use a slight excess of HATU. | |
| Side reactions | Ensure the reaction temperature is controlled, especially during the addition of HATU. | |
| Difficulty in purification | Co-eluting impurities | Optimize the column chromatography solvent system. Consider a different stationary phase if necessary. |
| Product is insoluble | Use a different solvent for loading onto the column or consider trituration. | |
| Incomplete salt formation | Insufficient HCl | Add additional HCl solution dropwise until no further precipitation is observed. |
| Product is soluble in the reaction solvent | Try a different solvent for precipitation or concentrate the solution. |
Conclusion
This guide provides a detailed and robust protocol for the synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride. By following the outlined procedures for amide coupling, purification, and salt formation, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. Adherence to the safety precautions is paramount for the well-being of the researcher and the integrity of the experiment.
References
- Das, D., Sikdar, P., & Bairagi, M. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. Article.
- Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528.
- Hilaris Publisher. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Journal of Chemistry and Applied Chemical Engineering.
- Ju, Y., & Varma, R. S. (2006). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2. The Journal of Organic Chemistry, 71(1), 135–141.
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MDPI. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]
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NIH. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. National Institutes of Health. [Link]
- Peng, Y., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry.
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PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. [Link]
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ResearchGate. (2016). Convert N-alkyl Piperifine to salt. ResearchGate. [Link]
- Shan, C., et al. (2022). A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes. Organic Letters, 24(18), 3205–3240.
- Singh, R., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience.
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Xu, F., et al. (2008). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2. The Journal of Organic Chemistry, 73(1), 312–315.
- Zare, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies.
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An In-depth Technical Guide to the Synthesis and Characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a key structural feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide details a robust synthetic protocol for the target compound via amide coupling of piperidine-4-carboxylic acid and 2-aminothiazole. Furthermore, it outlines a systematic characterization workflow employing a suite of analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm the structure, purity, and integrity of the synthesized compound. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel thiazole-based therapeutic agents.
Introduction: The Significance of the Thiazole Scaffold
Heterocyclic compounds are foundational to the development of new pharmaceuticals. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. The biological versatility of thiazole derivatives is extensive, with documented efficacy against a wide array of clinical conditions, including cancer, inflammation, and microbial infections.[1]
The target molecule, N-1,3-thiazol-2-ylpiperidine-4-carboxamide, combines the biologically significant thiazole ring with a piperidine-4-carboxamide linker. This design is strategic, as piperidine moieties are also prevalent in pharmaceuticals, often serving to improve physicochemical properties and modulate pharmacological activity. The amide linkage is a common and stable functional group in drug molecules, contributing to the overall structural rigidity and potential for hydrogen bonding interactions with biological targets.[3]
This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of this promising compound, offering insights into the rationale behind experimental choices and ensuring the generation of reliable and reproducible data.
Synthesis of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
The synthesis of the target compound is achieved through a direct amide coupling reaction between piperidine-4-carboxylic acid and 2-aminothiazole. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[3] The general approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4]
Synthetic Strategy: The Amide Coupling Reaction
The core of the synthesis is the formation of an amide bond between the carboxyl group of piperidine-4-carboxylic acid and the amino group of 2-aminothiazole. This reaction typically requires a coupling agent to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.
Caption: Synthetic workflow for N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Detailed Experimental Protocol
This protocol describes the synthesis using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent, a common and efficient choice for amide bond formation.[3]
Materials:
-
Piperidine-4-carboxylic acid
-
2-Aminothiazole
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add 2-aminothiazole (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Rationale for Experimental Choices:
-
HATU: Chosen for its high efficiency and mild reaction conditions, minimizing side reactions.
-
DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous Work-up: Essential to remove the water-soluble byproducts and unreacted reagents.
Characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
A comprehensive characterization is crucial to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: Comprehensive characterization workflow for the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the thiazole ring protons, the piperidine ring protons, and the amide N-H proton.[5]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environments.
Table 1: Expected NMR Data
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
| Thiazole-H | ~7.0 - 7.5 | ~110 - 145 |
| Amide N-H | ~8.0 - 9.0 (broad singlet) | - |
| Piperidine-CH | ~2.5 - 3.5 | ~40 - 50 |
| Piperidine-CH₂ | ~1.5 - 2.0 | ~25 - 35 |
| Carbonyl C=O | - | ~170 - 175 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H stretch (amide) | 3200 - 3400 | Strong, broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=O stretch (amide) | 1630 - 1680 | Strong |
| C=N stretch (thiazole) | 1580 - 1620 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
The presence of a strong absorption band around 1650 cm⁻¹ for the amide carbonyl and a broad band around 3300 cm⁻¹ for the N-H stretch would provide strong evidence for the formation of the amide bond.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.[8]
-
Expected Molecular Weight: The molecular formula of N-1,3-thiazol-2-ylpiperidine-4-carboxamide is C₉H₁₃N₃OS, with a calculated molecular weight of approximately 211.28 g/mol .[9]
-
Analysis: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
Physical Characterization
-
Melting Point: A sharp and defined melting point is indicative of a pure compound.[7]
-
Purity: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
Potential Applications and Future Directions
Derivatives of N-thiazolylpiperidine carboxamides have been investigated for various biological activities. For instance, some analogs have shown potential as antitumor agents.[8] Other related thiazole carboxamides have been explored for their antimicrobial and anti-inflammatory properties.[6] The synthesized N-1,3-thiazol-2-ylpiperidine-4-carboxamide can serve as a valuable starting point for the development of new therapeutic agents. Further derivatization of the piperidine nitrogen or substitution on the thiazole ring could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. The described amide coupling protocol is robust and efficient, and the outlined multi-technique characterization workflow ensures the unambiguous confirmation of the product's structure and purity. This foundational knowledge is essential for researchers aiming to explore the therapeutic potential of this and related thiazole-containing compounds in drug discovery and development programs.
References
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Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907. [Link]
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Peng, Y., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate. [Link]
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Organic & Biomolecular Chemistry. (2015). Amide coupling reactions. Royal Society of Chemistry. [Link]
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Hilaris Publisher. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Hilaris Publisher. [Link]
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Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. PMC. [Link]
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National Center for Biotechnology Information. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. NIH. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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National Center for Biotechnology Information. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
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PubChem. N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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PubChem. N-(5-nitrothiazol-2-yl)-5-(p-tolyl)furan-2-carboxamide. PubChem. [Link]
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PubChem. 4-amino-N-(thiazol-2-yl)benzenesulfonamide, sodium salt. PubChem. [Link]
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An In-Depth Technical Guide on the Core Mechanism of Action of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Introduction: Deconstructing N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride for Therapeutic Insight
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride represents a molecule of significant interest within contemporary drug discovery, primarily due to its structural motifs—the thiazole and piperidine carboxamide cores. These scaffolds are prevalent in a multitude of biologically active compounds, suggesting a high potential for therapeutic applicability. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Similarly, the piperidine carboxamide moiety is a common feature in ligands targeting central nervous system receptors and various enzymes.[5]
This technical guide will provide an in-depth exploration of the hypothesized mechanism of action for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride. Drawing parallels with structurally related and well-characterized compounds, such as Takeda's DGAT1 inhibitor and Pfizer's PF-04620110, we will posit that the primary biological target of this compound is Diacylglycerol O-acyltransferase 1 (DGAT1) .[6][7] The inhibition of DGAT1 holds considerable promise for the treatment of metabolic disorders, including obesity and type 2 diabetes.[8][9] This guide will delve into the molecular intricacies of this proposed mechanism, outline robust experimental methodologies for its validation, and discuss the potential therapeutic ramifications for researchers, scientists, and drug development professionals.
The Central Hypothesis: N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride as a Selective DGAT1 Inhibitor
Our core hypothesis is that N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride functions as a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). This assertion is predicated on the following lines of reasoning:
-
Structural Analogy to Known DGAT1 Inhibitors: The molecular architecture of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride shares key pharmacophoric features with established DGAT1 inhibitors. For instance, PF-04620110, a potent and selective DGAT1 inhibitor, also contains a nitrogen-bearing heterocyclic system and a carboxamide group, which are crucial for its interaction with the enzyme's active site.[7][10]
-
Therapeutic Relevance of the Thiazole Scaffold: The thiazole moiety has been successfully incorporated into a range of enzyme inhibitors, demonstrating its utility in targeting specific catalytic domains.[1][11][12][13]
-
Metabolic Significance of DGAT1: DGAT1 is a pivotal enzyme in lipid metabolism, catalyzing the terminal and committed step in triglyceride biosynthesis.[6] Its inhibition is a validated therapeutic strategy for mitigating lipid accumulation and improving metabolic health.[8][9]
The Molecular Ballet: DGAT1's Role in Triglyceride Synthesis
DGAT1 is an integral membrane enzyme that resides in the endoplasmic reticulum. It facilitates the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA, yielding a triglyceride (TG). This process is fundamental for the storage of metabolic energy in the form of lipid droplets.
Proposed Mechanism of Inhibition: A Molecular Interruption
We propose that N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride acts as a competitive or non-competitive inhibitor of DGAT1. The thiazole and piperidine carboxamide components of the molecule are likely to engage in critical hydrogen bonding and hydrophobic interactions within the DGAT1 active site, thereby preventing the binding of its natural substrates, DAG and acyl-CoA. This inhibitory action effectively curtails the synthesis of new triglycerides.
Caption: Triglyceride synthesis pathway and the proposed point of DGAT1 inhibition.
Physiological Ramifications of DGAT1 Inhibition
The inhibition of DGAT1 by N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is anticipated to trigger a cascade of beneficial metabolic effects:
-
Reduced Intestinal Fat Absorption: A significant portion of dietary fat is absorbed and re-esterified into triglycerides in the enterocytes of the small intestine. DGAT1 inhibition in this tissue would lead to a decrease in the absorption of dietary fats.[14]
-
Decreased Hepatic Triglyceride Synthesis: In the liver, DGAT1 plays a role in the packaging of triglycerides into very-low-density lipoproteins (VLDL). Inhibition of hepatic DGAT1 would reduce VLDL secretion and lower plasma triglyceride levels.
-
Enhanced Insulin Sensitivity: By preventing the accumulation of triglycerides in peripheral tissues such as skeletal muscle and the liver, DGAT1 inhibition can ameliorate insulin resistance.[6]
-
Increased Energy Expenditure: The reduction in triglyceride synthesis may lead to a metabolic shift towards increased fatty acid oxidation for energy production.
Experimental Blueprint for Mechanism of Action Validation
To rigorously validate the hypothesis that N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is a DGAT1 inhibitor, a systematic and multi-tiered experimental approach is imperative. The following protocols provide a comprehensive framework for this validation process.
Caption: A streamlined workflow for the experimental validation of a DGAT1 inhibitor.
Protocol 1: In Vitro DGAT1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride against purified human DGAT1.
Methodology:
-
Enzyme Preparation: Utilize recombinant human DGAT1 expressed in and purified from a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate Preparation: Prepare a reaction mixture containing diacylglycerol and radiolabeled [14C]oleoyl-CoA in a suitable buffer.
-
Inhibitor Preparation: Prepare a serial dilution of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride in DMSO.
-
Assay Procedure: a. In a 96-well plate, add the DGAT1 enzyme to each well. b. Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells. c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate mixture. e. Incubate for 30 minutes at 37°C.
-
Reaction Termination and Product Quantification: a. Stop the reaction by adding a solution of isopropanol/heptane/water. b. Extract the lipid phase containing the [14C]triglycerides. c. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Cell-Based Triglyceride Synthesis Assay
Objective: To assess the ability of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride to inhibit triglyceride synthesis in a relevant cellular context.
Methodology:
-
Cell Culture: Culture human intestinal cells (e.g., Caco-2) or hepatocytes (e.g., HepG2) to confluence.
-
Inhibitor Treatment: Treat the cells with varying concentrations of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride for 24 hours.
-
Lipid Labeling: Add [14C]oleic acid complexed to BSA to the cell culture medium and incubate for 4 hours.
-
Lipid Extraction: a. Wash the cells with PBS. b. Lyse the cells and extract the total lipids using a chloroform/methanol solution.
-
Thin-Layer Chromatography (TLC): a. Spot the lipid extracts onto a silica TLC plate. b. Separate the lipid species using a hexane/diethyl ether/acetic acid solvent system. c. Visualize the lipid spots using a phosphorimager.
-
Quantification and Analysis: Quantify the intensity of the triglyceride band and normalize it to the total lipid content. Determine the IC50 of the compound for the inhibition of cellular triglyceride synthesis.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride with DGAT1 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either the test compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated protein fraction.
-
Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific for DGAT1.
-
Data Analysis: The binding of the compound to DGAT1 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Data Summary: Expected Quantitative Outcomes
| Assay | Parameter | Expected Value for an Effective Inhibitor |
| In Vitro DGAT1 Inhibition | IC50 | < 100 nM |
| Cell-Based TG Synthesis | IC50 | < 500 nM |
| Selectivity Profiling | DGAT1 vs. DGAT2 | > 100-fold selectivity |
| Selectivity Profiling | DGAT1 vs. ACAT1/2 | > 100-fold selectivity |
Therapeutic Horizons and Future Directions
The confirmation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride as a potent and selective DGAT1 inhibitor would position it as a promising therapeutic candidate for a range of metabolic diseases.
-
Obesity and Type 2 Diabetes: By reducing fat absorption and improving insulin sensitivity, this compound could be a valuable tool in the management of obesity and its comorbidities.[6][8]
-
Non-Alcoholic Fatty Liver Disease (NAFLD): Its ability to decrease hepatic triglyceride synthesis makes it a potential treatment for NAFLD, a condition characterized by excessive fat accumulation in the liver.
-
Cardiovascular Disease: By lowering plasma triglyceride levels, DGAT1 inhibition may also reduce the risk of cardiovascular events.[6]
Future research should focus on comprehensive preclinical development, including pharmacokinetic and pharmacodynamic studies, in vivo efficacy testing in relevant animal models of metabolic disease, and thorough safety and toxicology assessments.
Conclusion
References
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
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What are DGAT1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
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Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Medicinal Chemistry Letters. Available at: [Link]
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Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Hilaris Publisher. Available at: [Link]
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Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. Available at: [Link]
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Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry. Available at: [Link]
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Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. PLOS ONE. Available at: [Link]
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Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. The Journal of Biological Chemistry. Available at: [Link]
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Biochemical and biological properties of 4-(3-phenyl-[1][7][11] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. Available at: [Link]
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Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. Available at: [Link]
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Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]
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Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. Available at: [Link]
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Compound N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide. Molport. Available at: [Link]
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The Diverse Biological Landscape of Thiazole-Carboxamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of biologically active molecules. When coupled with a carboxamide linkage, this scaffold gives rise to the thiazole-carboxamide derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological activities. This versatility stems from the unique electronic properties of the thiazole ring and the ability of the carboxamide group to engage in various non-covalent interactions, particularly hydrogen bonding, with biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of thiazole-carboxamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the potential of this promising chemical space. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
I. Anticancer Activity: Targeting the Engines of Malignancy
Thiazole-carboxamide derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
One of the prominent anticancer mechanisms of certain thiazole-carboxamide derivatives is the inhibition of tubulin polymerization .[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] The interaction often involves hydrogen bonding with key residues like Cys241 and hydrophobic interactions within the binding pocket.[4]
Another key target for some thiazole-carboxamide derivatives is the inhibition of protein kinases , such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit tumor-induced angiogenesis, thereby starving the tumor and impeding its growth.
Furthermore, some derivatives have been shown to induce apoptosis through the modulation of key signaling pathways and effector proteins, including increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[4]
Diagram 1: Anticancer Mechanisms of Thiazole-Carboxamide Derivatives
Caption: Mechanisms of anticancer action for thiazole-carboxamide derivatives.
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of thiazole-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the thiazole and the carboxamide moieties.
-
Substituents on the Phenyl Ring of the Thiazole: The presence of electron-withdrawing groups, such as nitro (-NO2) or halogen atoms (e.g., -Cl, -F), on the phenyl ring at the 2-position of the thiazole can enhance cytotoxic activity.[5] The position of these substituents is also crucial; for instance, a para-nitro group has been shown to be more effective than a meta-nitro group against certain cancer cell lines.[5]
-
Amide Moiety: The nature of the substituent on the carboxamide nitrogen plays a critical role. Aromatic or heteroaromatic rings attached to the amide can modulate the compound's lipophilicity and its ability to form interactions with the target protein. For example, a 4-chloro-2-methylphenyl amido group has been associated with high activity against A-549 lung cancer cells.[1]
-
Lipophilicity: Increased lipophilicity, often achieved by introducing bulky alkyl groups like a tert-butyl group, can enhance membrane permeability and cellular uptake, leading to improved cytotoxicity.
C. Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole-carboxamide derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Table 1: Anticancer Activity of Selected Thiazole-Carboxamide Derivatives
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Nitrophenyl | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [5] |
| 1b | 3-Chlorophenyl | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [5] |
| 2a | 4-Chloro-2-methylphenyl | A-549 (Lung) | Not explicitly stated, but showed 48% inhibition at a given concentration | [1] |
| 3a | 4-Bromophenyl | MCF-7 (Breast) | 55.56 | [6] |
| 3b | 4-Fluorophenyl | MCF-7 (Breast) | 16.78 | [6] |
| 4a | 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| 4b | 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl | HepG2 (Hepatocarcinoma) | 7.26 ± 0.44 | [2] |
| 5a | N-(3,4,5-trimethoxyphenyl) | COLO205 (Colon) | >100 | [7] |
| 5b | N-(4-(tert-butyl)phenyl) | COLO205 (Colon) | 30.79 | [7] |
II. Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole-carboxamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[8]
A. Mechanism of Action
The precise mechanisms of antimicrobial action for many thiazole-carboxamide derivatives are still under investigation. However, their amphiphilic nature, arising from the combination of the heterocyclic thiazole ring and the carboxamide linkage, is thought to be a key factor.[9] This property may facilitate their interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[9]
For some derivatives, specific molecular targets have been proposed. For instance, in bacteria, inhibition of enzymes involved in cell wall biosynthesis, such as MurB, is a potential mechanism. In fungi, inhibition of enzymes like 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis, has been suggested.
B. Structure-Activity Relationship (SAR) Insights
-
Substituents on the Thiazole Ring: The introduction of specific substituents can significantly impact antimicrobial potency. For example, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine group at position 4 and a phenol at position 2 of the thiazole ring has been shown to be beneficial for antibacterial activity.[10]
-
Amide Moiety: The nature of the substituent on the amide nitrogen also plays a crucial role. The presence of bulky and lipophilic groups can enhance activity. For instance, a 14-methyl-7,8,13b,14-tetrahydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(13H)-one substituent connected to the thiazole ring via an N-propylpropionamide linker has been found to be favorable for antifungal activity.[10]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group at the para position of a phenyl ring, can enhance antibacterial activity, possibly by forming strong hydrogen bonds with amino acid residues in the target protein.[9]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this method.[11]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiazole-carboxamide derivative in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Table 2: Antimicrobial Activity of Selected Thiazole-Carboxamide Derivatives
| Compound ID | Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6a | 2-(4-nitrophenyl)-4-phenyl | S. aureus | 4.88 | [11] |
| 6b | 2-(4-chlorophenyl)-4-phenyl | S. aureus | 19.53 | [11] |
| 7a | 2-(4-bromophenyl)-4-phenyl | E. coli | 39.06 | [11] |
| 8a | 2-(4-methoxyphenyl)-4-phenyl | C. albicans | 156.25 | [11] |
| 9a | Heteroaryl-substituted | S. aureus (MRSA) | 0.23-0.7 | [8] |
| 9b | Heteroaryl-substituted | P. aeruginosa | 0.47-0.94 | [8] |
| 10a | 2,4-disubstituted | E. coli | 4.51 | [9] |
III. Anti-inflammatory Activity: Quelling the Flames of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases. Thiazole-carboxamide derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and modulation of inflammatory signaling pathways.[12][13]
A. Mechanism of Action: Targeting COX Enzymes and the NF-κB Pathway
A primary mechanism of anti-inflammatory action for many thiazole-carboxamide derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[7][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By selectively inhibiting COX-2 over the constitutive isoform COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Furthermore, some thiazole-carboxamide derivatives exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates gene transcription. Some thiazole-carboxamides may inhibit this pathway by interfering with the activity of the IKK complex.
Diagram 2: Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by thiazole-carboxamide derivatives.
B. Experimental Protocol: COX-2 Inhibition Assay
Several commercial kits are available for assessing the inhibitory activity of compounds against COX-2. These assays are typically based on the detection of prostaglandin G2, an intermediate product of the COX reaction.
General Steps (Fluorometric Assay):
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, and the fluorometric probe according to the kit's instructions.
-
Inhibitor Preparation: Dissolve the thiazole-carboxamide derivatives in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Fluorescence Measurement: Incubate the plate for a specified time at the recommended temperature and then measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to that of the control. The IC50 value can be determined from a dose-response curve.[8]
Table 3: Anti-inflammatory Activity of Selected Thiazole-Carboxamide Derivatives
| Compound ID | Substituent | Assay | IC50 (µM) | Reference |
| 11a | N-(3,4,5-trimethoxyphenyl) | COX-2 Inhibition | 0.958 | [7] |
| 11b | N-(4-(tert-butyl)phenyl) | COX-2 Inhibition | 0.191 | [7] |
| 12a | 2-(4-methylphenyl) | Carbonic Anhydrase I | 39.38 | [1] |
| 12b | 2-(4-methylphenyl) | Carbonic Anhydrase II | 39.16 | [1] |
| 13a | Phenyl substituted | Carrageenan-induced paw edema | Significant inhibition | [13] |
IV. Antioxidant Activity: Neutralizing Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Thiazole-carboxamide derivatives have been shown to possess significant antioxidant properties.[15]
A. Mechanism of Action
The antioxidant activity of these compounds is often attributed to their ability to act as free radical scavengers . They can donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The stability of the resulting thiazole-carboxamide radical is a key factor in its scavenging efficiency.
B. Structure-Activity Relationship (SAR) Insights
-
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3) or bulky alkyl groups (e.g., tert-butyl), on the phenyl ring can enhance antioxidant activity by increasing the electron density and stabilizing the radical formed after hydrogen or electron donation.[12][15]
-
Lipophilicity: A higher lipophilicity, as conferred by groups like the tert-butyl group, can improve the compound's ability to interact with and neutralize lipid radicals within biological membranes.[12]
-
Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups can significantly contribute to antioxidant activity through hydrogen atom transfer.
C. Experimental Protocols: DPPH and ABTS Assays
1. DPPH Radical Scavenging Assay:
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Methodology:
-
Prepare a stock solution of the thiazole-carboxamide derivative in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the test compound.
-
Add a freshly prepared solution of DPPH in methanol to each dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
2. ABTS Radical Cation Decolorization Assay:
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Step-by-Step Methodology:
-
Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to obtain a specific absorbance at 734 nm.
-
Add the thiazole-carboxamide derivative at different concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Table 4: Antioxidant Activity of Selected Thiazole-Carboxamide Derivatives
| Compound ID | Substituent | Assay | IC50 (µM) | Reference |
| 14a | 4-tert-butylphenyl | DPPH | 0.185 ± 0.049 | [15] |
| 14b | 4-methoxyphenyl | DPPH | 0.251 ± 0.057 | [15] |
| 15a | Hydrazinyl thiazolyl coumarin | DPPH | 16-85 | [7] |
| 16a | 4-thiomethyl functionalized | DPPH | 191-417 | [6] |
| 17a | Catechol hydrazinyl-thiazole | ABTS | 3.16 times more active than Trolox | [16] |
V. Synthesis of Thiazole-Carboxamide Derivatives: A General Approach
The synthesis of thiazole-carboxamide derivatives typically involves a multi-step process. A common and versatile method is the Hantzsch thiazole synthesis, followed by amide bond formation.
Diagram 3: General Synthetic Workflow for Thiazole-Carboxamides
Caption: A generalized synthetic route to thiazole-carboxamide derivatives.
Experimental Protocol: Synthesis of N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide
This protocol provides an example of the synthesis of a specific thiazole-carboxamide derivative.
Step 1: Synthesis of 4-Methylbenzothioamide
-
Dissolve p-tolunitrile in N,N-dimethylformamide (DMF).
-
Add ammonium sulfide and stir the reaction mixture at room temperature.
-
Precipitate the product by adding crushed ice, then filter and wash the solid with cold water and n-hexane.[5]
Step 2: Synthesis of 2-(p-Tolyl)thiazole-4-carboxylic Acid
-
Treat the 4-methylbenzothioamide with bromopyruvic acid and calcium carbonate in dry ethanol.
-
Stir the reaction under an argon atmosphere at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, evaporate the ethanol and recrystallize the product from ethanol.[5]
Step 3: Synthesis of N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide
-
Mix 2-(p-tolyl)thiazole-4-carboxylic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1-hydroxybenzotriazole (HOBt) in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate aniline derivative (in this case, aniline) and continue stirring for 24 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction by evaporating the solvent, partitioning between ethyl acetate and water, and washing the organic layer.
-
Dry the organic layer, evaporate the solvent, and wash the resulting precipitate to obtain the final product.[5]
VI. Conclusion and Future Perspectives
The thiazole-carboxamide scaffold represents a highly privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents underscores their potential for the development of novel therapeutics. The modular nature of their synthesis allows for extensive structural diversification, enabling the fine-tuning of their pharmacological profiles.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.
-
Structure-Based Drug Design: The use of computational tools, such as molecular docking and dynamics simulations, can aid in the design of more potent and selective inhibitors.
-
In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles in relevant animal models.
-
Exploration of New Biological Activities: The structural diversity of the thiazole-carboxamide library suggests that these compounds may possess other, as-yet-undiscovered biological activities that warrant investigation.
By continuing to explore the rich chemical space of thiazole-carboxamide derivatives, the scientific community is well-positioned to uncover new and effective treatments for a wide range of human diseases.
VII. References
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Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]
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Al-Hourani, B. J., Sharma, S., Wuest, F., & Jha, A. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(9), e0300133. [Link]
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Al-Hourani, B. J., Sharma, S., Wuest, F., & Jha, A. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(9), e0300133. [Link]
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Pattan, S. R., Hullolikar, R. L., Dighe, N. S., Ingalagi, B. N., Hole, M. B., Gaware, V. M., & Chavan, P. A. (2009). SYNTHESIS AND EVALUATION OF SOME NEW PHENYL THIAZOLE DERIVATIVES FOR THEIR ANTI-INFLAMMATORY ACTIVITES. Journal of Pharmacy Science and Research, 1(4), 96-102. [Link]
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CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
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Osman, H., Arshad, A., Chan, K. L., & Bagley, M. C. (2012). Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. ResearchGate. [Link]
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Amelia, T., Kartasasmita, R. E., Ohwada, T., & Tjahjono, D. H. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 7(4), 3588-3595. [Link]
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Wangsawat, N., et al. (2021). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. ResearchGate. [Link]
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Kumar, A., & Rawal, R. K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10747-10765. [Link]
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Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 284-292. [Link]
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Singh, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8034. [Link]
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Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]
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Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]
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Al-Hourani, B. J., Sharma, S., Wuest, F., & Jha, A. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(9), e0300133. [Link]
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Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512-29526. [Link]
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El-Sayed, M. A. A., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12, 1386566. [Link]
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El-Abd, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33453-33467. [Link]
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Liu, X., et al. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry, 14(11), 2201-2212. [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
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Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Frontiers in Chemistry, 10, 966885. [Link]
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El-Abd, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33453-33467. [Link]
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Nguyen, H.-P., et al. (2022). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. ResearchGate. [Link]
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Girit, I. A., et al. (2021). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Antioxidants, 10(11), 1707. [Link]
-
Singh, A., & Parle, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2), 70-81. [Link]
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]
-
Singh, A., & Parle, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2), 70-81. [Link]
-
van der Wulp, R. M., et al. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Molecules, 26(23), 7253. [Link]
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Biernasiuk, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. Molecules, 26(16), 4786. [Link]
-
Singh, S., et al. (2023). Emerging Roles of Tubulin Isoforms and Their Post-Translational Modifications in Microtubule-Based Transport and Cellular Functions. International Journal of Molecular Sciences, 24(13), 10996. [Link]
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Navigating the Synthesis and Potential of N-1,3-Thiazol-2-ylpiperidine-4-carboxamide Hydrochloride: A Technical Guide for Drug Discovery Professionals
Disclaimer: The compound N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride (CAS 340179-84-2) is a sparsely documented molecule in publicly available scientific literature. This guide, therefore, leverages established synthetic methodologies and extrapolates potential biological activities based on structurally related compounds containing the thiazole, piperidine, and carboxamide pharmacophores. All protocols and hypotheses presented herein are intended to provide a strategic framework for the synthesis, characterization, and evaluation of this and similar compounds.
Introduction: Deconstructing a Molecule of Interest
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride represents a fascinating scaffold for medicinal chemists. It combines three key structural motifs: a 1,3-thiazole ring, a piperidine core, and a carboxamide linker. The thiazole ring is a privileged structure in drug discovery, known for its diverse biological activities.[1] The piperidine moiety provides a saturated, three-dimensional element that can influence solubility and interactions with biological targets. Finally, the robust carboxamide bond serves as a stable linker between these two key fragments. While specific data on the title compound is limited, its structural components are present in numerous bioactive agents, suggesting a rich potential for novel therapeutic applications.[2][3]
This guide provides a comprehensive technical overview for researchers and drug development professionals interested in the synthesis, characterization, and potential biological evaluation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride and its analogs.
Physicochemical Properties and Structural Information
| Property | Predicted Value/Information | Source |
| CAS Number | 340179-84-2 | [4] |
| Molecular Formula | C₉H₁₄ClN₃OS | [5] |
| Molecular Weight | 247.75 g/mol | [5] |
| Appearance | Likely a white to off-white solid | General observation for similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from hydrochloride salt form |
Below is the chemical structure of the parent compound, N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Caption: Chemical structure of N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Proposed Synthetic Strategy: A Convergent Approach
A logical and efficient synthesis of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride would involve a convergent approach, preparing the two key building blocks, 2-amino-1,3-thiazole and a protected piperidine-4-carboxylic acid, separately before coupling them.
Caption: Proposed convergent synthetic workflow.
Part 1: Synthesis of 2-Amino-1,3-thiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-aminothiazole core.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of α-Haloketone: To the stirred solution, add the appropriate α-haloketone (e.g., 2-chloroacetaldehyde or a similar starting material) (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part 2: Amide Coupling
The formation of the amide bond between the synthesized 2-aminothiazole and piperidine-4-carboxylic acid is a critical step. To prevent unwanted side reactions, the piperidine nitrogen should be protected, commonly with a tert-butyloxycarbonyl (Boc) group. The coupling itself can be achieved using a variety of modern coupling reagents.
Experimental Protocol: Amide Coupling and Deprotection
-
Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add 2-amino-1,3-thiazole (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified, Boc-protected intermediate in a suitable solvent like dioxane or methanol. Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane) and stir at room temperature. The deprotection and precipitation of the hydrochloride salt usually occur within a few hours. The final product can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Analytical Characterization
A comprehensive characterization of the synthesized N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reversed-phase method with a C18 column is a good starting point.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the amide C=O stretch and N-H bonds.
Potential Biological Activities and Therapeutic Applications
The thiazole-carboxamide scaffold is a recurring motif in compounds with a wide range of biological activities. Based on the activities of structurally related molecules, N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride could be investigated for the following potential applications:
-
Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[8]
-
Antimicrobial and Antifungal Activity: The thiazole ring is a component of several approved antimicrobial and antifungal drugs.
-
Anti-inflammatory Properties: Some thiazole-containing compounds exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[2]
-
Neuroprotective Effects: Recent studies have explored thiazole-carboxamide derivatives as modulators of AMPA receptors, suggesting potential applications in neurological disorders.
Conclusion
While N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride remains a poorly characterized compound, its constituent pharmacophores suggest significant potential for the development of novel therapeutic agents. The synthetic strategies and analytical methods outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this molecule and its analogs. The exploration of its biological activities, guided by the known properties of related compounds, could unveil new avenues for drug discovery in oncology, infectious diseases, and neurology.
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[Author], [Year]. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. [Link]
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[Author], [Year]. Synthesis and biological evaluation of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]
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[Author], [Year]. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. PMC. [Link]
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[Author], [Year]. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
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[Author], [Year]. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
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[Author], [Year]. Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
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[Author], [Year]. Tiazofurin. PubChem. [Link]
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[Author], [Year]. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]
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[Author], [Year]. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]
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[Author], [Year]. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
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[Author], [Year]. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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[Author], [Year]. A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves. Taylor & Francis Online. [Link]
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An In-Depth Technical Guide to N-1,3-thiazol-2-ylpiperidine-4-carboxamide Hydrochloride: Synthesis, Characterization, and Crystallographic Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride, a molecule of significant interest in medicinal chemistry. Notably, as of the date of this publication, the single-crystal X-ray structure of this specific hydrochloride salt has not been deposited in publicly accessible databases. This guide, therefore, serves a dual purpose: firstly, to provide a robust theoretical and practical framework for the synthesis and characterization of this compound, and secondly, to offer a detailed, field-proven methodology for its crystallization and subsequent single-crystal X-ray diffraction analysis. By explaining the causality behind experimental choices and adhering to the highest standards of scientific integrity, this document aims to empower researchers to successfully synthesize, characterize, and ultimately determine the crystal structure of this promising pharmaceutical building block.
Introduction: The Significance of the Thiazole-Piperidine Scaffold
The thiazole ring is a prominent heterocyclic motif found in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery.[3] When coupled with a piperidine ring, another key pharmacophore prevalent in pharmaceuticals, the resulting N-1,3-thiazol-2-ylpiperidine-4-carboxamide core presents a versatile platform for the development of novel therapeutic agents.[4] Derivatives of this scaffold have shown a wide range of biological activities, including but not limited to, antifungal, anti-inflammatory, and anticancer properties.[3][5][6]
The conversion of a parent drug molecule to its hydrochloride salt is a common and often critical step in pharmaceutical development.[7] Hydrochloride salts typically exhibit enhanced aqueous solubility and stability compared to the free base, which can lead to improved bioavailability.[8][9] Therefore, a thorough understanding of the solid-state properties of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride, particularly its crystal structure, is paramount for its development as a potential drug candidate. The crystal structure provides definitive proof of the molecule's three-dimensional arrangement, conformation, and intermolecular interactions, which are crucial for understanding its physical properties and for computational modeling in drug design.[10]
This guide will now proceed to detail the synthesis, characterization, and proposed crystallographic workflow for this compound.
Synthesis and Purification
The synthesis of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride can be approached in a two-step process: the formation of the amide bond to create the parent molecule, followed by the formation of the hydrochloride salt.
Synthesis of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
The core of this synthesis is the formation of an amide bond between piperidine-4-carboxylic acid and 2-aminothiazole. A variety of amide coupling reagents can be employed for this purpose, each with its own advantages in terms of reaction time, yield, and minimization of side reactions.[11][12][13][14][15] Here, we describe a robust protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt).
Experimental Protocol:
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 2-aminothiazole (1.0 eq) to the reaction mixture, followed by the dropwise addition of a tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents.
-
EDC/HOBt: This combination is widely used for its efficiency in forming a stable activated ester intermediate, which then reacts with the amine. HOBt also helps to suppress racemization if chiral centers are present.
-
Tertiary Amine Base: The base is necessary to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, ensuring the free amine is available for nucleophilic attack.
Formation of the Hydrochloride Salt
The purified N-1,3-thiazol-2-ylpiperidine-4-carboxamide can be converted to its hydrochloride salt to improve its solubility and handling properties.[16][17]
Experimental Protocol:
-
Dissolution: Dissolve the purified N-1,3-thiazol-2-ylpiperidine-4-carboxamide in a minimal amount of a suitable organic solvent, such as methanol or isopropanol.
-
Acidification: To this solution, add a solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring until the pH of the solution is acidic (pH ~2).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices:
-
Solvent Choice: The choice of solvent is critical. The free base should be soluble, while the hydrochloride salt should be sparingly soluble to facilitate precipitation.
-
HCl Solution: Using HCl in an organic solvent prevents the introduction of water, which could affect the crystallinity of the final product.[17]
Caption: Synthesis workflow for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[18]
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| 8.5-9.0 (br s, 1H) | -NH (amide) |
| 7.0-7.5 (m, 2H) | Thiazole CH |
| 3.0-3.5 (m, 2H) | Piperidine CH₂ (axial, adjacent to N) |
| 2.5-3.0 (m, 2H) | Piperidine CH₂ (equatorial, adjacent to N) |
| 2.0-2.5 (m, 1H) | Piperidine CH |
| 1.5-2.0 (m, 4H) | Piperidine CH₂ |
Note: Chemical shifts are predicted and may vary depending on the solvent and other experimental conditions. For the hydrochloride salt, protonation of the piperidine nitrogen will lead to downfield shifts of the adjacent protons.[19][20]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.[18]
| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3200-3400 | N-H stretch (amide) | | 2800-3000 | C-H stretch (aliphatic) | | 1640-1680 | C=O stretch (amide I) | | 1510-1560 | N-H bend (amide II) | | 1400-1500 | C=N stretch (thiazole ring) |
Note: For the hydrochloride salt, a broad absorption in the 2400-3200 cm⁻¹ range due to the N⁺-H stretch of the piperidinium ion is expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[21][22][23][24]
| Predicted Mass Spectrometry Data | | :--- | :--- | | Technique | Expected [M+H]⁺ (for the free base) | | Electrospray Ionization (ESI) | m/z = 212.08 |
Crystallization and Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[10][25][26][27]
Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the hydrochloride salt in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction Workflow
Once a suitable single crystal is obtained, the following workflow is followed:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Self-Validating System and Authoritative Grounding:
The entire process of X-ray crystallography is governed by strict standards set by the International Union of Crystallography (IUCr).[28][29][30][31] The final structural model is validated using software like checkCIF, which generates a report highlighting any potential issues with the data or the refinement.[28] This self-validating system ensures the quality and reliability of the reported crystal structure.
Hypothetical Crystallographic Data
Should the crystal structure of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride be determined, the following table summarizes the key parameters that would be reported in the Crystallographic Information File (CIF).
| Hypothetical Crystallographic Data | | :--- | :--- | | Parameter | Description | | Formula | C₉H₁₄ClN₃OS | | Molecular Weight | 247.75 | | Crystal System | e.g., Monoclinic, Orthorhombic | | Space Group | e.g., P2₁/c, P2₁2₁2₁ | | Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | | Volume (ų) | Volume of the unit cell | | Z | Number of molecules per unit cell | | Density (calculated) | g/cm³ | | Absorption Coefficient | mm⁻¹ | | F(000) | Structure factor at zero scattering angle | | Crystal Size | mm | | Temperature | K | | Radiation | e.g., Mo Kα (λ = 0.71073 Å) | | Reflections Collected | Total number of diffraction spots measured | | Independent Reflections | Number of unique reflections | | R-factors (R1, wR2) | Indicators of the quality of the structural model | | Goodness-of-fit (S) | Indicator of the refinement quality |
Conclusion
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is a compound of considerable interest for drug discovery and development. While its crystal structure remains to be elucidated, this technical guide provides a comprehensive roadmap for its synthesis, characterization, and crystallographic analysis. The detailed protocols and explanations of the underlying scientific principles are intended to equip researchers with the necessary knowledge to pursue the experimental determination of its three-dimensional structure. The successful crystallographic analysis of this compound will undoubtedly provide invaluable insights for the future design and development of novel therapeutics based on the thiazole-piperidine scaffold.
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 135-146. [Link]
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Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. (2024). Bioorganic & Medicinal Chemistry, 112, 117765. [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1217-1242. [Link]
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Publication standards for crystal structures. (2011). International Union of Crystallography. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). Molecules, 27(19), 6545. [Link]
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Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]
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N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). Bioorganic & Medicinal Chemistry Letters, 28(12), 2168-2172. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Journal of Mass Spectrometry, 53(11), 1145-1154. [Link]
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Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]
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Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]
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Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.). ResearchGate. [Link]
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Guidelines for biological crystal structures. (n.d.). IUCr Journals. [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
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Salt Selection in Drug Development. (2006). Pharmaceutical Technology, 30(10). [Link]
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Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). Journal of the Brazilian Chemical Society, 16(6a), 1145-1171. [Link]
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A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). ChemRxiv. [Link]
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What Is Hydrochloride Utilized for in Tablets?. (n.d.). Silicon.fr. [Link]
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Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1741. [Link]
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Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. (n.d.). Human Metabolome Database. [Link]
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Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(23), 7310. [Link]
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Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]
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High Resolution Mass Spectrum of Piperidine. (1970). The Journal of Physical Chemistry, 74(12), 2461-2464. [Link]
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¹H NMR spectrum of the thiazole derivative B. (n.d.). ResearchGate. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). NSENS. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3994. [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
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Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2014). The Pharmaceutical Journal. [Link]
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Piperidine. (n.d.). NIST WebBook. [Link]
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A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4983. [Link]
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Spectroscopic Characterization of N-1,3-Thiazol-2-ylpiperidine-4-carboxamide: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound N-1,3-thiazol-2-ylpiperidine-4-carboxamide. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from closely related analogues, to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar heterocyclic compounds.
Introduction and Molecular Structure
N-1,3-thiazol-2-ylpiperidine-4-carboxamide is a heterocyclic compound featuring a piperidine ring linked via an amide functionality to a 2-aminothiazole moiety. The structural complexity and the presence of multiple functional groups necessitate a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are paramount for confirming the molecular structure, identifying impurities, and understanding the chemical environment of the constituent atoms.
The molecular structure, with a molecular formula of C₉H₁₃N₃OS and a molecular weight of 211.28 g/mol , is presented below. A thorough understanding of this structure is fundamental to the interpretation of its spectroscopic data.
Molecular Structure and Numbering
A 2D representation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of N-1,3-thiazol-2-ylpiperidine-4-carboxamide is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring, the thiazole ring, and the amide group. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the neighboring atoms and functional groups.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Thiazole H-4' | 6.8 - 7.2 | d | 1H | The proton at the 4-position of the thiazole ring is expected to appear as a doublet, coupled with the proton at the 5-position. Its chemical shift will be in the aromatic region. |
| Thiazole H-5' | 7.2 - 7.6 | d | 1H | The proton at the 5-position of the thiazole ring will also be a doublet, coupled with the proton at the 4-position, and is expected at a slightly downfield shift compared to H-4'. |
| Amide N-H | 8.0 - 9.0 | br s | 1H | The amide proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen and will appear significantly downfield. This proton is exchangeable with D₂O. |
| Piperidine H-1 | ~1.5 (if protonated) | br s | 1H | The proton on the piperidine nitrogen may be observable as a broad singlet, though its visibility can be solvent-dependent and it is also D₂O exchangeable. |
| Piperidine H-4 | 2.4 - 2.8 | m | 1H | The methine proton at the 4-position of the piperidine ring is adjacent to the electron-withdrawing carboxamide group, leading to a downfield shift. It will likely appear as a multiplet due to coupling with the adjacent methylene protons. |
| Piperidine H-2, H-6 (axial & equatorial) | 2.8 - 3.2 (eq) 2.5 - 2.9 (ax) | m | 4H | The axial and equatorial protons on the carbons adjacent to the piperidine nitrogen (C2 and C6) will be diastereotopic and are expected to show complex multiplets. The equatorial protons are typically deshielded relative to the axial protons. |
| Piperidine H-3, H-5 (axial & equatorial) | 1.7 - 2.1 (eq) 1.4 - 1.8 (ax) | m | 4H | The protons on C3 and C5 of the piperidine ring will also be diastereotopic and appear as complex multiplets in the aliphatic region. |
Experimental Protocol: ¹H NMR Spectroscopy A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.[1] The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.[1] Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Amide C=O | 170 - 175 | The carbonyl carbon of the amide is characteristically found in this downfield region. |
| Thiazole C-2' | 158 - 162 | The carbon atom of the thiazole ring bonded to the amide nitrogen will be significantly deshielded. |
| Thiazole C-4' | 110 - 115 | This thiazole carbon is expected in the aromatic region, upfield relative to C-5'. |
| Thiazole C-5' | 135 - 140 | The C-5' carbon of the thiazole ring will also be in the aromatic region. |
| Piperidine C-4 | 40 - 45 | The methine carbon of the piperidine ring, attached to the carboxamide group, will be deshielded compared to the other piperidine carbons. |
| Piperidine C-2, C-6 | 45 - 50 | The carbons adjacent to the piperidine nitrogen will be in this region. |
| Piperidine C-3, C-5 | 25 - 30 | These methylene carbons of the piperidine ring are expected to be the most upfield signals. |
Experimental Protocol: ¹³C NMR Spectroscopy The sample prepared for ¹H NMR can be used for ¹³C NMR as well. A proton-decoupled ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer.[1] The solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm) would be used as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale and Comparative Insights |
| 3250 - 3400 | N-H Stretch | Amide (N-H) | A strong, sharp peak in this region is characteristic of the N-H stretching vibration of a secondary amide. |
| 2850 - 3000 | C-H Stretch | Aliphatic (C-H) | These bands correspond to the C-H stretching vibrations of the piperidine ring. |
| 1640 - 1680 | C=O Stretch | Amide I band | A strong absorption in this region is a hallmark of the carbonyl group in an amide. |
| 1510 - 1570 | N-H Bend, C-N Stretch | Amide II band | This band, characteristic of secondary amides, arises from a combination of N-H bending and C-N stretching vibrations. |
| ~1500, ~1450 | C=N, C=C Stretch | Thiazole ring | Aromatic ring stretching vibrations for the thiazole moiety are expected in this region. |
| 1200 - 1300 | C-N Stretch | Amine/Amide | C-N stretching vibrations for the various C-N bonds in the molecule will appear in this region. |
Experimental Protocol: IR Spectroscopy The IR spectrum can be obtained using an ATR-FTIR spectrometer.[2] A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 211. The presence of sulfur may also give rise to an M+2 peak with an intensity of about 4.4% relative to the M+ peak due to the natural abundance of the ³⁴S isotope.
-
Major Fragmentation Pathways:
-
Alpha-cleavage adjacent to the piperidine nitrogen: This could lead to the loss of radicals and the formation of stable iminium ions.
-
Cleavage of the amide bond: This is a common fragmentation pathway for amides and would result in fragments corresponding to the piperidine carboxamide moiety and the 2-aminothiazole moiety.
-
Fragmentation of the thiazole ring: The thiazole ring can undergo characteristic ring-opening fragmentation.
-
Fragmentation Workflow
Predicted major fragmentation pathways for N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Experimental Protocol: Mass Spectrometry A high-resolution mass spectrum (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[3]
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for N-1,3-thiazol-2-ylpiperidine-4-carboxamide. While based on established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The protocols outlined herein provide a framework for the acquisition of high-quality spectral data for this compound and others in its class. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the structural elucidation and characterization of novel heterocyclic compounds.
References
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- Karabacak, M., et al. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 3), 163-176.
- Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185.
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Deconvolution of Protein Targets for N-1,3-thiazol-2-ylpiperidine-4-carboxamide: An Integrated Strategy
An In-depth Technical Guide for Drug Development Professionals
Abstract
The elucidation of a small molecule's mechanism of action is fundamental to modern drug discovery. Identifying the specific protein targets of a bioactive compound is the most critical step in this process, directly informing efficacy, selectivity, and potential toxicity. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, a novel chemical entity featuring common pharmacophores. We will move beyond a simple listing of techniques to explain the causal logic behind an integrated workflow, combining in silico prediction with robust experimental validation. This document is designed for researchers, scientists, and drug development professionals, providing both high-level strategy and detailed, field-proven protocols to build a self-validating system for confident target identification.
The Imperative of Target Identification
In the journey from a hit compound to a clinical candidate, understanding "how" and "why" a molecule exerts its biological effects is paramount. The identification of direct protein binding partners—or "target deconvolution"—provides this crucial mechanistic insight.[1][2] Failure to establish clear target engagement early in the discovery process is a leading cause of clinical trial attrition due to lack of efficacy or unforeseen toxicity.[1]
The subject of this guide, N-1,3-thiazol-2-ylpiperidine-4-carboxamide, possesses a thiazole ring and a carboxamide moiety. Thiazole-containing compounds are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, suggesting a rich but undefined pharmacology.[3][4][5][6] This inherent potential makes a systematic and unbiased approach to target identification not just beneficial, but necessary.
Our strategy is built on a funnel-like progression, beginning with broad, hypothesis-generating methods and culminating in highly specific validation assays that confirm direct target engagement in a physiological context.
Caption: Integrated workflow for small molecule target deconvolution.
Phase 1: In Silico Prediction — Generating Actionable Hypotheses
Expertise & Experience: Before committing to resource-intensive wet-lab experiments, computational approaches provide a cost-effective and rapid method to scan the entire known proteome for potential binding partners.[7][8][9] This strategy, often called "reverse docking" or "target fishing," uses the small molecule's 3D structure as a probe to screen against a library of protein crystal structures.[7] The goal is not to find the definitive target, but to generate a ranked list of high-probability candidates that will guide subsequent experimental design.
Caption: Workflow for computational reverse docking.
Protocol 2.1: Reverse Docking Screening
-
Ligand Preparation:
-
Generate a 3D conformation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide using software like ChemDraw or MarvinSketch.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a critical step for accurate docking.
-
-
Database Selection:
-
Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB). Curated, "druggable genome" subsets can also be used to focus the search on therapeutically relevant targets.
-
-
Docking Execution:
-
Employ a validated docking program (e.g., AutoDock, Glide, DOCK) to systematically fit the prepared ligand into the binding pockets of every protein in the selected database.[7]
-
-
Scoring and Analysis:
-
The software will calculate a binding score (e.g., in kcal/mol) for each protein-ligand interaction, estimating the binding affinity.
-
Rank all proteins based on their binding scores.
-
Trustworthiness: Critically evaluate the top hits. Cross-reference results with known biology. For instance, if the top 10 hits are all kinases, this builds a strong hypothesis that the compound may target this enzyme class.
-
Phase 2: Chemical Proteomics — Unbiased Experimental Screening
Expertise & Experience: While computational methods predict interactions, chemical proteomics experimentally identifies them from a complex biological sample, such as a cell lysate.[10][11][12] These techniques provide direct physical evidence of binding and are essential for discovering both expected and unexpected targets.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Causality: This is the classic "bait-and-switch" technique.[13] The small molecule is used as "bait" to fish out its binding partners ("prey") from the entire proteome.[13] Its power lies in its ability to physically isolate interacting proteins for definitive identification.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol 3.1.1: AC-MS for Target Identification
-
Affinity Probe Synthesis:
-
Rationale: The parent compound must be modified to be attached to a solid support. This requires synthesizing an analog of N-1,3-thiazol-2-ylpiperidine-4-carboxamide that incorporates a linker arm at a position not critical for target binding, terminating in a handle like biotin.
-
A synthetic chemistry team must perform structure-activity relationship (SAR) studies to identify a suitable vector for linker attachment that preserves the compound's biological activity.
-
-
Immobilization:
-
Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to achieve covalent immobilization.[14]
-
-
Protein Pull-Down:
-
Prepare a native cell lysate from a relevant cell line.
-
Incubate the lysate with the probe-functionalized beads for 2-4 hours at 4°C to allow for protein binding.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound. This step is critical for reducing background noise.
-
Elute the specifically bound proteins by changing buffer conditions (e.g., pH, high salt) or by competition with an excess of the original, unmodified parent compound.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
-
Self-Validation System:
-
Competition Control (Critical): In a parallel experiment, pre-incubate the cell lysate with a 100-fold excess of the free, unmodified N-1,3-thiazol-2-ylpiperidine-4-carboxamide before adding the immobilized probe. True binding partners will be outcompeted and will show a significantly reduced signal in the MS analysis.
-
Negative Control: Use beads without any immobilized probe to identify proteins that bind non-specifically to the matrix itself.
-
Competitive Activity-Based Protein Profiling (ABPP)
Causality: If the compound is hypothesized to be an enzyme inhibitor, competitive ABPP is an elegant method to assess its engagement and selectivity against an entire enzyme family in its native environment.[15][16] For example, if in silico results suggest kinase activity, "Kinobeads"—broad-spectrum kinase inhibitors immobilized on beads—can be used.[15][17][18]
The principle is simple: if our compound binds to a kinase in the lysate, it will prevent that kinase from binding to the Kinobeads.
Protocol 3.2.1: Kinobeads Profiling
-
Lysate Treatment: Divide a cell lysate into two aliquots. Treat one with N-1,3-thiazol-2-ylpiperidine-4-carboxamide and the other with a vehicle control (e.g., DMSO).
-
Kinobead Incubation: Add Kinobeads to both treated lysates and incubate to capture the active kinases that are not occupied by the test compound.[17]
-
Pull-Down and Analysis: Pull down the beads, wash, elute the bound kinases, and identify/quantify them via LC-MS/MS.
-
Data Interpretation: A specific kinase whose abundance is significantly reduced in the compound-treated sample compared to the control is identified as a direct target.
Phase 3: Biophysical Validation in a Cellular Context
Expertise & Experience: The methods in Phase 2 identify binding partners, often in a lysate. The gold standard, however, is to confirm this binding occurs within intact, living cells.[19][20][21] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to accomplish this.[22][23][24]
Causality: CETSA is based on the thermodynamic principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[24][25] By heating cells and measuring how much of a target protein remains soluble, we can directly infer binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 4.1: CETSA for Target Engagement
-
Cell Treatment: Treat cultured cells with either N-1,3-thiazol-2-ylpiperidine-4-carboxamide at a desired concentration or a vehicle control for 1-2 hours.[22]
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them in a thermal cycler across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3-8 minutes, followed by cooling.[22][24]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[24]
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analysis: Quantify the amount of the specific candidate protein (identified from Phase 2) in each supernatant sample using Western Blotting or targeted mass spectrometry.
-
Data Plotting: For both the vehicle and compound-treated groups, plot the percentage of soluble protein remaining at each temperature. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.
Data Presentation: Hypothetical CETSA Results
The table below illustrates the expected data from a successful CETSA experiment, showing increased thermal stability of "Target Protein X" upon treatment with the compound.
| Temperature (°C) | % Soluble Target X (Vehicle) | % Soluble Target X (Compound) |
| 46 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 78 | 92 |
| 58 | 51 | 81 |
| 62 | 22 | 55 |
| 66 | 5 | 25 |
Conclusion: A Triangulated Approach to Confidence
Identifying the protein targets of a novel compound like N-1,3-thiazol-2-ylpiperidine-4-carboxamide is a complex challenge that no single technology can solve. The robust, multi-layered strategy outlined in this guide provides a clear path to confident target deconvolution. By integrating predictive in silico methods with unbiased experimental screening and culminating in gold-standard biophysical validation, researchers can build a compelling, self-validating case for a molecule's mechanism of action. A target that is computationally predicted, physically isolated via affinity chromatography, and shown to be stabilized in intact cells by CETSA is a high-confidence target, ready for downstream functional validation and progression through the drug discovery pipeline.
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An In-depth Technical Guide to the Pharmacokinetic Profile of Piperidine-4-Carboxamide Derivatives
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] When functionalized as a piperidine-4-carboxamide, this scaffold offers a versatile platform for creating compounds that target a wide range of biological entities, from enzymes to G protein-coupled receptors.[2][3] However, the journey from a potent hit compound to a viable drug candidate is paved with pharmacokinetic challenges. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of piperidine-4-carboxamide derivatives is paramount for successful drug development.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacokinetic profile of this important chemical class. We will delve into the key ADME characteristics, explore the structure-ADME relationships that govern them, and detail the critical experimental workflows used to assess these properties. The insights provided herein are designed to empower rational drug design and facilitate the optimization of piperidine-4-carboxamide derivatives into successful clinical candidates.
The Pivotal Role of Physicochemical Properties in the ADME Profile
The journey of a drug through the body is fundamentally governed by its physicochemical properties. For piperidine-4-carboxamide derivatives, two key parameters are lipophilicity and basicity, which are intricately linked to their ADME profiles.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of its ability to cross biological membranes. The addition of substituents to the piperidine-4-carboxamide scaffold can significantly alter its lipophilicity. For instance, the introduction of a methyl group increases the lipophilicity of the piperidine ring.[4] This enhanced lipophilicity can lead to increased membrane permeability and, consequently, better absorption. However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased plasma protein binding, and higher metabolic clearance.
Basicity (pKa)
The piperidine nitrogen imparts a basic character to the molecule, with the pKa typically around 11.22.[4] This means that at physiological pH, the piperidine nitrogen will be protonated, rendering the molecule charged. The degree of ionization at a given pH, which is a function of the pKa, influences a compound's solubility, permeability, and interaction with transporters and metabolizing enzymes. Substituents on the piperidine ring can modulate this basicity. For example, electron-withdrawing groups can lower the pKa, while electron-donating groups can increase it.
A Systematic Approach to ADME Profiling
A tiered and systematic approach to evaluating the ADME properties of piperidine-4-carboxamide derivatives is essential for efficient drug development. This typically begins with a suite of in vitro assays to assess key parameters before progressing to more complex in vivo studies.
In Vitro ADME Assessment: The Foundation of Pharmacokinetic Understanding
Early in vitro ADME profiling provides crucial data to guide initial structure-activity relationship (SAR) studies and prioritize compounds for further investigation.
1. Permeability and Absorption
For orally administered drugs, absorption from the gastrointestinal tract is the first hurdle. The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[2]
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days. During this time, they differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[3][5]
-
Compound Application: The test compound is added to the apical (AP) side of the monolayer, which represents the intestinal lumen.
-
Sampling: At various time points, samples are taken from the basolateral (BL) side, representing the bloodstream, and the concentration of the compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
A bidirectional assay, where the compound is also applied to the basolateral side and measured on the apical side, allows for the calculation of the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp, which can limit its absorption.[3]
2. Metabolic Stability
The metabolic stability of a compound determines its intrinsic clearance and, consequently, its half-life in the body. In vitro assays using liver microsomes or hepatocytes are the workhorses for assessing metabolic stability.
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) from preclinical species (e.g., rat, dog) and humans at 37°C.[6]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes.[6]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Compounds with high intrinsic clearance in vitro are likely to have high clearance and a short half-life in vivo.
3. Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly impacts its distribution and availability to reach its target. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is the gold standard for determining PPB.[7]
-
Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane (MWCO 12-14 kDa) is used.[7]
-
Sample Loading: The test compound is added to plasma in one chamber, and a protein-free buffer is placed in the other chamber.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.[8]
-
Sampling and Analysis: After equilibration, samples are taken from both the plasma and buffer chambers, and the drug concentration in each is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.
High plasma protein binding can limit the free drug concentration, potentially reducing efficacy and affecting the drug's distribution into tissues.
Table 1: Representative In Vitro ADME Data for Piperidine-4-Carboxamide Analogs
| Compound | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Human Liver Microsome t½ (min) | Human Plasma Protein Binding (%) |
| Analog A | 15.2 | 1.2 | > 60 | 85 |
| Analog B | 8.5 | 3.5 | 25 | 95 |
| Analog C | 2.1 | 1.0 | 10 | 70 |
Data is illustrative and sourced from hypothetical analogs based on literature findings.
In Vivo Pharmacokinetic Studies: The Whole-Body Perspective
In vivo studies in preclinical species, typically rodents, are essential to understand how the in vitro ADME properties translate to a whole-body system.[9] These studies provide critical parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing:
-
Intravenous (IV) Administration: A single dose is administered to one group of animals to determine clearance, volume of distribution, and half-life.
-
Oral (PO) Administration: A single dose is given to another group to assess oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[10]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters.
Caption: A typical workflow for assessing the ADME properties of drug candidates.
Deciphering the Metabolic Fate of Piperidine-4-Carboxamides
Metabolism is a critical clearance mechanism for many piperidine-4-carboxamide derivatives. The primary sites of metabolic attack are often predictable based on the structure of the scaffold.
Major Metabolic Pathways
-
N-dealkylation: For derivatives with a substituent on the piperidine nitrogen, N-dealkylation is a common metabolic pathway, primarily catalyzed by CYP3A4.[11]
-
Piperidine Ring Oxidation: Hydroxylation of the piperidine ring is another major metabolic route. The positions alpha to the nitrogen are often susceptible to oxidation.
-
Amide Hydrolysis: While generally more stable than esters, the carboxamide linkage can undergo hydrolysis by amidases.
-
Aromatic Hydroxylation: If the scaffold contains aromatic rings, these are susceptible to hydroxylation by CYP enzymes.
-
Phase II Conjugation: The metabolites formed in Phase I reactions, particularly hydroxylated metabolites, can be further conjugated with glucuronic acid or sulfate to facilitate their excretion.[5]
Caption: Major metabolic pathways for piperidine-4-carboxamide derivatives.
Structure-ADME Relationships (SAR): A Guide to Rational Optimization
Understanding how structural modifications impact the ADME profile is crucial for lead optimization.
-
Piperidine Ring Substitution: Substitution on the piperidine ring can block sites of metabolism. For example, strategic placement of a methyl or fluoro group can hinder CYP-mediated oxidation. However, such modifications can also alter the pKa and lipophilicity of the molecule. Fluorination of the N-alkyl side chain of piperidine-2-carboxamides has been shown to decrease basicity and increase lipophilicity, which in turn can affect metabolic stability.[12]
-
N-Substituent: The nature of the substituent on the piperidine nitrogen has a profound effect on metabolism. Bulky N-substituents may sterically hinder access of CYP enzymes to the piperidine ring, but the substituent itself may become a site of metabolism.
-
Carboxamide Moiety: Modification of the carboxamide group can influence metabolic stability and permeability. For instance, replacing a simple amide with a more complex or sterically hindered group can reduce susceptibility to hydrolysis. In a series of protein kinase B inhibitors, changing the linker between the piperidine ring and a lipophilic substituent from an amine to a carboxamide significantly improved oral bioavailability by reducing metabolic clearance.
-
Aryl Substituents: The electronic properties of aryl substituents can influence the metabolism of the entire molecule. Electron-withdrawing groups on an aromatic ring can deactivate it towards oxidative metabolism.
Distribution and Excretion: The Final Steps in the Journey
Distribution
The volume of distribution (Vd) is a measure of how widely a drug distributes throughout the body. Piperidine-4-carboxamide derivatives, being basic, often have a Vd greater than the total body water, indicating distribution into tissues. High plasma protein binding will generally lead to a lower Vd.
Excretion
The primary routes of excretion for drugs and their metabolites are renal (urine) and biliary (feces).
-
Renal Excretion: Small, water-soluble metabolites are readily excreted by the kidneys. For basic compounds like many piperidine-4-carboxamides, active tubular secretion via organic cation transporters (OCTs) in the kidney can be a significant clearance mechanism.[7]
-
Biliary Excretion: Larger metabolites, particularly glucuronide conjugates, are often actively transported into the bile by transporters such as multidrug resistance-associated proteins (MRPs) and subsequently eliminated in the feces.[5]
Conclusion: A Roadmap for Success
The piperidine-4-carboxamide scaffold is a privileged structure in drug discovery, offering a foundation for the development of potent and selective therapeutics. However, navigating the complexities of pharmacokinetics is essential for translating in vitro potency into in vivo efficacy. A thorough understanding of the interplay between physicochemical properties, metabolic pathways, and transporter interactions is critical. By employing a systematic approach to ADME profiling, from early in vitro assays to definitive in vivo studies, and by applying the principles of structure-ADME relationships, drug discovery teams can rationally design and optimize piperidine-4-carboxamide derivatives with desirable pharmacokinetic profiles. This in-depth technical guide provides a framework for these endeavors, ultimately paving the way for the development of novel and effective medicines.
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Introduction: The Foundational Role of Solubility in Pharmaceutical Sciences
An In-depth Technical Guide to the Solubility Profiling of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
In the landscape of drug discovery and development, solubility is a critical physicochemical parameter that dictates the ultimate success of a therapeutic candidate. It is the cornerstone upon which bioavailability, dose determination, and formulation strategies are built.[1][2][3] A compound must first dissolve to be absorbed and exert its pharmacological effect, making a comprehensive understanding of its solubility profile non-negotiable.[1][4] More than 40% of new chemical entities exhibit poor aqueous solubility, presenting a significant hurdle that must be addressed from the earliest stages of research.[1]
This guide focuses on a molecule of significant interest within medicinal chemistry: N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride . This compound belongs to a class of heterocyclic structures known for their diverse biological activities.[5][6][7][8] The inclusion of the hydrochloride salt form is a deliberate and common strategy in pharmaceutical chemistry aimed at enhancing the aqueous solubility and stability of basic active pharmaceutical ingredients (APIs).[9][10]
As Senior Application Scientists, our goal is not merely to present data but to provide a robust framework for its generation and interpretation. This whitepaper offers a detailed exploration of the principles, experimental protocols, and critical factors involved in characterizing the solubility of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride. We will delve into the causality behind experimental choices, ensuring that the methodologies described are not only accurate but also self-validating, empowering researchers to generate reliable and reproducible data.
Section 1: Physicochemical Profile and Structural Considerations
A molecule's structure is the blueprint for its physical behavior. Before any experimental work begins, a thorough analysis of the chemical structure of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride provides invaluable insight into its potential solubility characteristics.
The key structural motifs are:
-
Piperidine Ring: A basic nitrogen atom within this ring is the primary site of protonation, forming the hydrochloride salt. The pKa of this amine is the single most important predictor of its pH-dependent solubility.
-
Thiazole Ring: This aromatic heterocycle contributes to the overall electronic and steric properties of the molecule.
-
Carboxamide Linker: This group is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.
-
Hydrochloride Salt: The ionized form significantly increases the likelihood of favorable interactions with water molecules compared to the free base, thereby enhancing aqueous solubility, particularly in acidic to neutral environments.[10]
A summary of predicted physicochemical properties, which are essential for designing solubility experiments, is presented below.
Table 1: Predicted Physicochemical Properties of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
| Property | Predicted Value | Implication for Solubility |
|---|---|---|
| Molecular Weight | ~250-350 g/mol (Estimated) | Moderate size, generally favorable for solubility. |
| pKa (Piperidine N) | ~8.5 - 9.5 (Estimated) | The compound will be predominantly ionized and more soluble in acidic solutions (pH < pKa). |
| cLogP | 1.5 - 2.5 (Estimated) | Indicates moderate lipophilicity; suggests a balance between aqueous and lipid solubility. |
| Hydrogen Bond Donors | 1-2 | Facilitates interaction with polar solvents. |
| Hydrogen Bond Acceptors | 3-4 | Facilitates interaction with polar solvents. |
Note: These values are estimations based on the named chemical structure and common values for similar fragments. Actual experimental determination is required for confirmation.
Section 2: Kinetic vs. Thermodynamic Solubility: A Strategic Choice
Solubility can be measured under two distinct conditions: kinetic and thermodynamic. The choice of which assay to perform is a strategic one, dictated by the stage of the drug discovery process.[11][12]
-
Kinetic Solubility: This measurement reflects the solubility of a compound upon its rapid introduction into an aqueous buffer from a concentrated organic solvent stock (typically DMSO).[12][13] It is a non-equilibrium measurement that is highly amenable to automation and high-throughput screening (HTS).[11][14] Its primary purpose is to quickly flag compounds with potential solubility liabilities in the early discovery phase.[12]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement. It determines the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium with its solid phase over an extended period.[13][15] This method is more time- and resource-intensive but provides the true solubility value, which is critical for lead optimization, pre-formulation, and regulatory submissions.[12]
Section 3: Detailed Experimental Protocols
Adherence to a well-defined and validated protocol is essential for generating trustworthy data. The following sections provide step-by-step methodologies for determining both the kinetic and thermodynamic solubility of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride.
Protocol 3.1: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid assessment and is based on detecting compound precipitation from a DMSO solution added to an aqueous buffer.
Causality: The use of a DMSO stock solution allows for high-throughput automation, but it's critical to keep the final DMSO concentration low (typically ≤2%) as it can act as a co-solvent and artificially inflate the measured solubility.[12][14]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Using a liquid handler, dispense 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final theoretical concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[11][12]
-
Analysis: Measure the turbidity of each well using a laser nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Quantification: The solubility is determined as the concentration at which significant precipitation is first observed relative to a set of standards.
Protocol 3.2: Thermodynamic (Equilibrium) 'Shake-Flask' Solubility Assay
This protocol determines the true equilibrium solubility and is essential for biopharmaceutical classification (BCS).[16][17][18] The International Council for Harmonisation (ICH) guidelines recommend determining solubility across the physiological pH range of 1.2 to 6.8.[16][18]
Causality: The shake-flask method ensures that an excess of the solid compound is present, allowing the solution to become fully saturated. The extended incubation time (typically 24-72 hours) is crucial to ensure that the system has reached a true thermodynamic equilibrium.[15] Subsequent separation of the solid and quantification of the supernatant provides the definitive solubility value.
Methodology:
-
Compound Addition: Add an excess amount of solid N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer. Per ICH M9 guidelines, buffers should include at least pH 1.2, pH 4.5, and pH 6.8.[16]
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 ± 1°C) for 24 to 72 hours.[15][16] Periodically inspect the vials to ensure excess solid remains.
-
Phase Separation: After equilibration, separate the solid material from the solution. This is typically achieved by centrifugation at high speed or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a multi-point calibration curve.
Section 4: Critical Factors Influencing Solubility
The solubility of an ionizable compound like N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is not a single value but a profile that depends on several environmental factors.
-
Effect of pH: As a hydrochloride salt of a basic compound, its solubility is expected to be highly pH-dependent. At pH values below its pKa, the piperidine nitrogen will be protonated (cationic), leading to high aqueous solubility. As the pH increases above the pKa, the compound will deprotonate to the less soluble free base, causing a sharp decrease in solubility.[4]
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[4][19] For biopharmaceutical relevance, solubility is often determined at 37°C to mimic physiological conditions.[16][18]
-
Solid-State Form (Polymorphism): The crystalline form of the compound can significantly impact its solubility.[19] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form used in solubility experiments to ensure consistency.
-
Common Ion Effect: When determining solubility in buffers, the presence of chloride ions (e.g., in HCl buffers or NaCl-containing media) could potentially suppress the dissolution of the hydrochloride salt, although this effect is often minor for highly soluble salts.
Section 5: Data Interpretation and Reporting
Clear and concise presentation of solubility data is paramount. The results from the thermodynamic shake-flask assay should be compiled into a comprehensive table.
Table 2: Example Solubility Data Report for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
| Buffer System | pH | Temperature (°C) | Mean Solubility (µg/mL) ± SD | Mean Solubility (µM) ± SD | Method |
|---|---|---|---|---|---|
| 0.1 N HCl | 1.2 | 37.0 | [Experimental Value] | [Experimental Value] | Thermodynamic |
| Acetate Buffer | 4.5 | 37.0 | [Experimental Value] | [Experimental Value] | Thermodynamic |
| Phosphate Buffer | 6.8 | 37.0 | [Experimental Value] | [Experimental Value] | Thermodynamic |
| Phosphate Buffer | 7.4 | 25.0 | [Experimental Value] | [Experimental Value] | Thermodynamic |
| PBS (from DMSO stock) | 7.4 | 25.0 | [Experimental Value] | [Experimental Value] | Kinetic |
Plotting solubility (on a logarithmic scale) against pH provides a clear visual representation of the compound's pH-solubility profile, which is invaluable for predicting its dissolution behavior in the gastrointestinal tract.
Conclusion
Characterizing the solubility of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is a multi-faceted process that requires a strategic approach, from selecting the appropriate assay to controlling environmental variables. By employing the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate high-quality, reliable data. This information is fundamental, serving as the empirical bedrock for critical decisions in formulation development, in vivo study design, and the overall progression of a promising therapeutic candidate from the laboratory to the clinic. A thorough understanding of solubility is not just a regulatory requirement; it is an indispensable component of sound pharmaceutical science.
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Patel, M., & Rathod, D. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Der Pharma Chemica, 7(6), 20-26. [Link]
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Kumar, K., Awasthi, D., Lee, S. Y., & Jeon, R. (2015). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 25(21), 4882-4886. [Link]
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Pop, A. L., Crișan, S., & Muntean, D. L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400. [Link]
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Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 115. [Link]
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Sanna, G., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Molecules, 22(10), 1594. [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 17799. [Link]
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Methodological & Application
Application Note & Protocol: In Vitro Evaluation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
Introduction: The Therapeutic Potential of Thiazole and Piperidine Scaffolds
The confluence of thiazole and piperidine moieties in a single molecular entity, such as N-1,3-thiazol-2-ylpiperidine-4-carboxamide, represents a compelling strategy in modern medicinal chemistry. Both heterocyclic systems are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in numerous pharmaceuticals exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Similarly, the piperidine scaffold is integral to many approved drugs, contributing to favorable pharmacokinetic profiles and three-dimensional diversity for potent target engagement.[2]
Derivatives of piperidine-carboxamide have been identified as potential inhibitors of anaplastic lymphoma kinase (ALK) and have shown efficacy in anti-tumor cell models.[6] Furthermore, various thiazole-carboxamide derivatives have demonstrated significant biological activities, including antioxidant effects through the modulation of the Keap1-Nrf2 pathway, and anticancer activity by inducing apoptosis and cell cycle arrest.[7][8] Given this background, N-1,3-thiazol-2-ylpiperidine-4-carboxamide is a promising candidate for investigation as a novel therapeutic agent, particularly in oncology.
This application note provides a detailed, two-stage in vitro protocol for the preliminary assessment of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. The first stage is a primary cell viability screening to determine its cytotoxic potential against a human cancer cell line. The second stage proposes a hypothetical, yet plausible, mechanistic assay targeting a key enzyme in cancer progression, Aurora Kinase A, an enzyme for which pyrazole-carboxamide derivatives have shown inhibitory activity.[9] This comprehensive guide is designed for researchers in drug discovery and development, offering a robust framework for the initial characterization of this novel compound.
Part 1: Primary Screening - Cell Viability Assessment via MTT Assay
The initial step in evaluating a novel compound's potential as an anticancer agent is to determine its effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[10][11] This assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be solubilized and quantified by spectrophotometry, is proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
N-1,3-thiazol-2-ylpiperidine-4-carboxamide
-
Human hepatocellular carcinoma cell line (HepG2) or other relevant cancer cell line.[8]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of N-1,3-thiazol-2-ylpiperidine-4-carboxamide in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include wells for vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin at its known IC50 concentration).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound, vehicle, or positive control.
-
Incubate the plate for another 48 hours.
-
-
MTT Assay and Data Collection:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The results should be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.
| Parameter | Description |
| Test Compound | N-1,3-thiazol-2-ylpiperidine-4-carboxamide |
| Cell Line | HepG2 (Human Hepatocellular Carcinoma) |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 48 hours |
| Endpoint Measurement | Absorbance at 570 nm |
| Calculated Value | IC50 (µM) |
Part 2: Secondary Screening - Aurora Kinase A Inhibition Assay
Should N-1,3-thiazol-2-ylpiperidine-4-carboxamide demonstrate significant cytotoxic activity in the primary screening, the next logical step is to investigate its potential mechanism of action. Based on the activity of similar carboxamide-containing heterocyclic compounds, Aurora Kinase A is a plausible target.[9] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them an attractive target for cancer therapy.
This section outlines a luminescent kinase assay to quantitatively measure the inhibitory activity of the test compound against Aurora Kinase A. The assay measures the amount of ATP remaining in the solution following a kinase reaction. A low luminescence signal indicates high kinase activity (more ATP consumed), while a high signal indicates low kinase activity (less ATP consumed), and therefore, inhibition of the kinase by the test compound.
Experimental Workflow: Aurora Kinase A Inhibition Assay
Caption: Workflow for the Aurora Kinase A luminescent inhibition assay.
Detailed Protocol: Aurora Kinase A Inhibition Assay
Materials:
-
N-1,3-thiazol-2-ylpiperidine-4-carboxamide
-
Recombinant human Aurora Kinase A.
-
Suitable kinase substrate (e.g., Kemptide).
-
ATP.
-
Kinase assay buffer.
-
Luminescent kinase assay kit (e.g., Kinase-Glo®).
-
White, opaque 384-well plates.
-
Luminometer.
-
Positive control inhibitor (e.g., Alisertib).
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of N-1,3-thiazol-2-ylpiperidine-4-carboxamide in the kinase assay buffer at 10x the final desired concentration.
-
Prepare a solution of Aurora Kinase A and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically but should be within the linear range of the assay.
-
Prepare the ATP solution in the kinase assay buffer at a concentration close to its Km for Aurora Kinase A.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 10x test compound dilutions.
-
Include wells for a "no kinase" control (buffer only) and a "vehicle" control (buffer with DMSO).
-
Add 2.5 µL of the ATP solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the Aurora Kinase A/substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescent Detection:
-
Prepare the luminescent kinase detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the generation of a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
The percentage of kinase inhibition can be calculated using the following formula:
% Inhibition = 100 x [1 - (Luminescence of Treated Sample - Luminescence of No Kinase Control) / (Luminescence of Vehicle Control - Luminescence of No Kinase Control)]
The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Enzyme | Recombinant Human Aurora Kinase A |
| Substrate | Kemptide |
| Detection Method | Luminescence (ATP consumption) |
| Plate Format | 384-well, white, opaque |
| Endpoint Measurement | Luminescent Signal |
| Calculated Value | IC50 (µM) |
Conclusion and Future Directions
This application note provides a foundational in vitro testing cascade for the initial characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. A positive result in the primary cytotoxicity screen, followed by potent and selective inhibition in the secondary Aurora Kinase A assay, would provide strong evidence for its potential as an anticancer agent.
Further investigations could include:
-
Screening against a panel of cancer cell lines to determine the compound's spectrum of activity.
-
Performing cell cycle analysis by flow cytometry to confirm an effect on mitosis, consistent with Aurora kinase inhibition.[8]
-
Conducting selectivity profiling against other kinases to assess off-target effects.
-
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate its drug-like properties.
By following these detailed protocols, researchers can generate the robust and reliable data necessary to advance N-1,3-thiazol-2-ylpiperidine-4-carboxamide through the drug discovery pipeline.
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Al-Warhi, T., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
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Chen, J., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. Available at: [Link]
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Hassan, A. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]
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Khan, I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
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Kumar, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. ResearchGate. Available at: [Link]
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Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]
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Mohammed, H. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. Available at: [Link]
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Ökten, S., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available at: [Link]
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Rostami, M., et al. (2022). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. Available at: [Link]
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Wang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at: [Link]
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Wierzbicki, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Zhang, X., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. PMC. Available at: [Link]
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Application Notes and Protocols for N-1,3-thiazol-2-ylpiperidine-4-carboxamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, a novel synthetic compound belonging to the diverse class of thiazole carboxamides, in a variety of cell culture-based research applications. This document outlines the putative mechanism of action, provides detailed protocols for its use, and offers insights into the interpretation of experimental outcomes.
Introduction: The Therapeutic Potential of Thiazole Carboxamides
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of thiazole carboxamide have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and immunomodulatory agents.[1][2][3][4][5] These compounds are known to interact with a variety of biological targets, leading to the modulation of critical signaling pathways involved in disease pathogenesis.[6][7][8] N-1,3-thiazol-2-ylpiperidine-4-carboxamide is a novel investigational compound within this class, and this guide provides a framework for exploring its biological effects in a cell culture setting.
Putative Mechanism of Action
While the precise mechanism of N-1,3-thiazol-2-ylpiperidine-4-carboxamide is under active investigation, based on the activities of structurally related compounds, it is hypothesized to function as a modulator of key cellular signaling pathways. Many thiazole derivatives have been shown to exert their effects through the inhibition of protein kinases, interference with microtubule polymerization, or modulation of inflammatory cascades.[7][9][10]
One plausible signaling pathway that may be affected by this compound is the PI3K/Akt pathway, which is frequently dysregulated in cancer.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Applications in Cell Culture
Given the broad bioactivity of related compounds, N-1,3-thiazol-2-ylpiperidine-4-carboxamide is a valuable tool for a range of in vitro studies:
-
Anticancer Research: Evaluation of its cytotoxic and anti-proliferative effects on various cancer cell lines.[7][11][12][13] Many related compounds have been shown to induce apoptosis and cell cycle arrest.[11][13]
-
Inflammation Studies: Investigation of its potential to modulate inflammatory responses in cell models of inflammation. Thiazole derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as lipoxygenases and cyclooxygenases.[9][14]
-
Antimicrobial Discovery: Screening for activity against pathogenic bacteria and fungi.[3][4][15]
-
Target Identification and Validation: Utilized as a chemical probe to identify and validate novel therapeutic targets.
Experimental Protocols
The following protocols provide a general framework for working with N-1,3-thiazol-2-ylpiperidine-4-carboxamide. It is essential to optimize these protocols for specific cell lines and experimental conditions.
Preparation of Stock Solutions
The solubility and stability of the compound in various solvents should be empirically determined. A common starting point is to use dimethyl sulfoxide (DMSO).
Materials:
-
N-1,3-thiazol-2-ylpiperidine-4-carboxamide (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh out a precise amount of the compound.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Table 1: Recommended Starting Concentrations for Stock Solutions
| Solvent | Concentration | Storage Conditions |
| DMSO | 10-50 mM | -20°C to -80°C, protected from light |
Cell Treatment Protocol
The optimal concentration of N-1,3-thiazol-2-ylpiperidine-4-carboxamide and the duration of treatment will vary depending on the cell line and the biological question being addressed. A dose-response and time-course experiment is highly recommended.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
N-1,3-thiazol-2-ylpiperidine-4-carboxamide stock solution
-
Vehicle control (e.g., DMSO)
Protocol:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight.
-
Prepare serial dilutions of the compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays.
Caption: General experimental workflow for cell treatment.
Cell Viability and Cytotoxicity Assays
Assessing the effect of the compound on cell viability is a crucial first step. The MTT assay is a widely used colorimetric method for this purpose.[10][12][14]
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 2: Example Data for a Dose-Response Experiment
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
Troubleshooting
-
Compound Precipitation: If the compound precipitates in the cell culture medium, try lowering the final concentration, using a different solvent for the stock solution, or preparing fresh dilutions immediately before use.
-
High Background in Assays: Ensure complete removal of medium before adding solubilization buffer in MTT assays.
-
Inconsistent Results: Maintain consistent cell seeding densities, treatment times, and reagent concentrations.
Conclusion
N-1,3-thiazol-2-ylpiperidine-4-carboxamide represents a promising research tool with potential applications in various fields of cell biology and drug discovery. The protocols and information provided herein serve as a starting point for investigators to explore the biological activities of this and other novel thiazole carboxamide derivatives. Rigorous experimental design and careful optimization are paramount for obtaining reliable and reproducible data.
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Application Notes and Protocols for Antimicrobial Screening of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
Introduction: The Therapeutic Potential of Thiazole-Piperidine Scaffolds
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a critical pharmacophore present in numerous clinically approved drugs, including antimicrobials, antivirals, and anticancer agents.[2][3] Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, often by inhibiting essential bacterial processes such as cell wall synthesis, DNA gyrase function, or folate synthesis.[1][4] The incorporation of a piperidine-4-carboxamide moiety can enhance the pharmacokinetic properties of a molecule, improving its solubility, cell permeability, and interaction with biological targets.[5][6]
This document provides a comprehensive guide for the initial in vitro antimicrobial screening of the novel compound N-1,3-thiazol-2-ylpiperidine-4-carboxamide . The protocols detailed herein are designed to establish a foundational understanding of its antimicrobial efficacy and preliminary safety profile. We will outline standardized methodologies for determining the minimum inhibitory concentration (MIC), assessing the spectrum of activity through disk diffusion, and evaluating cytotoxicity against a mammalian cell line.
Hypothesized Mechanism of Action
Based on the established activities of similar thiazole-containing compounds, N-1,3-thiazol-2-ylpiperidine-4-carboxamide may exert its antimicrobial effect through one or more of the following mechanisms:
-
Inhibition of Cell Wall Synthesis: The thiazole moiety can interfere with the enzymes responsible for peptidoglycan synthesis, a critical component of the bacterial cell wall.[1]
-
Interference with DNA Replication: Some thiazole derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[4]
-
Disruption of Metabolic Pathways: The compound could act as an antimetabolite, inhibiting key enzymatic pathways necessary for bacterial survival.[2]
The following experimental workflow is proposed to systematically evaluate the antimicrobial potential of N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. The data generated from these assays will be instrumental in determining the compound's antimicrobial efficacy, spectrum of activity, and preliminary safety profile. Favorable results from these initial screens would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, and in vivo efficacy studies in appropriate animal models.
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Application Note: A Guide to In Vitro Enzyme Inhibition Studies using N-1,3-thiazol-2-ylpiperidine-4-carboxamide
Introduction
In the field of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Enzymes are fundamental to countless physiological processes, and their dysregulation is often linked to disease. Consequently, molecules that can selectively modulate enzyme activity represent a major class of therapeutic agents.[1] This guide focuses on N-1,3-thiazol-2-ylpiperidine-4-carboxamide, a compound featuring two key heterocyclic scaffolds—thiazole and piperidine—that are prevalent in medicinal chemistry.
The thiazole ring is a versatile framework found in numerous bioactive compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Similarly, the piperidine nucleus is one of the most important synthetic fragments in drug design, present in over twenty classes of pharmaceuticals.[5][6] The combination of these two moieties in N-1,3-thiazol-2-ylpiperidine-4-carboxamide suggests a high potential for biological activity, making it a compelling candidate for enzyme inhibition screening.
This document provides a comprehensive, self-validating framework for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibitory potential of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. It offers detailed protocols for determining key inhibitory metrics like the half-maximal inhibitory concentration (IC50) and for elucidating the underlying mechanism of action (MOA).
Part 1: Foundational Concepts in Enzyme Inhibition
A thorough understanding of enzyme kinetics is essential for designing robust inhibition assays and correctly interpreting the results.[7] Enzymes accelerate biochemical reactions, and their activity can be modulated by inhibitors. These interactions are typically characterized to determine the inhibitor's potency and its mode of binding.
Key Parameters:
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary measure of inhibitor potency.
-
Ki (Inhibition Constant): The Ki is the dissociation constant for the binding of the inhibitor to the enzyme. It provides a more absolute measure of binding affinity than the IC50 value.
Modes of Reversible Inhibition: Enzyme inhibitors can act through various mechanisms.[8] Understanding the mode of inhibition is a critical step in drug development as it sheds light on how the compound interacts with its target and how its effects might be modulated by physiological substrate concentrations.[9]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[9]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation and reducing its catalytic efficiency.[10] In this case, the inhibitor does not prevent substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic turnover.
Part 2: Assay Development and Optimization
For any enzyme inhibition study, the results' reliability depends entirely on a well-defined and controlled experimental setup.[11]
Core Principles for a Self-Validating System:
-
Enzyme and Substrate Selection: The choice of enzyme target should be based on the therapeutic hypothesis. The substrate should be specific and produce a detectable signal (e.g., absorbance, fluorescence, luminescence) upon conversion to the product.
-
Determination of Initial Velocity Conditions: Enzyme assays must be performed under conditions of initial velocity (V0), where the reaction rate is linear over time and proportional to the enzyme concentration.[12] This ensures that substrate depletion or product inhibition does not confound the results.
-
Control Experiments:
-
Negative Control (0% Inhibition): Contains the enzyme, substrate, and vehicle (e.g., DMSO) but no inhibitor. This defines the maximum reaction rate.
-
Positive Control (100% Inhibition): Contains a known inhibitor of the target enzyme to confirm assay sensitivity.
-
Blank Control: Contains all reaction components except the enzyme, to account for any background signal.
-
Protocol for Assay Optimization:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal well above the background within a linear range over a desired time course (e.g., 15-60 minutes).
-
Substrate Titration (Km Determination): Measure the initial reaction velocity at various substrate concentrations. Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km), which is the substrate concentration at half-maximal velocity (Vmax). For initial IC50 screening, a substrate concentration equal to or just below the Km is often used to ensure sensitivity to competitive inhibitors.
Part 3: Primary Screening Protocol - IC50 Determination
This protocol provides a generalized workflow for determining the IC50 of N-1,3-thiazol-2-ylpiperidine-4-carboxamide against a hypothetical enzyme (e.g., a protein kinase) using an absorbance-based assay in a 96-well plate format.
Materials and Reagents:
-
Purified target enzyme
-
Specific substrate
-
N-1,3-thiazol-2-ylpiperidine-4-carboxamide (test compound)
-
Known inhibitor (positive control)
-
Assay buffer (optimized for pH, ionic strength)[11]
-
Cofactors (if required, e.g., ATP, Mg2+ for kinases)
-
Detection reagent (e.g., a reagent that produces a colored product)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-1,3-thiazol-2-ylpiperidine-4-carboxamide in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:10) of the stock solution in DMSO to create a concentration gradient. A typical screening range might span from 100 µM to 1 nM.[9]
-
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted compound solutions (and controls) to the appropriate wells of the 96-well plate.
-
Negative Control Wells: Add 2 µL of DMSO.
-
Positive Control Wells: Add 2 µL of the known inhibitor at a concentration expected to give >90% inhibition.
-
-
Enzyme Addition:
-
Prepare a working solution of the enzyme in assay buffer at 2X the final desired concentration.
-
Add 50 µL of the enzyme solution to each well (except the blank).
-
Incubate the plate for 15-30 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the substrate (and any cofactors) in assay buffer at 2X the final desired concentration.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells. The final reaction volume is now 102 µL, and the final DMSO concentration is ~2%.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader pre-set to the optimal temperature.
-
Measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 60 seconds for 30 minutes) or as a single endpoint reading after a fixed incubation time. The initial linear rate of product formation is the V0.[12]
-
Part 4: Data Analysis and Interpretation
Data Processing Steps:
-
Calculate Reaction Rates: From the kinetic data, determine the initial velocity (V0) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative - V_blank)) Where:
-
V_inhibitor is the rate in the presence of the test compound.
-
V_blank is the rate in the no-enzyme control.
-
V_negative is the rate in the DMSO-only (0% inhibition) control.
-
-
Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (4PL) equation using a non-linear regression software (e.g., GraphPad Prism, R).[13][14] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) The software will calculate the LogIC50, from which the IC50 value is derived. It is recommended to perform at least three independent experiments to report the mean IC50 ± standard deviation (SD) or standard error of the mean (SEM).[15]
Sample Data Presentation:
| Compound Concentration [µM] | Log Concentration | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) | Mean % Inhibition |
| 100 | 2.00 | 98.5 | 99.1 | 98.8 | 98.8 |
| 30 | 1.48 | 95.2 | 94.5 | 96.1 | 95.3 |
| 10 | 1.00 | 85.3 | 86.6 | 84.9 | 85.6 |
| 3 | 0.48 | 60.1 | 58.9 | 61.5 | 60.2 |
| 1 | 0.00 | 48.9 | 51.2 | 50.5 | 50.2 |
| 0.3 | -0.52 | 20.3 | 19.5 | 21.1 | 20.3 |
| 0.1 | -1.00 | 5.6 | 6.1 | 5.2 | 5.6 |
| 0.03 | -1.52 | 1.1 | 0.8 | 1.5 | 1.1 |
From this hypothetical data, non-linear regression would yield an IC50 value of approximately 1 µM.
Part 5: Advanced Studies - Mechanism of Inhibition
Once the IC50 is established, determining the mechanism of inhibition (MOI) is the next logical step. This is typically done by measuring the effect of the inhibitor on the enzyme's kinetics with respect to its substrate.
Experimental Design:
The experiment involves measuring initial velocities across a matrix of varying substrate and inhibitor concentrations.[9]
-
Select several fixed concentrations of N-1,3-thiazol-2-ylpiperidine-4-carboxamide (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki). The Ki can be estimated from the IC50.
-
For each inhibitor concentration, perform a full substrate titration (e.g., from 0.1 x Km to 10 x Km).
-
Measure the initial velocity for each condition.
Data Interpretation:
The resulting data can be visualized using a Michaelis-Menten plot or a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).[12] The changes in apparent Km and Vmax reveal the mode of inhibition:
-
Competitive: Vmax remains unchanged, but the apparent Km increases. On a Lineweaver-Burk plot, the lines intersect at the y-axis.
-
Non-competitive: Apparent Vmax decreases, but Km remains unchanged. The lines intersect at the x-axis.
-
Uncompetitive: Both apparent Vmax and Km decrease proportionally. The lines are parallel.
This detailed characterization provides invaluable insight for lead optimization, helping to build a comprehensive structure-activity relationship (SAR) and guide the development of more potent and selective drug candidates.[9]
References
-
Edmunds, T., et al. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
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Likhitkar, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
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Wikipedia. (2023). Enzyme inhibitor. Wikipedia. Available at: [Link]
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Agh Ghadim, H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2022). Enzyme Kinetics and Inhibition. Chemistry LibreTexts. Available at: [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. Available at: [Link]
-
Foroumadi, A., et al. (2018). N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
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Loizzo, M. R., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Trends in Food Science & Technology. Available at: [Link]
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Yurttaş, L., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]
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Fiveable. (2025). Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]
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Al-Ostath, A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]
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Klyachina, M., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available at: [Link]
-
Laleu, B., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. eLife. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports. Available at: [Link]
-
Robertson, J. G. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Available at: [Link]
-
Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available at: [Link]
-
Wadsö, L., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Available at: [Link]
-
ResearchGate. (2024). What is the correct protocol for determining IC50 and CC50 of a drug?. ResearchGate. Available at: [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
-
Al-Zoubi, I. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]
-
Karale, S. S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Application Notes and Protocols for N-1,3-thiazol-2-ylpiperidine-4-carboxamide: A Chemical Probe for Investigating Oxidative Stress Pathways
Introduction: Unveiling a Modulator of Cellular Redox Homeostasis
The thiazole-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] N-1,3-thiazol-2-ylpiperidine-4-carboxamide belongs to this versatile class of compounds and has emerged as a valuable chemical probe for investigating cellular mechanisms related to oxidative stress. Its unique structure allows for interaction with key proteins involved in redox signaling, making it a powerful tool for researchers in drug discovery and cell biology.
This comprehensive guide provides detailed protocols and application notes for the use of N-1,3-thiazol-2-ylpiperidine-4-carboxamide as a chemical probe. We will delve into its mechanism of action, provide step-by-step experimental procedures, and offer insights into data interpretation and troubleshooting. Our aim is to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of oxidative stress and related pathologies.
Compound Profile: N-1,3-thiazol-2-ylpiperidine-4-carboxamide
| Property | Description |
| IUPAC Name | N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
| CAS Number | Not available |
| Molecular Formula | C₉H₁₃N₃OS |
| Molecular Weight | 211.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term use. Stock solutions can be stored at -80°C. |
Mechanism of Action: Targeting the Keap1-Nrf2 Pathway
N-1,3-thiazol-2-ylpiperidine-4-carboxamide is hypothesized to exert its antioxidant effects through the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.[4] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. N-1,3-thiazol-2-ylpiperidine-4-carboxamide is believed to interact with Keap1, inducing a similar conformational change that disrupts the Keap1-Nrf2 interaction.[4] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4]
Figure 1: Proposed Mechanism of Action. N-1,3-thiazol-2-ylpiperidine-4-carboxamide interacts with Keap1, preventing the degradation of Nrf2, which then translocates to the nucleus to activate antioxidant gene expression.
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity using the DPPH Radical Scavenging Assay
This protocol is adapted from the methodology described for other thiazole-carboxamide derivatives and measures the radical scavenging activity of the compound.[4]
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to assess antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[4]
Materials:
-
N-1,3-thiazol-2-ylpiperidine-4-carboxamide
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of N-1,3-thiazol-2-ylpiperidine-4-carboxamide in DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.
-
For the positive control, add 100 µL of various concentrations of ascorbic acid.
-
For the blank, add 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Figure 2: DPPH Radical Scavenging Assay Workflow. A streamlined representation of the key steps in the DPPH assay.
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol is a standard method to assess the cytotoxic effects of the compound on cultured cells, as is common practice for newly synthesized bioactive molecules.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-1,3-thiazol-2-ylpiperidine-4-carboxamide
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-1,3-thiazol-2-ylpiperidine-4-carboxamide in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as follows:
% Cell Viability = (A_sample / A_control) x 100
Where:
-
A_sample is the absorbance of the cells treated with the compound.
-
A_control is the absorbance of the cells treated with the vehicle control.
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Figure 3: MTT Cell Viability Assay Workflow. An overview of the procedure for assessing compound cytotoxicity.
Troubleshooting and Considerations
-
Compound Solubility: Ensure that N-1,3-thiazol-2-ylpiperidine-4-carboxamide is fully dissolved in the stock solution and does not precipitate upon dilution in aqueous media. Sonication may be required.
-
Off-Target Effects: The thiazole scaffold can be present in "frequent hitters" in screening campaigns.[1] It is crucial to perform secondary and orthogonal assays to confirm that the observed effects are due to a specific interaction with the intended target and not a result of non-specific activity.[1]
-
Redox Cycling: Some compounds can exhibit redox cycling activity, which can interfere with assays that measure oxidative stress. It is advisable to include control experiments to rule out this possibility.[1]
-
Cell Line Specificity: The response to the compound may vary between different cell lines. It is recommended to test the compound in multiple cell lines relevant to the research question.
Conclusion
N-1,3-thiazol-2-ylpiperidine-4-carboxamide represents a promising chemical probe for the investigation of cellular oxidative stress pathways, particularly the Keap1-Nrf2 axis. The protocols outlined in this guide provide a solid foundation for researchers to explore its biological activities. As with any chemical probe, careful experimental design, including appropriate controls and validation assays, is essential for generating robust and reproducible data. The insights gained from using this and similar thiazole-carboxamide derivatives will contribute to a better understanding of redox biology and may pave the way for the development of novel therapeutics for diseases associated with oxidative stress.
References
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Al-Hizab, F. A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE. [Link]
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Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]
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Li, Y., et al. (2012). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]
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Lozynskyi, A., et al. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Chemistry of Heterocyclic Compounds. [Link]
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Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Wang, S., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Ostath, R. A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. Journal of Heterocyclic Chemistry. [Link]
-
Al-Hizab, F. A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE. [Link]
-
Kumar, A., et al. (2018). Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo-2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Gao, Y., et al. (2021). Synthesis and Acaricidal Activity of N-(1,3,4-Thiadiazol-2-yl)pyrazole-5-carboxamides and N-(1,3,4-Thiadiazol-2-yl)thiazole-5-carboxamides. Chinese Journal of Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences. [Link]
-
Lv, C., et al. (2025). 1,3,4-Thiadiazole and quinolinone based multifunctional probes for fluorescence turn-on and colorimetric monitoring of Al3+ and Fe3+ in food and aqueous environment applications. Food Chemistry. [Link]
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Yu, S., et al. (2022). Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties. Frontiers in Chemistry. [Link]
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Somasundaram, J., et al. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Bioorganic Chemistry. [Link]
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Application Notes and Protocols for Developing Cell-Based Assays with Thiazole Compounds
Introduction: The Ascendancy of Thiazole Scaffolds in Modern Drug Discovery
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[1][2] A multitude of clinically approved drugs, including the anticancer agent Dasatinib and the antiretroviral Ritonavir, feature a thiazole core, underscoring its significance in drug development.[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]
In the realm of oncology, thiazole-containing compounds have emerged as promising candidates due to their ability to modulate key signaling pathways implicated in cancer progression.[6] These compounds can exert their effects by inhibiting protein kinases, inducing apoptosis (programmed cell death), and arresting the cell cycle.[7]
Cell-based assays are indispensable tools in the early stages of drug discovery and development.[8][9][10] They provide a physiologically relevant environment to assess the biological activity of novel compounds, offering insights into their efficacy, potency, and mechanism of action.[10] This guide provides detailed protocols for primary and secondary cell-based assays tailored for the evaluation of thiazole compounds, with a focus on anticancer applications.
Guiding Principles for Assay Development with Thiazole Compounds: Ensuring Scientific Rigor
Before delving into specific protocols, it is crucial to understand the fundamental principles that ensure the generation of robust and reproducible data.
Compound Management and Solubility:
Thiazole derivatives can exhibit a wide range of solubilities. It is imperative to ensure that the test compounds are fully solubilized in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted in culture medium to the final working concentrations. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
Causality in Experimental Design: The Rationale Behind Controls
A well-designed experiment is a self-validating system. The inclusion of appropriate controls is non-negotiable for data interpretation.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds. This control accounts for any effects of the solvent on cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) is used to confirm that the assay system is responsive to cytotoxic insults.[11]
-
Negative Control (Untreated Cells): Cells that are not exposed to any treatment. This provides a baseline for normal cell growth and viability.
-
Compound Interference Control (for colorimetric/fluorometric assays): To rule out false positives or negatives, it is essential to assess whether the thiazole compound itself interferes with the assay's detection method.[12][13] This is particularly important for colorimetric assays like the MTT assay, where compounds with intrinsic reducing potential can directly reduce the tetrazolium salt.[12][14] This is achieved by incubating the compound in cell-free wells with the assay reagent.
Primary Screening: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Protocol: MTT Assay for Thiazole Compounds
Materials:
-
Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Thiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control, positive control, and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[15]
-
Mix thoroughly with a pipette or use a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of % cell viability versus compound concentration.
Secondary Assay: Elucidating the Mechanism of Cell Death via Apoptosis Assay
Once a thiazole compound has been identified as a "hit" in the primary cytotoxicity screen, the next step is to investigate its mechanism of action. A common mechanism of anticancer drugs is the induction of apoptosis.[7] The Annexin V-FITC and Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[16]
Principle:
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. However, it can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells treated with the thiazole compound of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the thiazole compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants in the treated samples compared to the control indicates that the thiazole compound induces apoptosis.
Visualization of a Key Thiazole Target Pathway and Experimental Workflow
To provide a clearer understanding of the molecular context and the experimental strategy, the following diagrams illustrate a key signaling pathway often targeted by thiazole compounds and a typical workflow for their evaluation.
Caption: Experimental workflow for screening thiazole compounds.
Data Summary: Key Parameters for Cell-Based Assays
The following table provides a quick reference for key parameters in the described assays. These are general recommendations and should be optimized for specific cell lines and experimental conditions.
| Parameter | MTT Assay | Annexin V-FITC/PI Apoptosis Assay |
| Cell Line Examples | MCF-7 (Breast), A549 (Lung), HepG2 (Liver) | Jurkat (Leukemia), HeLa (Cervical) |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | 0.5 - 1 x 10⁶ cells/well (6-well plate) |
| Compound Conc. | 0.1 - 100 µM (for initial screening) | IC₅₀ concentration (determined from MTT assay) |
| Incubation Time | 24, 48, or 72 hours | 24 hours (or as determined by time-course) |
| Positive Control | Staurosporine (1 µM), Doxorubicin (1 µM) | Camptothecin (10 µM), Staurosporine (1 µM) |
| Detection Method | Colorimetric (Absorbance at 570 nm) | Fluorescence (Flow Cytometry) |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of thiazole compounds in a cancer drug discovery context. By employing a primary cytotoxicity screen followed by a mechanistic apoptosis assay, researchers can efficiently identify promising lead compounds and gain valuable insights into their mode of action. Adherence to sound experimental design, including the use of appropriate controls, is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.
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Application Notes and Protocols for Animal Model Studies of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting preclinical animal model studies with the novel compound, N-1,3-thiazol-2-ylpiperidine-4-carboxamide. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a thiazole ring, a piperidine core, and a carboxamide linker—strongly suggest its potential as a modulator of the central nervous system. Drawing parallels from structurally related compounds, a primary hypothesis is its function as a dopamine D3 receptor antagonist. The dopamine D3 receptor is a high-interest target for therapeutic intervention in a range of neuropsychiatric and neurological disorders.[1][2][3][4] This guide, therefore, focuses on a strategic approach to evaluating the compound's efficacy in validated animal models relevant to conditions such as schizophrenia and addiction, where D3 receptor dysfunction is implicated.[5][6] Detailed, field-proven protocols for behavioral and pharmacokinetic assessments are provided to ensure robust and reproducible data generation.
Scientific Rationale and Mechanistic Hypothesis
The core structure of N-1,3-thiazol-2-ylpiperidine-4-carboxamide integrates key pharmacophores known to interact with G protein-coupled receptors in the central nervous system. The piperidine moiety is a common scaffold in a multitude of CNS-active drugs.[7][8] The thiazole ring and carboxamide group contribute to the molecule's electronic and steric properties, influencing its binding affinity and selectivity for specific receptor subtypes.
The Dopamine D3 Receptor: A Prime Therapeutic Target
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in cognition, motivation, and emotional regulation.[1][4] Dysregulation of D3 receptor signaling is strongly linked to the pathophysiology of schizophrenia and substance use disorders.[5][6] Unlike the more ubiquitously expressed D2 receptor, the targeted antagonism of D3 receptors presents an opportunity for therapeutic intervention with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms.[2] Selective D3 receptor antagonists have demonstrated promise in preclinical models by modulating reward pathways and improving cognitive deficits.[1]
Proposed Signaling Pathway
The hypothesized mechanism of action for N-1,3-thiazol-2-ylpiperidine-4-carboxamide is the competitive antagonism of the dopamine D3 receptor. By blocking the binding of endogenous dopamine, the compound is expected to attenuate downstream signaling cascades, thereby normalizing dopamine-mediated neurotransmission in brain regions associated with reward and psychosis.
Caption: A generalized workflow for preclinical evaluation of the compound.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N-1,3-thiazol-2-ylpiperidine-4-carboxamide is crucial for interpreting efficacy data and for dose selection.
Dosing and Sample Collection
-
Administration: The compound can be administered via oral gavage (p.o.) or intravenous injection (i.v.) to determine oral bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Matrix: Plasma is typically used for analysis.
Bioanalytical Method
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying the compound in plasma samples.
Data Analysis
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2). [9]* Oral bioavailability can be calculated by comparing the AUC after oral and intravenous administration. [10]
Table 1: Key Pharmacokinetic ParametersParameter Description Typical Units Cmax Maximum observed plasma concentration ng/mL Tmax Time to reach Cmax h AUC Area under the plasma concentration-time curve ng*h/mL t1/2 Elimination half-life h F% Oral Bioavailability %
Conclusion
This guide provides a foundational framework for the in-vivo characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. Based on its chemical structure, a thorough investigation into its potential as a dopamine D3 receptor antagonist is warranted. The outlined animal models and experimental protocols offer a robust starting point for elucidating its therapeutic potential in neuropsychiatric and neurological disorders. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
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Application Notes & Protocols: In Vivo Dosing and Administration of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, a member of the broader thiazole-carboxamide class of compounds. Research has identified this class as possessing significant therapeutic potential across various domains, including oncology, neuroprotection, and inflammation.[1][2][3][4] The successful translation of in vitro findings to in vivo models is critically dependent on robust and reproducible dosing and administration protocols. This guide outlines the scientific rationale and step-by-step methodologies for vehicle selection, formulation, administration via common parenteral and enteral routes, and the design of preliminary pharmacokinetic/pharmacodynamic (PK/PD) studies.
Scientific Background & Therapeutic Rationale
The thiazole-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its role in compounds targeting a wide array of biological pathways.[4] Derivatives have demonstrated activities as:
-
Antitumor Agents: Certain thiazole-carboxamides have been shown to induce apoptosis and cell-cycle arrest in cancer cell lines.[2]
-
Antioxidant Agents: The thiazole core can contribute to antioxidant effects, potentially through the modulation of pathways like the Nrf2-Keap1 system, which regulates cellular defense against oxidative stress.[1]
-
Kinase Inhibitors: This class of compounds has been investigated for multitargeted inhibition of key protein kinases involved in cancer progression, such as EGFR, HER2, and VEGFR-2.[5]
-
Neuro-modulators: Recent studies have explored thiazole-carboxamide derivatives as negative allosteric modulators of AMPA receptors, suggesting a potential for neuroprotective applications in excitotoxicity-related disorders.[3]
Given this background, in vivo studies of N-1,3-thiazol-2-ylpiperidine-4-carboxamide are essential to determine its efficacy, safety profile, and pharmacokinetic properties.
1.1 Potential Mechanism of Action: Nrf2-Keap1 Pathway
One plausible mechanism for the biological activity of thiazole-carboxamides is the activation of the Nrf2 antioxidant response pathway.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of numerous cytoprotective genes.[1]
Expert Insight: For initial tolerability and PK studies, a solubilized formulation (like a co-solvent system) is often preferred as it eliminates dissolution rate as a variable in absorption. [8]However, high concentrations of co-solvents like DMSO can cause local irritation or hemolysis, especially with intravenous administration. [9]Suspensions are common for oral administration but require careful validation to ensure dose uniformity. [8]
Protocols for In Vivo Administration
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Aseptic technique should be maintained, and a new, sterile needle/syringe should be used for each animal. [6]
3.1 Protocol: Oral Gavage (PO) in Rats
Oral gavage is used for precise oral administration, bypassing taste preference.
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long for adult rats, with a ball tip). [7][8]* Syringe (sized for the dosing volume).
-
Test compound formulated as a solution or uniform suspension.
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat, ensuring the head and body are aligned to create a straight path to the esophagus. [9][10]Support the lower body.
-
Measure Tube Length: Before insertion, measure the gavage tube from the tip of the rat's nose to the last rib (xiphoid process) to prevent stomach perforation. [11]3. Tube Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. [7][11]The animal should swallow as the tube enters the esophagus.
-
Confirmation: The tube should pass with no resistance. If the animal coughs, struggles excessively, or if you feel resistance, withdraw immediately and reassess. [7][9]5. Administration: Administer the compound slowly over 2-5 seconds. [9][11]6. Withdrawal: After administration, withdraw the tube smoothly in a single motion.
-
Monitoring: Monitor the animal for at least 10-15 minutes post-dosing for any signs of respiratory distress. [11] Maximum Recommended Volume: 10 mL/kg. [7][11]
3.2 Protocol: Intraperitoneal (IP) Injection in Mice
IP injection allows for rapid absorption into the systemic circulation, though it is less precise than intravenous administration.
Materials:
-
25-27 gauge needle. [12]* 1 mL syringe.
-
Sterile test compound formulation.
Procedure:
-
Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail. Turn the mouse so the abdomen is facing upwards, tilting the head downwards. This allows the abdominal organs to shift cranially, creating a safer injection space. [13][14]2. Identify Injection Site: Locate the lower right quadrant of the abdomen. This site avoids the cecum (left side) and the urinary bladder. [12][13]3. Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. [12][14]4. Aspirate: Gently pull back on the plunger to ensure no fluid (urine, blood, intestinal contents) is aspirated. If aspiration occurs, discard the animal from the study and start fresh. [12][14]5. Injection: If aspiration is clear, inject the substance smoothly.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Observe for any adverse reactions.
Maximum Recommended Volume: 10 mL/kg. [16]
Experimental Design: Dose-Range Finding & PK/PD
The ultimate goal of in vivo studies is to establish a relationship between dose, exposure (pharmacokinetics), and effect (pharmacodynamics).
4.1 Workflow for a Single-Dose Pharmacokinetic (PK) Study
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This informs the dosing regimen for subsequent efficacy studies. [15]
4.2 Dose-Range Finding (Tolerability) Study
Before efficacy studies, a dose-range finding study should be performed to determine the maximum tolerated dose (MTD). [15]
| Study Design Element | Recommendation | Rationale |
|---|---|---|
| Starting Dose | 1-10 mg/kg | A conservative starting point for a novel compound. |
| Dose Escalation | 3-fold or 5-fold increments (e.g., 3, 10, 30 mg/kg) | Provides sufficient separation between dose levels to identify a toxicity threshold. |
| Group Size | n = 3-5 animals per dose group | Sufficient for initial assessment while minimizing animal use. |
| Duration | Single dose followed by 7-14 days of observation | Allows for observation of both acute and delayed toxicity. |
| Endpoints | Body weight, clinical signs (lethargy, ruffled fur), mortality. | Standard, non-invasive indicators of systemic toxicity. |
Self-Validation: Every in vivo study must include a vehicle control group. [19]This group receives the formulation without the active compound, ensuring that any observed effects are due to the compound itself and not the vehicle. All study conduct and data collection should adhere to principles of data integrity to ensure reliability and reproducibility. [20]
References
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Al-Ostath, A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE. Available at: [Link]
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Gou, S., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Office of the University Veterinarian. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. FDA. Available at: [Link]
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Available at: [Link]
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Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]
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Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instech. Available at: [Link]
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Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. Available at: [Link]
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Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Research and Innovation, Virginia Tech. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Code of Federal Regulations. Available at: [Link]
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University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. Research Biomethods Training. Available at: [Link]
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Rehman, A. U., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules. Available at: [Link]
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Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]
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Li, Y., et al. (2015). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. Available at: [Link]
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PubChem. (n.d.). N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]
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Al-Abdullah, E. S., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
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Procedures With Care. (n.d.). Intraperitoneal Injection in the Mouse. procedureswithcare.org.uk. Available at: [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]
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Al-Ostath, A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
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UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats. The University of British Columbia. Available at: [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies. gmp-compliance.org. Available at: [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports. Available at: [Link]
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Al-kassimy, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. Available at: [Link]
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available at: [Link]
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Szeliga, M., et al. (2020). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules. Available at: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. Available at: [Link]
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Alevra, M., & Pioneers for Animal Welfare Science. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol. Available at: [Link]
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Patel, D. R., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Application of Thiazole Derivatives in Cancer Cell Lines: A Technical Guide for Researchers
The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, thiazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic and antiproliferative activities against a wide array of cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the application of thiazole derivatives in cancer research, complete with detailed protocols for essential in vitro assays and an exploration of the key signaling pathways they modulate.
Thiazole Derivatives: A Privileged Scaffold in Oncology Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile scaffold in medicinal chemistry.[4][5] Its unique structural features, including the ability of the nitrogen atom to form hydrogen bonds, allow for potent interactions with various biological targets within cancer cells.[1] This has led to the development of numerous thiazole-based compounds with diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and progression.[6][7] Notably, clinically approved anticancer drugs such as Dasatinib and Ixazomib feature a thiazole core, underscoring the therapeutic potential of this chemical class.[1]
Assessing the Anticancer Efficacy of Thiazole Derivatives: Key In Vitro Assays
A crucial aspect of anticancer drug discovery is the robust in vitro evaluation of novel compounds. This section provides detailed protocols for a suite of fundamental assays to characterize the anticancer properties of thiazole derivatives in cancer cell lines.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of the cytotoxic effects of a compound.
Experimental Protocol:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[8]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Presentation:
| Thiazole Derivative | Concentration (µM) | Cell Viability (%) (MCF-7, 48h) |
| Compound X | 0.1 | 95.2 ± 4.1 |
| 1 | 78.5 ± 3.5 | |
| 10 | 45.1 ± 2.8 | |
| 50 | 15.7 ± 1.9 | |
| Vehicle Control | - | 100.0 ± 5.0 |
| Doxorubicin (Positive Control) | 1 | 52.3 ± 3.2 |
Elucidating the Mechanism of Cell Death: Apoptosis Assay
Scientific Rationale: A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[10] Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[10]
Experimental Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Seed and treat cancer cells with the thiazole derivative as described in the MTT assay protocol.
-
After the desired incubation period, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Scientific Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[12]
Experimental Protocol:
-
Cell Preparation and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14][15] RNase A is crucial to degrade any double-stranded RNA that might interfere with the DNA staining.[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect the fluorescence data in a linear scale.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Compound Y (10 µM) | 25.8 | 15.3 | 58.9 |
Unraveling the Molecular Mechanisms: Targeting Key Signaling Pathways
Thiazole derivatives often exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer. Understanding which pathways are affected is crucial for rational drug design and development. Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within these pathways.[6][16]
Western Blotting for Target Validation
Scientific Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[17] This technique is invaluable for confirming the molecular targets of a thiazole derivative by examining the expression levels of total and phosphorylated (activated) forms of key signaling proteins.[17]
Experimental Protocol:
-
Protein Extraction:
-
Treat cells with the thiazole derivative for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[18]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-VEGFR-2, anti-Akt, anti-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Major Signaling Pathways Targeted by Thiazole Derivatives
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19] Many thiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.[12]
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, when overexpressed or mutated, can drive cancer cell proliferation and survival.[20][21] Thiazole derivatives have been developed as potent inhibitors of EGFR and HER2.[21]
Caption: Targeting the EGFR/HER2 Signaling Cascade.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[22] Its aberrant activation is a common feature in many cancers, making it an attractive target for anticancer therapies, including those involving thiazole derivatives.
Caption: Dual Inhibition of PI3K/mTOR Pathway.
The Raf/MEK/ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation and survival.[1][23] Mutations in the B-Raf gene are common in melanoma and other cancers, leading to constitutive activation of this pathway.[24] Thiazole derivatives have been investigated as inhibitors of mutant B-Raf.[24]
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Application Notes & Protocols: A Hierarchical Approach to Evaluating the Anti-Inflammatory Activity of Carboxamide Compounds
Introduction: The inflammatory response is a fundamental biological process critical for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This has fueled a persistent search for novel, potent, and safe anti-inflammatory therapeutics. Carboxamide-containing molecules represent a versatile and promising scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities.[1] Several have been investigated for their anti-inflammatory potential, often targeting key enzymatic drivers of the inflammatory cascade like cyclooxygenase (COX).[2][3]
This guide provides a comprehensive, multi-tiered framework for researchers to systematically evaluate the anti-inflammatory properties of novel carboxamide compounds. We will move from high-throughput, mechanism-focused in vitro assays to a well-established in vivo model of acute inflammation. The causality behind each methodological choice is explained to empower researchers not just to follow steps, but to understand and adapt these protocols for robust and reliable drug discovery.
Part I: In Vitro Evaluation — From Molecular Target to Cellular Response
The initial phase of screening focuses on in vitro models, which offer a controlled environment to dissect molecular mechanisms, establish dose-response relationships, and identify promising candidates in a cost-effective and high-throughput manner.[4][5][6] Our approach is twofold: direct enzymatic inhibition assays and cell-based functional assays.
A. Cell-Free Enzymatic Assays: Targeting the Engines of Inflammation
Scientific Rationale: A major pathway in inflammation is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] The COX enzymes (constitutive COX-1 and inducible COX-2) are responsible for synthesizing prostaglandins (PGs), potent mediators of pain, fever, and inflammation.[2] The 5-LOX enzyme, in turn, produces leukotrienes, which are involved in leukocyte chemotaxis and activation.[8] Many successful non-steroidal anti-inflammatory drugs (NSAIDs), like aspirin, function by inhibiting COX enzymes.[9] Therefore, assessing the direct inhibitory effect of carboxamide compounds on these enzymes is a logical first step.
Diagram 1: The Arachidonic Acid Cascade
Caption: Key enzymatic pathways in inflammation originating from arachidonic acid.
Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Cayman Chemical) and provides a rapid method for determining a compound's ability to inhibit purified COX-2 enzyme.[10][11]
-
Principle: This assay measures the peroxidase component of COX activity. The PGG2 formed by the oxygenation of arachidonic acid is reduced, leading to the oxidation of a fluorometric probe, which can be measured. An inhibitor will prevent this process, resulting in a lower fluorescence signal.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test carboxamide compounds and solvent (e.g., DMSO)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute enzyme on ice and prepare serial dilutions of test compounds and the positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Plate Setup: Design the plate layout to include wells for:
-
Enzyme Control (EC) (100% activity, no inhibitor)
-
Inhibitor Control (IC) (positive control, e.g., Celecoxib)
-
Solvent Control (SC) (to check for solvent effects)
-
Test Compound (S) wells at various concentrations.
-
-
Reaction Mixture: To each well, add the components in the following order:
-
80 µL Assay Buffer
-
10 µL Heme
-
10 µL of diluted test inhibitor, positive control, or solvent.
-
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to all wells except the background.
-
Pre-incubation: Gently shake the plate and incubate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme.[11]
-
Initiate Reaction: Add 10 µL of Arachidonic Acid substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the reader pre-set to 25°C and measure fluorescence every minute for 10-15 minutes in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
| Parameter | Description | Example Value |
| IC50 | Concentration of compound causing 50% inhibition. | 1.5 µM |
| Positive Control | Known inhibitor (e.g., Celecoxib) to validate the assay. | IC50 = 0.1 µM |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
B. Cell-Based Assays: Modeling the Inflammatory Microenvironment
Scientific Rationale: While enzymatic assays are informative, they do not capture the complexity of a cellular response, including compound permeability, off-target effects, or impact on signaling pathways. Murine macrophage cell lines like RAW 264.7 and J774A.1 are widely used models for this purpose.[12][13][14] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through the Toll-like receptor 4 (TLR4) pathway.[15] This activation triggers the transcription and release of key pro-inflammatory mediators, including nitric oxide (NO), cytokines (TNF-α, IL-6), and prostaglandins (PGE2), providing measurable endpoints to assess a compound's efficacy.[16]
Diagram 2: LPS-Induced Inflammatory Signaling in Macrophages
Caption: Simplified TLR4/NF-κB signaling cascade initiated by LPS.
Protocol 2: Nitric Oxide (NO) Production via the Griess Assay
-
Principle: Activated macrophages express inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is rapidly oxidized to stable nitrite (NO₂⁻) in the cell culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration.[17][18]
-
Materials:
-
RAW 264.7 or J774A.1 macrophage cell line
-
Complete DMEM medium (with 10% FBS)
-
LPS from E. coli O55:B5
-
Test carboxamide compounds
-
Griess Reagent System (Sulfanilamide solution, N-(1-naphthyl)ethylenediamine (NED) solution)[19]
-
Sodium Nitrite (for standard curve)
-
96-well clear microplate
-
Absorbance microplate reader (540-550 nm)
-
MTS/MTT reagent for cell viability
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium. Add 100 µL of fresh medium containing various concentrations of the test carboxamide compounds. Include vehicle control wells.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.
-
Inflammatory Challenge: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "no LPS" control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Sulfanilamide solution to all wells (standards and samples). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to all wells.[19] A purple color will develop.
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
-
Viability Check: To the original cell plate, add MTS/MTT reagent according to the manufacturer's protocol and measure absorbance to ensure the observed effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the standard curve to calculate the nitrite concentration in each sample.
-
Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-only control.
-
Normalize NO production to cell viability data if necessary.
-
Protocol 3: Quantification of Cytokines (TNF-α/IL-6) and PGE2 by ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify protein levels. For cytokines like TNF-α and IL-6, a sandwich ELISA is used. For small molecules like PGE2, a competitive ELISA is employed.[20][21]
-
Protocol:
-
Sample Collection: Use the same cell culture supernatants collected in Protocol 2.
-
ELISA Procedure: Perform the ELISA according to the specific instructions provided with the commercial kits for TNF-α, IL-6, or PGE2.[20] The general steps involve coating the plate, adding samples and standards, adding detection antibodies, adding a substrate, and stopping the reaction.
-
Measurement: Read the absorbance at the specified wavelength (typically 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to determine the concentration of the specific mediator (TNF-α, IL-6, or PGE2) in each sample.
-
Calculate the percent inhibition of mediator production relative to the LPS-only control.
-
Part II: In Vivo Validation — Assessing Efficacy in a Complex System
Scientific Rationale: A compound that is active in vitro may not be effective in a whole organism due to poor absorption, rapid metabolism, or unforeseen toxicity. In vivo models are therefore essential for validating the therapeutic potential of a lead compound.[22] The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[23][24][25]
Diagram 3: Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Step-by-step workflow for the in vivo paw edema assay.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Principle: The subcutaneous injection of carrageenan into a rodent's paw elicits an acute, localized inflammatory response characterized by edema (swelling). The increase in paw volume is a quantifiable measure of this inflammation. The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a vehicle-treated control group.[26]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Test carboxamide compounds
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Digital Plethysmometer or calipers
-
Oral gavage needles
-
-
Step-by-Step Protocol:
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III, IV, etc.: Test Compound at different doses.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline volume (V₀).
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[23]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate Edema: The increase in paw volume for each animal at each time point is calculated as: Edema (mL) = Vₜ - V₀.
-
Calculate Percent Inhibition: The percentage inhibition of edema for each treated group is calculated at each time point relative to the vehicle control group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100
-
Statistical Analysis: Use an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine if the reduction in edema by the test compounds is statistically significant compared to the vehicle control group.
-
| Time (hr) | Mean Edema: Vehicle (mL) | Mean Edema: Compound X (50 mg/kg) | % Inhibition |
| 1 | 0.25 ± 0.04 | 0.15 ± 0.03 | 40.0% |
| 2 | 0.48 ± 0.06 | 0.26 ± 0.05 | 45.8% |
| 3 | 0.75 ± 0.09 | 0.35 ± 0.07 | 53.3% |
| 4 | 0.68 ± 0.08 | 0.38 ± 0.06 | 44.1% |
| 5 | 0.55 ± 0.07 | 0.31 ± 0.05* | 43.6% |
| Statistically significant (p < 0.05) compared to vehicle control. |
Conclusion and Forward Look
This hierarchical screening cascade provides a robust and logical pathway for the preclinical evaluation of novel carboxamide compounds. By starting with specific molecular targets (in vitro enzymatic assays) and progressing to complex cellular responses (in vitro cell-based assays) and finally to systemic efficacy (in vivo models), researchers can build a comprehensive profile of a compound's anti-inflammatory activity. Positive results from this pipeline justify further, more advanced studies, including investigation of chronic inflammation models, detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and comprehensive safety toxicology, all of which are critical steps on the path to developing a new therapeutic agent.
References
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National Center for Biotechnology Information (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin - PMC. NIH. Available at: [Link]
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Current Protocols (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]
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MDPI (2024). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Available at: [Link]
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National Center for Biotechnology Information (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. NIH. Available at: [Link]
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Creative Biolabs. LPS-induced Cytokine Release Model Development Service. Available at: [Link]
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MDPI (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available at: [Link]
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ResearchGate (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
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National Center for Biotechnology Information (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information (2005). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. NIH. Available at: [Link]
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University of Lynchburg (2023). Inflammatory Comparison of RAW 264.7 Cells, J774A.1 Cells, and Murine Bone Marrow-Derived Macrophages. Digital Showcase @ University of Lynchburg. Available at: [Link]
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PubMed (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Available at: [Link]
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National Center for Biotechnology Information (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. PubMed Central. Available at: [Link]
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MDPI (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available at: [Link]
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National Center for Biotechnology Information (2014). Phenotypic non-equivalence of murine (monocyte-) macrophage cells in biomaterial and inflammatory models. NIH. Available at: [Link]
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RayBiotech. Prostaglandin E2 ELISA Kit. Available at: [Link]
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ResearchGate (2015). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Available at: [Link]
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arXiv.org (2012). Response of RAW 264.7 and J774A.1 macrophages to particles and nanoparticles of a mesoporous bioactive glass. Available at: [Link]
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Protocol Online (2019). Protocol Griess Test. Available at: [Link]
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World Journal of Pharmaceutical Sciences (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. Available at: [Link]
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MDPI (2024). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Available at: [Link]
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National Center for Biotechnology Information (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. NIH. Available at: [Link]
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PubMed (1994). Automated enzyme immunoassay to measure prostaglandin E2 in gingival crevicular fluid. Available at: [Link]
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International Journal of Pharmaceutical Research & Allied Sciences (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Available at: [Link]
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ResearchGate (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]
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Biomedical Research (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Available at: [Link]
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ResearchGate (2015). What is the difference between RAW 264.7 and J774.2?. Available at: [Link]
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Charles River Laboratories. LPS-Induced Cytokine Release Model. Available at: [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
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Application Notes & Protocols for High-Throughput Screening of Thiazole-Carboxamide Libraries
Introduction: The Thiazole-Carboxamide Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. When incorporated into a carboxamide scaffold, it forms a class of compounds with remarkable therapeutic versatility.[1] Thiazole-carboxamides have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[2][3][4][5] This chemical motif's ability to interact with a diverse range of biological targets, such as enzymes and receptors, makes it a "privileged structure" for drug development.[1] Molecules containing the thiazole ring can modulate various biochemical pathways, making them rich starting points for novel therapeutics.[1]
High-Throughput Screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of chemical compounds to identify those that modulate a specific biological target.[6][7] The primary goal of an HTS campaign is to identify "hits"—compounds with confirmed activity against a target—which serve as the starting points for more focused hit-to-lead and lead optimization studies.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust HTS campaign for thiazole-carboxamide libraries. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating workflow from initial assay development to confirmed hit validation.
Section 1: Foundational Strategy—Library Design and Assay Development
The success of any HTS campaign is predicated on two key elements: a high-quality, well-characterized compound library and a robust, reliable assay.
The Thiazole-Carboxamide Screening Library
A screening library should be a curated collection of molecules designed for diversity and drug-likeness. For a thiazole-carboxamide library, this involves:
-
Scaffold Integrity: Ensuring high purity (>95%) of the core thiazole-carboxamide structure.
-
Chemical Diversity: Varying the substituents at key positions on the thiazole and phenyl rings to explore a wide chemical space. This is crucial for establishing initial Structure-Activity Relationships (SAR). For example, substitutions with electron-donating or withdrawing groups can significantly alter binding affinity and biological activity.[2][3]
-
Physicochemical Properties: Pre-filtering the library based on established criteria for oral bioavailability, such as Lipinski's Rule of Five. This increases the probability that identified hits will have favorable drug-like properties.[2]
Assay Development: The Blueprint for Screening
The choice of assay is dictated by the biological target. Thiazole-carboxamides have been shown to target various proteins, including cyclooxygenase (COX) enzymes, Keap1, and α-amylase.[2][9] The assay must be meticulously optimized and validated before embarking on a full-scale screen.
Core Principle: Causality in Assay Design The objective is to create an assay where the measured signal is a direct and unambiguous function of the target's activity. Every optimization step is designed to maximize the "assay window"—the difference between the signal of an uninhibited and an inhibited reaction—while minimizing variability.
Key Assay Formats for Thiazole-Carboxamide Targets:
| Assay Type | Principle & Common Readout | Example Target Application |
| Biochemical Enzyme Inhibition | Measures the direct effect of a compound on purified enzyme activity. Readouts include absorbance, fluorescence, or luminescence.[10] | Screening for COX-1/COX-2 inhibitors using a colorimetric or fluorometric peroxidase activity assay.[9][11] |
| Cell-Based Viability/Cytotoxicity | Measures the effect of a compound on cell health or proliferation. The MTS assay, for example, produces a colored formazan product proportional to the number of viable cells.[11] | Identifying anticancer thiazole-carboxamides by screening against cancer cell lines like A-549 or HeLa.[5] |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. Used for studying protein-protein or protein-ligand interactions. | Screening for disruptors of a protein-protein interaction pathway modulated by a thiazole-carboxamide. |
| Time-Resolved FRET (TR-FRET) | A proximity-based assay measuring the energy transfer between a donor and acceptor fluorophore pair conjugated to interacting biomolecules. | High-throughput analysis of target engagement in a cellular environment. |
Protocol 1: Assay Validation & Quality Control
Objective: To ensure the developed assay is robust, reproducible, and suitable for HTS.
Methodology:
-
Plate Uniformity Assessment: Prepare 384-well plates with only the negative control (e.g., DMSO vehicle) in all wells and plates with only the positive control (a known inhibitor/activator) in all wells.
-
Signal Measurement: Process and read the plates according to the assay protocol.
-
Statistical Analysis: Calculate the following key HTS metrics for the assay. The causality is clear: a high Z' factor indicates that the separation between the positive and negative control signals is large enough to confidently identify hits.
-
Signal-to-Background Ratio (S/B):
-
Formula:S/B = Mean(Signal_positive) / Mean(Signal_negative)
-
Rationale: Measures the dynamic range of the assay. A higher S/B is generally better.
-
-
Coefficient of Variation (%CV):
-
Formula:%CV = (StandardDeviation(Signal) / Mean(Signal)) * 100
-
Rationale: Measures the variability within a control group. A lower %CV indicates better precision.
-
-
Z-Prime Factor (Z'):
-
Formula:Z' = 1 - [(3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative|]
-
Rationale: The gold standard for HTS assay quality. It combines the dynamic range and data variation to provide a single metric of assay robustness.[12]
-
-
Self-Validation System: Acceptance Criteria
| Parameter | Acceptance Criterion | Implication of Failure |
| Z' Factor | > 0.5 | Unacceptable separation between controls; high risk of false positives/negatives. Assay requires re-optimization. |
| %CV | < 15% | High data variability; poor reproducibility. Investigate sources of error (e.g., liquid handling, reagent stability). |
| S/B Ratio | > 2 (assay dependent) | Insufficient dynamic range; difficult to distinguish hits from noise. |
Section 2: The HTS Campaign—From Primary Screen to Confirmed Hits
An HTS campaign is a multi-stage process designed to systematically narrow down a large library to a small number of high-quality, validated hits.
Caption: High-level workflow for an HTS campaign.
Protocol 2: Primary HTS and Hit Identification
Objective: To rapidly screen the entire thiazole-carboxamide library at a single concentration to identify initial "hits."
Materials:
-
Validated Thiazole-Carboxamide Library (in 384-well plates, 1 mM in DMSO)
-
Acoustic Dispenser (e.g., Echo) or Pin Tool for compound transfer
-
Automated Liquid Handlers for reagent addition
-
Plate Reader compatible with the assay signal
-
Control compounds (positive and negative)
Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer a precise volume (e.g., 100 nL) of each library compound from the source plates to the 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 10 µL final assay volume).
-
Causality: Acoustic dispensing is preferred as it is non-contact, minimizing potential compound carryover and contamination.
-
-
Control Plating: Dedicate specific columns of each plate for controls. Typically, columns 23 & 24 for negative control (DMSO) and columns 1 & 2 for positive control (known inhibitor).
-
Reagent Addition: Use automated liquid handlers to add all other assay components (e.g., buffer, enzyme, substrate) in a predefined order and with specified incubation times.
-
Signal Detection: After the final incubation, read the plates using a compatible plate reader.
-
Data Normalization and Hit Calling:
-
Normalize the raw data for each well to a percentage inhibition value using the plate controls: % Inhibition = 100 * (1 - [(Signal_compound - Mean_positive) / (Mean_negative - Mean_positive)])
-
Define the Hit Criterion: A compound is flagged as a "hit" if its activity exceeds a predefined threshold. A common and statistically sound approach is to set the threshold at three times the standard deviation (SD) of the negative control wells (Mean_negative + 3*SD_negative).[13] This ensures that hits are statistically significant outliers from the baseline noise.
-
Section 3: The Imperative of Hit Validation—Separating Signal from Noise
A primary hit is merely a starting point. A significant percentage of initial hits are false positives arising from assay interference, compound promiscuity, or other artifacts.[7][14] A rigorous hit validation cascade is essential to focus resources on chemically tractable and biologically relevant compounds.[8]
Caption: A typical hit validation cascade workflow.
Protocol 3: Dose-Response Analysis and IC50 Determination
Objective: To confirm the activity of primary hits and quantify their potency by determining the half-maximal inhibitory concentration (IC50).
Methodology:
-
Source Fresh Compound: Obtain a fresh, dry powder sample of the hit compound to rule out degradation or concentration errors in the original library plate.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series of the compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Test the dilution series in the validated assay, including appropriate controls.
-
Data Analysis:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, CDD Vault).
-
The IC50 is the concentration of the compound that produces 50% of the maximal inhibition.
-
Self-Validation System: A true hit will exhibit a complete sigmoidal curve with a defined top and bottom plateau and a Hill slope close to 1. Poorly behaved curves may indicate cytotoxicity, insolubility, or other artifacts.
The Role of Counter-Screens and SAR
-
Counter-Screens: These are critical for identifying Pan-Assay Interference Compounds (PAINS).[14] For example, in a luciferase-based assay, a counter-screen would involve running the compounds against the luciferase enzyme alone to flag any direct inhibitors of the reporter system.
-
Initial SAR Analysis: Once hits are confirmed and their IC50 values are determined, they can be clustered by chemical similarity.[14] This process often reveals early Structure-Activity Relationships (SAR). For instance, a cluster of active compounds might all share a t-butyl group at a specific position, suggesting this feature is crucial for potency.[2][3] This insight is invaluable for guiding the subsequent hit-to-lead chemistry effort.[15]
Case Study: Hypothetical Screen for COX-2 Selective Inhibitors
A thiazole-carboxamide library of 50,000 compounds is screened against human recombinant COX-2.
-
Primary Screen: A single-point screen at 10 µM identifies 450 hits (>50% inhibition).
-
Dose-Response: These 450 hits are tested in an 10-point dose-response format. 210 compounds show an IC50 < 10 µM.
-
Selectivity Counter-Screen: The 210 confirmed hits are then tested against COX-1 to determine their selectivity.
Data Summary Table:
| Compound ID | Thiazole-Carboxamide Core | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| TC-001 | 2-phenyl-4-methyl | 0.191 | 0.239 | 1.25 |
| TC-002 | 2-(3-methoxyphenyl)-4-methyl | 0.958 | 2.650 | 2.77 |
| TC-003 | 2-phenyl-4-trifluoromethyl | 5.2 | > 50 | > 9.6 |
| TC-004 | 2-(4-tert-butylphenyl)-4-methyl | 0.085 | 1.5 | 17.6 |
| Celecoxib | (Reference Drug) | 0.002 | 0.047 | 23.5 |
Note: Data is illustrative, based on trends seen in cited literature.[9][11]
Interpretation:
-
TC-001 and TC-002 are potent but show low selectivity for COX-2 over COX-1.
-
TC-004 shows both high potency and good selectivity, making it a promising candidate for further investigation. The presence of the t-butyl group appears to enhance both potency and selectivity in this hypothetical series.
-
The comparison to a reference drug like Celecoxib provides a benchmark for success.
Conclusion
The high-throughput screening of thiazole-carboxamide libraries is a powerful strategy for identifying novel therapeutic starting points. A successful campaign is not merely a matter of automation; it is a scientifically rigorous process built on a foundation of thoughtful library design, meticulous assay validation, and a multi-step hit confirmation cascade. By understanding the causality behind each protocol and implementing self-validating systems, researchers can effectively navigate the complexities of HTS to uncover potent, specific, and drug-like thiazole-carboxamide modulators of disease-relevant targets, paving the way for the next generation of medicines.
References
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health (PMC). [Link]
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health (PMC). [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Institutes of Health. [Link]
-
Hit Identification (Hit ID). Charles River Labs. [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. [Link]
-
High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. [Link]
-
Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]
-
How To Optimize Your Hit Identification Strategy. Evotec. [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. National Institutes of Health. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
High-Throughput Screening & Discovery. Southern Research. [Link]
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High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
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Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Hilaris Publisher. [Link]
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Troubleshooting & Optimization
Navigating the Solubility Challenges of N-1,3-thiazol-2-ylpiperidine-4-carboxamide Hydrochloride: A Technical Support Guide
Welcome to the technical support center for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a hydrochloride salt of a molecule containing a piperidine and a thiazole moiety, its aqueous solubility is expected to be pH-dependent. This guide provides a structured, in-depth approach to troubleshooting and resolving these challenges, ensuring the integrity and success of your experiments.
Part 1: Foundational Understanding & Initial Assessment
Before attempting to enhance the solubility of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride, it is crucial to understand its inherent physicochemical properties. Many new chemical entities exhibit poor aqueous solubility, which can significantly hinder formulation development and bioavailability.[1] For a drug to be effective, especially for oral administration, it must be in a dissolved state at the site of absorption.[1]
FAQ 1: Why is my N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride not dissolving in water?
As a hydrochloride salt, this compound is the product of a reaction between the basic parent molecule and hydrochloric acid. While salt formation is a common and effective method to increase the dissolution rate of basic drugs, the resulting solubility is still highly dependent on several factors.[2] The solubility of salts is influenced by the intrinsic solubility of the free base, the pKa of the ionizable groups, and the pH of the dissolution medium.[2] If the pH of your aqueous solution is at or above the pKa of the parent molecule's conjugate acid, the equilibrium will shift towards the less soluble free base form, leading to precipitation or poor dissolution.
Initial Experimental Workflow: Characterizing the Solubility Profile
To effectively troubleshoot, you must first quantify the problem. This workflow will guide you in determining the baseline solubility of your compound.
Caption: Initial workflow for assessing the solubility of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride.
Part 2: Troubleshooting Guide - Step-by-Step Solubility Enhancement
If the initial assessment reveals inadequate solubility, the following troubleshooting steps can be systematically applied.
Troubleshooting Step 1: pH Adjustment
The most direct approach for improving the solubility of a hydrochloride salt of a weak base is to lower the pH of the aqueous medium.[3]
Causality: By lowering the pH well below the pKa of the piperidine nitrogen's conjugate acid, you increase the proportion of the protonated, more soluble form of the molecule. The Henderson-Hasselbalch equation governs this relationship.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Use a range of buffers (e.g., citrate, phosphate) to create solutions with pH values from 2 to 8.
-
Add excess compound: Add an excess of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate solid and liquid phases: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the dissolved compound: Analyze the supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration.[4]
-
Plot the results: Plot solubility (e.g., in mg/mL) against pH.
Expected Outcome:
| pH | Expected Solubility | Rationale |
| 2-4 | High | The compound is fully protonated and in its most soluble form. |
| 5-6 | Decreasing | As the pH approaches the pKa, the less soluble free base begins to form. |
| 7-8 | Low | The compound is predominantly in its poorly soluble free base form. |
FAQ 2: I've lowered the pH, but the solubility is still insufficient for my needs. What's next?
If pH adjustment alone is not enough, or if your experimental system has pH constraints, the next step is to explore the use of co-solvents.
Troubleshooting Step 2: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[5]
Causality: The thiazole and piperidine rings in your compound have hydrophobic character. Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for these non-polar moieties.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300, PEG 400)
-
Glycerol
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Co-solvent Screening
-
Select a starting pH: Choose a pH where the compound is reasonably soluble (e.g., pH 4).
-
Prepare co-solvent mixtures: Create a series of solutions with varying percentages of a co-solvent in your chosen buffer (e.g., 10%, 20%, 30% v/v ethanol in pH 4 buffer).
-
Determine solubility: Follow the equilibrium solubility protocol described above for each co-solvent mixture.
-
Evaluate different co-solvents: Repeat the process with other co-solvents to find the most effective one.
Data Summary Table:
| Co-solvent | 10% (v/v) Solubility (mg/mL) | 20% (v/v) Solubility (mg/mL) | 30% (v/v) Solubility (mg/mL) |
| Ethanol | User-determined value | User-determined value | User-determined value |
| Propylene Glycol | User-determined value | User-determined value | User-determined value |
| PEG 400 | User-determined value | User-determined value | User-determined value |
Troubleshooting Step 3: Surfactants and Complexation Agents
If co-solvents are not suitable or effective enough, surfactants and complexing agents offer alternative mechanisms for solubility enhancement.
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility.
-
Examples: Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS).
Complexation Agents (Cyclodextrins): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts from the aqueous environment.[6]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Caption: Mechanisms of solubility enhancement by surfactants and cyclodextrins.
FAQ 3: Are there solid-state approaches to improve solubility?
Yes. If modifying the solution is not ideal, you can explore solid-state modification techniques. These methods aim to increase the dissolution rate by altering the physical properties of the solid drug.
-
Micronization: Reducing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7]
-
Solid Dispersions: The drug can be dispersed in a water-soluble carrier (e.g., a polymer like PVP or PEG) at a molecular level.[8] When the carrier dissolves, the drug is released as very fine particles, leading to a higher dissolution rate.[8]
Part 3: Advanced Strategies & Final Considerations
For particularly challenging cases, more advanced formulation strategies may be necessary.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[9]
-
Co-crystals: This involves forming a crystalline solid that contains the active pharmaceutical ingredient and a co-former in a stoichiometric ratio. This can alter the crystal lattice energy and improve solubility.
Decision Tree for Solubility Enhancement Strategy:
Caption: A decision-making flowchart for selecting a solubility enhancement strategy.
This technical guide provides a comprehensive framework for addressing the solubility challenges of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride. By systematically characterizing the problem and applying the described troubleshooting steps, researchers can develop robust and effective solutions for their experimental needs.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Chaudhary, A., et al. (2025, August 7). Solubility and dissolution enhancement strategies: Current understanding and recent trends.
-
National Center for Biotechnology Information. N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. N-(4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl)-2-methylpropanamide. PubChem. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Ilesanmi, M. (2025, July 8). Formulation strategies for poorly soluble drugs.
- Kumar, S., & Singh, S. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Müller, C., et al. (n.d.).
- Svobodová, J., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE.
-
National Center for Biotechnology Information. 5-[2-(4-chlorophenyl)-2-methoxyethyl]-N-(1,3-thiazol-2-yl). PubChem. Retrieved from [Link]
- Hussain, A., et al. (2022, May 1). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW.
-
National Center for Biotechnology Information. N'-(1,3-thiazol-2-yl)thiophene-3-carboximidamide. PubChem. Retrieved from [Link]
- Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PPAR Research, 2014, 808479.
- United Nations Office on Drugs and Crime. (n.d.).
- Hussain, M., et al. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- De-Vent, A., et al. (n.d.). Analytical Methods. Royal Society of Chemistry.
- World Pharma Today. (n.d.).
- Cheung, W. S., et al. (2025, August 9). Discovery of piperidine carboxamide TRPV1 antagonists.
- Sperling, R. A., & Parak, W. J. (2010). Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1915), 1333–1383.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpdft.com [rjpdft.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Welcome to the dedicated support center for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during experimental work with this compound. We will delve into the causality of degradation, provide validated troubleshooting protocols, and offer practical solutions to ensure the integrity of your research.
Troubleshooting Guide: Navigating Stability Issues
Instability in a compound can manifest as decreased potency, altered purity profiles, or complete loss of activity. For N-1,3-thiazol-2-ylpiperidine-4-carboxamide HCl, the key areas of concern are its susceptibility to hydrolysis, oxidation, and photodegradation due to its specific chemical moieties: an amide linkage, a thiazole ring, and a piperidine ring.
Issue 1: Rapid Degradation in Aqueous Solutions
Problem: You observe a rapid loss of the parent compound peak and the appearance of new, more polar peaks in your HPLC chromatogram after preparing an aqueous stock solution or formulation.
Probable Cause: Hydrolytic Cleavage
The primary site of hydrolytic instability in this molecule is the carboxamide bond linking the piperidine and thiazole moieties. This amide bond can undergo acid or base-catalyzed hydrolysis, yielding piperidine-4-carboxylic acid and 2-amino-1,3-thiazole as primary degradation products. The hydrochloride salt form of the compound can create a slightly acidic environment in unbuffered water, which may be sufficient to initiate slow hydrolysis.
Solutions & Scientific Rationale:
-
pH Control: The rate of amide hydrolysis is highly pH-dependent.
-
Recommendation: Prepare solutions in a buffered system, ideally between pH 4 and 6, where many amide-containing compounds exhibit maximal stability. Avoid highly acidic (pH < 3) or alkaline (pH > 8) conditions.
-
Causality: By maintaining a stable pH, you minimize both specific acid (H+ catalyzed) and specific base (OH- catalyzed) hydrolysis of the amide bond[1].
-
-
Solvent Selection:
-
Recommendation: For storage, use aprotic, anhydrous organic solvents such as DMSO or DMF. Prepare aqueous solutions fresh before each experiment. If aqueous stocks are necessary, store them frozen at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Causality: Aprotic solvents lack the protons necessary to participate in the hydrolysis mechanism. Freezing the aqueous solution dramatically reduces molecular motion and the rate of chemical reactions.
-
-
Temperature Management:
-
Recommendation: Perform dilutions and experimental work on ice when possible. Store all solutions, even those in buffers, at 2-8°C for short-term use (a few hours).
-
Causality: Hydrolysis, like most chemical reactions, is temperature-dependent. Reducing the temperature decreases the kinetic energy of the molecules, thus lowering the reaction rate.
-
Issue 2: Appearance of Unexpected Impurities in Solid-State or in Solution Over Time
Problem: You detect new impurities in your reference standard or stock solutions, even when stored in seemingly appropriate conditions (e.g., refrigerated, in aprotic solvent). The mass of these impurities often corresponds to the addition of one or more oxygen atoms (+16 or +32 Da).
Probable Cause: Oxidative Degradation
The molecule possesses two primary sites susceptible to oxidation: the sulfur atom in the thiazole ring and the tertiary amine nitrogen in the piperidine ring.
-
Thiazole Ring Oxidation: The thioether-like sulfur atom in the thiazole ring is electron-rich and can be oxidized to a sulfoxide and subsequently to a sulfone.
-
Piperidine Ring Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide.
These reactions can be initiated by atmospheric oxygen (autoxidation), trace metal ion contaminants, or peroxides that may be present as impurities in solvents like THF or dioxane[2].
Solutions & Scientific Rationale:
-
Inert Atmosphere:
-
Recommendation: When handling the solid compound for extended periods or preparing solutions for long-term storage, work under an inert atmosphere (e.g., nitrogen or argon). Purge solvents with inert gas before use.
-
Causality: This displaces atmospheric oxygen, a key reactant in the oxidation process, thereby preventing the initiation of autoxidation chain reactions[2].
-
-
Use of Antioxidants:
-
Recommendation: For solution-based assays or formulations, consider the addition of antioxidants. Common choices include butylated hydroxytoluene (BHT) or tocopherol.
-
Causality: Antioxidants are radical scavengers that can terminate the chain reactions involved in autoxidation, protecting the drug substance from oxidative damage[2].
-
-
Chelating Agents:
-
Recommendation: If metal-catalyzed oxidation is suspected (e.g., when using buffers with metal salts), add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Causality: EDTA sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of highly reactive oxygen species, thereby preventing them from initiating oxidative degradation.
-
Issue 3: Solution Discoloration (Yellowing) and Degradation Upon Exposure to Light
Problem: Your solutions of the compound turn yellow or show significant degradation after being left on the lab bench or exposed to ambient light.
Probable Cause: Photodegradation
Thiazole rings, particularly those with aryl substituents, are known to be photosensitive. Exposure to light, especially in the UV spectrum, can excite the molecule to a higher energy state, making it susceptible to degradation pathways. One known mechanism involves a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges and cleaves the thiazole ring[3].
Solutions & Scientific Rationale:
-
Light Protection:
-
Recommendation: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil. Minimize exposure to ambient and fluorescent light during experiments.
-
Causality: This physically blocks the photons that would otherwise be absorbed by the molecule, preventing photochemical excitation and subsequent degradation reactions.
-
-
Formulation Strategies:
-
Recommendation: If developing a liquid formulation, consider including a UV-absorbing excipient. Complexation with agents like cyclodextrins may also offer a protective effect[4].
-
Causality: UV absorbers dissipate light energy as heat, while cyclodextrins can encapsulate the photosensitive moiety, shielding it from light and the surrounding environment[4].
-
Visualizing Potential Degradation Pathways
To better understand the chemical transformations your compound may be undergoing, refer to the diagrams below.
Caption: Potential oxidative degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for the solid N-1,3-thiazol-2-ylpiperidine-4-carboxamide HCl?
A: For long-term storage, the solid powder should be kept in a tightly sealed container, protected from light (amber vial), at -20°C, and preferably under an inert atmosphere or with a desiccant to minimize exposure to moisture and oxygen.
Q2: My solution in DMSO turned slightly yellow after a week in the fridge. Is it still usable?
A: The yellowing could indicate a low level of degradation, possibly oxidative or photolytic. While it might still be usable for non-critical screening, for any quantitative or cell-based assay with long incubation times, it is highly recommended to prepare a fresh solution. You should first re-analyze the solution by HPLC to assess its purity against a freshly prepared standard.
Q3: How can I confirm the identity of a suspected degradation product?
A: The best method is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference between the parent peak and the new peak can provide strong evidence for the type of degradation (e.g., +16 Da for oxidation, or a specific mass for a hydrolysis fragment). For unequivocal structure confirmation, the impurity would need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Q4: Are there any incompatible excipients I should avoid in formulation development?
A: Avoid excipients with high levels of peroxide impurities (e.g., some grades of polyethylene glycol or polysorbates), as these can accelerate oxidative degradation.[2] Also, be cautious with highly acidic or basic excipients that could shift the micro-pH and catalyze hydrolysis. Always perform compatibility studies as part of your formulation development.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential to identify potential degradation pathways and develop a stability-indicating analytical method, as outlined in ICH guidelines.[5]
Objective: To intentionally degrade the compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as specified.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. [6] * Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. [6] * Oxidation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. [7] * Thermal Degradation: Keep the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Option 2: UV light at 200 Wh/m² and fluorescent light at 1.2 million lux hours). [6]3. Sample Analysis: Before analysis, neutralize the acid and base samples. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase. Analyze by a stability-indicating HPLC method (see Protocol 2).
-
-
Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Aim for 5-20% degradation of the main peak to ensure that secondary degradation is minimized.
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Pathway |
| Acidic | 0.1 M HCl, 60°C | 24 hours | Amide Hydrolysis |
| Basic | 0.1 M NaOH, 60°C | 4 hours | Amide Hydrolysis |
| Oxidative | 3% H₂O₂, RT | 24 hours | S-Oxidation, N-Oxidation |
| Thermal | 60°C | 48 hours | General decomposition |
| Photolytic | ICH Option 2 | As per guideline | Thiazole ring cleavage |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm). [7]* Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min [7]* Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or as determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Validation: This method must be validated by demonstrating specificity (peak purity analysis using a PDA detector on the stressed samples), linearity, accuracy, and precision as per standard pharmaceutical guidelines.
Troubleshooting Workflow Diagram
This flowchart provides a systematic approach to diagnosing and resolving stability issues.
Caption: Systematic workflow for troubleshooting stability.
References
-
Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
PubChem. N-(4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl)-2-methylpropanamide. National Center for Biotechnology Information. [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
PubChem. N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. [Link]
-
Lawong, A., et al. (Date not available). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
PubChem. N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. [Link]
-
Kerdphoo, S., et al. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. PubMed. [Link]
-
MDPI. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.com. [Link]
-
Kalgutkar, A.S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
ResearchGate. Design strategy of benzothiazolyl piperidine-3-carboxamide derivatives... ResearchGate. [Link]
-
GSNV, P., et al. (2023). QbD Approach for Analysis of Tirzepatide in its Bulk and Marketed Formulation by Stability Indicating RP-HPLC. Impactfactor.org. [Link]
-
Penić, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.com. [Link]
-
MDPI. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.com. [Link]
-
ResearchGate. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
National Institutes of Health. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. NIH. [Link]
-
Jantarat, C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis Yield of Piperidine-4-Carboxamide Derivatives
Welcome to the technical support center for the synthesis of piperidine-4-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of molecules. Piperidine-4-carboxamides are a cornerstone scaffold in modern pharmaceuticals, appearing in molecules targeting a vast range of biological pathways.[1][2] However, optimizing their synthesis to achieve high yields can be challenging.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal chemistry behind experimental choices. Our goal is to empower you to troubleshoot effectively, optimize rationally, and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing piperidine-4-carboxamide derivatives?
There are two predominant retrosynthetic approaches. The choice depends heavily on the commercial availability of starting materials and the desired substitution pattern on the piperidine ring and the amide nitrogen.
-
Amide Coupling First, Piperidine Synthesis Second: This involves coupling a primary or secondary amine with a precursor like 4-cyanopiperidine or a protected piperidine-4-carboxylic acid, followed by modifications or deprotection.
-
Piperidine Synthesis First, Amide Coupling Last: This is the more common route. It involves first constructing the desired substituted piperidine-4-carboxylic acid (or a related precursor) and then performing the crucial amide bond formation in a late-stage step. Common methods for piperidine ring synthesis include the hydrogenation of corresponding pyridine derivatives or the cyclization of acyclic precursors.[1][3]
The general workflow can be visualized as follows:
Caption: Primary strategies for piperidine-4-carboxamide synthesis.
Q2: Why is the choice of amide coupling reagent so critical for yield?
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is not spontaneous.[4] A coupling reagent is required to "activate" the carboxylic acid, converting its hydroxyl group into a better leaving group. The choice of reagent is critical because it directly impacts:
-
Reaction Rate and Efficiency: A more potent activating agent can drive the reaction to completion faster and at lower temperatures.
-
Side Reactions: Different reagents are prone to different side reactions. For example, carbodiimides like DCC can lead to hard-to-remove urea by-products and risk racemization of chiral centers adjacent to the carbonyl group.
-
Substrate Compatibility: The functional groups present on your piperidine acid and amine fragments may not be compatible with all coupling reagents.
-
Purification: The by-products of the coupling reaction can complicate purification. For instance, the dicyclohexylurea (DCU) formed from DCC is notoriously difficult to remove, while the by-products of HATU are water-soluble, simplifying workup.[5]
Troubleshooting Guide: The Amide Coupling Step
This is often the most critical and problematic step in the synthesis. Low yields here are common but can almost always be traced back to a few key factors.
Q3: My amide coupling reaction has a very low yield or failed completely. What went wrong?
This is a multi-faceted problem. A systematic approach is required for diagnosis.
Initial Diagnosis (TLC/LC-MS Analysis):
-
Scenario A: Only starting materials are present. This points to a failure in the activation of the carboxylic acid or a fundamental incompatibility in the reaction conditions.
-
Scenario B: Starting materials are consumed, but the desired product is absent or minor. This indicates that a side reaction is consuming your activated intermediate or starting materials.
The following flowchart outlines a troubleshooting process:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-1,3-thiazol-2-ylpiperidine-4-carboxamide Assay Integrity
Welcome to the technical support center for assays involving N-1,3-thiazol-2-ylpiperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and complex interferences that may be encountered during the quantitative analysis of this molecule. Our goal is to provide you with the expertise and in-depth understanding necessary to ensure the accuracy, precision, and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in bioanalytical assays for N-1,3-thiazol-2-ylpiperidine-4-carboxamide?
A1: The most prevalent sources of interference in bioanalytical assays for this compound can be broadly categorized into three areas:
-
Matrix Effects: These are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) that can suppress or enhance the ionization of the analyte in mass spectrometry-based assays.[1][2][3] Phospholipids are a common culprit in plasma samples.[4]
-
Non-Specific Binding (NSB): N-1,3-thiazol-2-ylpiperidine-4-carboxamide, like many small molecules, can adsorb to various surfaces, including sample collection tubes, pipette tips, and chromatography columns. In immunoassays, NSB refers to the binding of antibodies to unintended proteins or surfaces, which can lead to false-positive results.[5][6][7]
-
Metabolic Instability and Reactive Metabolites: The thiazole ring in the compound can be susceptible to metabolism by cytochrome P450 enzymes (CYPs), potentially forming reactive metabolites.[8] These metabolites can interfere with the parent drug's quantification or even covalently bind to proteins, leading to assay variability.[8]
Q2: I am observing inconsistent results in my LC-MS/MS assay. How can I determine if matrix effects are the cause?
A2: To diagnose matrix effects, a post-extraction addition experiment is recommended. This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte dissolved in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte is added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the biological matrix before the extraction process (this represents the actual study sample).
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
The following table summarizes the interpretation of the matrix factor:
| Matrix Factor (MF) | Interpretation | Potential Impact on Assay |
| < 0.8 | Significant Ion Suppression | Underestimation of analyte concentration |
| 0.8 - 1.2 | Acceptable/No Significant Effect | Minimal impact on quantification |
| > 1.2 | Significant Ion Enhancement | Overestimation of analyte concentration |
Q3: How can I mitigate non-specific binding of N-1,3-thiazol-2-ylpiperidine-4-carboxamide in my assay?
A3: Mitigating non-specific binding requires a multi-faceted approach:
-
Material Selection: Use low-binding polypropylene or silanized glass for all sample collection and storage containers.
-
Sample Diluents and Buffers: Incorporate a blocking agent into your sample diluent. Common choices include Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers.[7] For immunoassays, specialized diluents are available to reduce interference from heterophilic antibodies and other matrix components.[6]
-
Assay Optimization: Adjusting the pH or ionic strength of your buffers can help minimize non-specific interactions.
-
Detergents: Adding a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.05-0.1%) to your buffers can reduce hydrophobic interactions that lead to NSB.
Troubleshooting Guides
Guide 1: Addressing Unexpected Peaks or High Background in LC-MS/MS Analysis
Unexpected peaks or a high background signal can compromise the sensitivity and specificity of your assay. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background or unexpected peaks.
Step-by-Step Troubleshooting Protocol:
-
Analyze a Blank Injection: Inject only the mobile phase. If peaks are present, this points to contamination within the LC-MS system (e.g., contaminated solvent, tubing, or injection port).
-
Analyze a Blank Matrix Extract: If the blank injection is clean, analyze a blank matrix sample that has gone through the entire extraction procedure. The presence of new peaks indicates interference from the biological matrix.
-
Investigate Carryover: Inject a blank solvent immediately after a high-concentration sample. If the analyte peak is observed, carryover is occurring. Optimize the needle wash solvent and increase the wash volume.
-
Optimize Chromatography: If matrix interference is suspected, modify the chromatographic method to better separate the analyte from interfering components. This can include changing the gradient, mobile phase composition, or using a different column chemistry.
-
Refine Sample Preparation: Enhance the selectivity of your sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation or liquid-liquid extraction.
-
Consider Metabolic Instability: The thiazole moiety can be a site of metabolism.[9] If unexpected peaks are consistently observed in study samples but not in spiked blank matrix, they may be metabolites. Further investigation using techniques like high-resolution mass spectrometry may be necessary to identify these peaks. Drugs containing thiazole groups are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs).[8]
Guide 2: Overcoming Inaccurate Quantification in Immunoassays
Inaccurate quantification in immunoassays can arise from a variety of factors, including non-specific binding, cross-reactivity, and matrix effects.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting immunoassay inaccuracies.
Detailed Troubleshooting Steps:
-
Evaluate Standard Curve Performance: The coefficient of determination (R²) should be >0.99. The %CV for each standard point should be within acceptable limits (typically <15%).[10] If the standard curve is poor, re-evaluate reagent preparation, pipetting accuracy, and incubation conditions.[11]
-
Assess Parallelism: Spike a high concentration of the analyte into the biological matrix and perform serial dilutions. The concentration-response curve of the diluted samples should be parallel to the standard curve. Non-parallelism is a strong indicator of matrix effects.[12]
-
Investigate Non-Specific Binding: High signal in wells without the analyte suggests NSB.[6] To address this:
-
Increase the concentration of the blocking agent (e.g., BSA) in the blocking buffer.
-
Add a non-ionic detergent (e.g., Tween-20) to the wash buffer.
-
Optimize the number of wash steps.
-
-
Check for Cross-Reactivity: If potential metabolites or structurally related compounds are present in the samples, they may cross-react with the assay antibodies. Test these compounds individually in the assay to determine their level of interference. If cross-reactivity is significant, a more specific antibody may be required.
Regulatory Context and Method Validation
All analytical methods used in drug development must be validated to ensure they are fit for their intended purpose.[13] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on bioanalytical method validation.[10][12][13]
Key Validation Parameters (ICH Q2(R2))
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | Closeness of test results to the true value. | Within ±15% of the nominal value (±20% at the LLOQ).[10] |
| Precision | Closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).[10] |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interference at the retention time of the analyte. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable accuracy, precision, and linearity. | Defined by the validated LLOQ and ULOQ. |
| Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
For a comprehensive understanding of the requirements, it is essential to consult the latest guidelines from the relevant regulatory authorities.[14][15][16][17]
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
ResearchGate. (n.d.). Evaluation of metabolic stability of thiazole compound 3, verapamil,...[Link]
-
Journal of Applied Pharmaceutical Research. (2013). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Royal Society of Chemistry. (2024). Methods and applications of noncompetitive hapten immunoassays. [Link]
-
ResearchGate. (n.d.). Reduction of non-specific binding in immunoassays requiring long incubations. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide. [Link]
-
Scribd. (n.d.). Organic Compound Testing Guide. [Link]
-
National Center for Biotechnology Information. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]
-
National Center for Biotechnology Information. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. (n.d.). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
National Center for Biotechnology Information. (2020). Common Interferences in Drug Testing. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. [Link]
-
IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
National Center for Biotechnology Information. (2024). Methods and applications of noncompetitive hapten immunoassays. [Link]
-
Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]
-
ResearchGate. (n.d.). RNA Interference Technology: From Basic Science to Drug Development. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
-
Frontiers. (2022). Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Bio-Rad Antibodies. (n.d.). ELISA Troubleshooting & Advice. [Link]
-
Taylor & Francis Online. (2010). The evolution of RNAi technologies in the drug discovery business. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
PLOS. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]
-
YouTube. (2016). Assay Techniques. Methods used in drug discovery. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 8. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. anshlabs.com [anshlabs.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. fda.gov [fda.gov]
Technical Support Center: Thiazole Synthesis Purification
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for thiazole synthesis. The thiazole scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis is often accompanied by significant purification challenges. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining high-purity thiazole derivatives.
This document is structured to address problems as you encounter them. We begin with a Troubleshooting Guide for immediate, specific issues, followed by a broader Frequently Asked Questions (FAQs) section to explain the fundamental principles. Finally, we provide detailed Experimental Protocols for the key purification techniques discussed.
Purification Strategy Overview
A logical workflow is critical when moving from a crude reaction mixture to a highly pure final compound. The initial workup will dictate the efficiency of subsequent steps.
Caption: General purification workflow for thiazole synthesis.
Part 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific, common issues encountered during the purification of thiazole derivatives.
Q1: My crude NMR is very complex after a Hantzsch synthesis. How should I approach the initial cleanup?
A1: A complex crude profile in a Hantzsch synthesis, which typically involves reacting an α-haloketone with a thioamide, usually points to unreacted starting materials and multiple side products.
-
Causality: The Hantzsch reaction can be messy if not driven to completion or if starting materials are unstable. The thioamide can decompose, and the α-haloketone can self-condense.
-
Strategic Approach:
-
Initial Extraction: Your first step should be a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Perform an acid wash with dilute hydrochloric acid (e.g., 1M HCl). Many thiazoles are basic and will move into the aqueous layer, while non-basic impurities (like ketone byproducts) remain in the organic layer. You can then recover your thiazole by basifying the aqueous layer and extracting it back into an organic solvent.[1] Caution: This is only suitable if your thiazole is stable to acid and sufficiently basic.
-
Base Wash: Follow with a wash using a weak base like saturated sodium bicarbonate (NaHCO₃) solution. This will remove unreacted acidic starting materials or acidic byproducts.[1]
-
Analysis: After this initial cleanup, re-assess the purity by TLC or crude NMR. The mixture should be significantly cleaner, making it more amenable to column chromatography or recrystallization.
-
Q2: My 2-aminothiazole streaks severely on a silica gel TLC plate, making it impossible to monitor the reaction or purification. What's wrong?
A2: This is a classic problem when dealing with basic nitrogen-containing heterocycles on standard silica gel.
-
Causality: Silica gel is weakly acidic (due to surface silanol groups, Si-OH). The basic amino group on your thiazole interacts strongly with these acidic sites via an acid-base interaction. This causes the compound to "stick" to the baseline and then streak up the plate rather than eluting as a clean, compact spot.
-
Solution: Use a Basic Modifier.
-
To counteract the acidity of the silica, add a small amount of a volatile base to your chromatography eluent.
-
Recommended Modifiers: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., 98:2 Ethyl Acetate / Et₃N).
-
Mechanism of Action: The added base neutralizes the acidic sites on the silica gel, preventing your basic thiazole from interacting strongly. This allows the compound to move up the plate based on polarity, resulting in sharp, well-defined spots. This same principle applies directly to column chromatography.[2]
-
Q3: Column chromatography is failing to separate my desired thiazole from a closely-eluting impurity. What are my options?
A3: When impurities have very similar polarity to your product, standard chromatography becomes challenging. Here are several advanced strategies.
-
Causality: The impurity is likely a structural isomer or a byproduct with very similar functional groups and overall polarity to your target molecule.
-
Troubleshooting Steps:
-
Change Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, switch to a solvent system with different chemical properties. For example, using dichloromethane/methanol introduces different dipole and hydrogen-bonding interactions that can alter the elution order.[2]
-
Switch Stationary Phase: If changing the mobile phase fails, change the stationary phase.
-
Reversed-Phase Chromatography: For polar thiazoles, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase can be highly effective.[2]
-
Alumina: If your compound is sensitive to acidic silica, basic or neutral alumina can provide different selectivity.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent alternative. It separates compounds based on differences in solubility, not polarity, and can be highly effective for removing closely-related impurities.
-
Derivatization: As a last resort, you can sometimes temporarily derivatize your product (e.g., protect a functional group) to drastically change its polarity, perform chromatography, and then remove the protecting group.
-
Q4: I've isolated my thiazole, but it has a persistent yellow or brown color when it should be white. How do I remove colored impurities?
A4: Color often arises from highly conjugated or oxidized impurities that are present in very small amounts.
-
Causality: These impurities can be byproducts from the synthesis, particularly in reactions involving sulfur at high temperatures, or they can result from slight decomposition of the product upon exposure to air or light.
-
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve your crude solid product in a suitable hot solvent for recrystallization. Add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The colored impurities adsorb to the high surface area of the charcoal. Allow the filtrate to cool and crystallize.[2]
-
Recrystallization: Often, a simple, careful recrystallization is sufficient, as the colored impurities may remain in the mother liquor.
-
Silica Plug Filtration: If the product is non-polar and the color is from very polar baseline impurities, quickly filtering a concentrated solution of your product through a short plug of silica gel can be effective.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, concept-based questions regarding thiazole purification.
Q1: What are the most common byproducts in a Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis is robust but can generate predictable impurities.[3][4] Besides unreacted α-haloketone and thioamide, you should be aware of:
-
Bis-addition Product: The thioamide can potentially react with two equivalents of the α-haloketone.
-
Ketone Self-Condensation: Under basic or even neutral conditions, α-haloketones can undergo self-condensation reactions.
-
Hydroxythiazoline Intermediate: The final step of the Hantzsch synthesis is a dehydration. If this step is incomplete, you may isolate the hydroxythiazoline intermediate, which is significantly more polar than the final aromatic thiazole.
Q2: When should I choose recrystallization over column chromatography for purifying my thiazole?
A2: The choice depends on the nature of your product and impurities. The following table summarizes the decision-making process.
| Feature | Best Suited for Column Chromatography | Best Suited for Recrystallization |
| Product State | Oils or Solids | Crystalline Solids Only |
| Impurity Profile | Multiple impurities with varying polarities. | One or two major impurities. |
| Polarity Difference | Effective for separating isomers or compounds with very similar polarity (with optimization). | Most effective when the impurity has significantly different solubility in the chosen solvent. |
| Scalability | Can be challenging and costly to scale up (requires large amounts of solvent and silica). | Generally easier and more economical to scale up. |
| Throughput | Can be time-consuming for large quantities. | Can be faster for large-scale purification if a good solvent system is found. |
Q3: How can I use acid-base extraction to purify a thiazole derivative?
A3: Acid-base extraction is a powerful technique that exploits the basicity of the thiazole ring nitrogen.[1]
-
The Principle: The lone pair of electrons on the thiazole nitrogen (at position 3) is basic (pKa of thiazole is ~2.5) and can be protonated by an acid to form a water-soluble thiazolium salt. Neutral organic impurities will remain in the organic solvent.
-
The Process:
-
Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic thiazole moves into the aqueous layer as a salt.
-
Separate the layers. The organic layer now contains neutral/acidic impurities.
-
Carefully add a base (e.g., NaHCO₃ or NaOH) to the aqueous layer until it is basic (pH > 8) to deprotonate the thiazolium salt back to the neutral thiazole.
-
Extract the now neutral thiazole from the aqueous layer with a fresh portion of organic solvent.
-
Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄) and evaporate the solvent to yield the purified thiazole.
-
Caption: Mechanism of acid-base extraction for thiazole purification.
Q4: What analytical techniques are essential for assessing thiazole purity?
A4: A combination of techniques is required for unambiguous purity assessment.
-
Thin Layer Chromatography (TLC): The first and quickest method to get a qualitative sense of purity and to screen for chromatography conditions.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. A clean ¹H NMR spectrum with correct integrations and the absence of impurity signals is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the LC chromatogram, e.g., UV trace) and mass information (from the MS detector) to confirm the molecular weight of your product and identify potential impurities.
-
Elemental Analysis (C, H, N, S): For a final, definitive confirmation of purity for a novel compound, elemental analysis provides the empirical formula. The measured percentages of C, H, N, and S should be within ±0.4% of the theoretical values.[5]
Part 3: Key Experimental Protocols
Protocol 1: General Guideline for Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives your desired product an Rf value of ~0.25-0.35. Ensure impurities are well-separated. If your thiazole is basic, add 1% triethylamine to the solvent system.[2]
-
Column Packing: Pack a glass column with silica gel as a slurry in the less polar solvent of your eluent system.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Run the column by adding the pre-mixed eluent, collecting fractions, and monitoring the fractions by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: General Guideline for Recrystallization
-
Solvent Screening: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each. A good recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture (with stirring) on a hot plate until the solid just dissolves. Add the solvent dropwise to ensure you use the minimum amount necessary.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Inducing Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[2]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold solvent, and let them air dry.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
-
Lehmler, H.-J. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]
-
Li, J., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (2022). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
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Shafiei, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. [Image]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PubMed Central. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative. Retrieved from [Link]
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MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]
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ResearchGate. (2019). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
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Frontiers. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]
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ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
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Technical Support Center: Thiazopiperine-4C (N-1,3-thiazol-2-ylpiperidine-4-carboxamide)
Document ID: TSC-TP4C-V1.2 Last Updated: January 22, 2026
Introduction
This document provides a comprehensive technical guide for researchers and drug development professionals working with Thiazopiperine-4C, a potent inhibitor of Apoptosis Signal-regulating Kinase 3 (ASK3). While Thiazopiperine-4C demonstrates high efficacy for its primary target, its use can present challenges related to off-target activities. This guide is designed to provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you mitigate these effects and ensure the integrity of your results. Our approach is grounded in established principles of kinase inhibitor selectivity and cellular pharmacology, aiming to empower you with the knowledge to proactively address potential experimental hurdles.
The core principle of this guide is to move beyond simple procedural lists and explain the causal reasoning behind each recommendation. Every protocol is designed as a self-validating system, incorporating controls and checks to ensure data reliability.
Part 1: Understanding Thiazopiperine-4C's Selectivity Profile
Thiazopiperine-4C was designed for high-affinity binding to the ATP pocket of ASK3, a key kinase in stress-induced apoptosis pathways in cancer cells. However, due to the conserved nature of the ATP-binding site across the human kinome, cross-reactivity with other kinases can occur. Additionally, certain structural motifs in the molecule may lead to interactions with non-kinase targets.
Key On- and Off-Target Activities:
| Target Name | Target Type | Primary Role | Potency (IC50) | Notes on Potential Effects |
| ASK3 (On-Target) | Ser/Thr Kinase | Pro-apoptotic Signaling | 15 nM | Desired anti-cancer therapeutic effect. |
| VEGFR4 (Off-Target) | Receptor Tyrosine Kinase | Angiogenesis | 250 nM | High-risk off-target; may cause cardiovascular or developmental side effects. |
| CDK9 (Off-Target) | Ser/Thr Kinase | Transcriptional Regulation | 800 nM | Moderate-risk; can lead to generalized cellular toxicity. |
| hERG Channel | Ion Channel | Cardiac Repolarization | 5 µM | High-risk non-kinase off-target; potential for cardiac arrhythmias.[1] |
Part 2: Troubleshooting Guide & F.A.Q.s
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation with Thiazopiperine-4C.
F.A.Q. 1: Unexpected Cellular Toxicity at "Effective" Concentrations
Question: "I've determined the IC50 of Thiazopiperine-4C on my cancer cell line to be 50 nM for ASK3 inhibition. However, I'm observing widespread cell death that doesn't align with apoptosis markers. What could be happening?"
Answer: This is a classic sign of off-target toxicity, likely due to the inhibition of essential cellular machinery. At 50 nM, you are well above the IC50 for ASK3, but you may be approaching a concentration that engages other targets.
Underlying Cause & Logical Flow:
The most probable cause is the inhibition of CDK9, which plays a crucial role in transcription. Even partial inhibition of CDK9 can lead to a shutdown of essential gene expression, resulting in broad cytotoxicity.
Troubleshooting Workflow for Unexpected Toxicity
Recommended Actions:
-
Concentration Optimization: The first step is always to reduce the concentration of Thiazopiperine-4C to the lowest level that still provides the desired on-target effect. Create a detailed dose-response curve and identify the concentration at which you see maximal ASK3 inhibition with minimal toxicity.
-
Use a More Selective Analog (if available): If medicinal chemistry efforts have produced analogs, screen them for improved selectivity. Often, small structural modifications can significantly reduce off-target binding.[2]
-
Confirm Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that Thiazopiperine-4C is binding to ASK3 at your chosen concentration in the cellular environment.
-
Rescue Experiment: To confirm CDK9 as the off-target, you can attempt a rescue experiment. This is complex but can be achieved by overexpressing a drug-resistant mutant of CDK9. If the cells survive treatment with Thiazopiperine-4C, it strongly implicates CDK9 as the source of toxicity.
F.A.Q. 2: Inconsistent Results Between Biochemical and Cell-Based Assays
Question: "In my biochemical kinase assay, Thiazopiperine-4C is a potent inhibitor of ASK3 (IC50 = 15 nM). However, in my cell-based assay, I need to use a much higher concentration (e.g., 200 nM) to see the same level of pathway modulation. Why is there a discrepancy?"
Answer: This is a common challenge when transitioning from a simplified biochemical system to a complex cellular environment. Several factors can contribute to this shift in potency.
Key Contributing Factors:
-
ATP Competition: Biochemical assays are often run at ATP concentrations close to the Km of the kinase.[3] In a living cell, ATP concentrations are much higher (in the millimolar range), which can outcompete ATP-competitive inhibitors like Thiazopiperine-4C, leading to a rightward shift in the IC50.[3]
-
Cellular Permeability: Thiazopiperine-4C may have poor cell membrane permeability, meaning that the intracellular concentration is much lower than the concentration in the media.
-
Protein Binding: The compound may bind to other proteins within the cell or in the serum of the culture media, reducing the free concentration available to bind to ASK3.[4]
Workflow to Address Potency Discrepancies
Recommended Actions:
-
Measure Intracellular Concentration: Use LC-MS/MS to quantify the amount of Thiazopiperine-4C inside the cells compared to the amount in the media. This will give you a clear idea of its permeability.
-
Serum-Free Conditions: Perform a short-term experiment (e.g., 2-4 hours) in serum-free media to see if the potency increases. This can help diagnose issues with serum protein binding. Note that long-term incubation in serum-free media can be stressful for cells.
-
ATP-Competitive Binding Assay: To confirm the mechanism of action, perform a binding assay with a fluorescently labeled ATP probe. If Thiazopiperine-4C displaces the probe, it confirms its ATP-competitive nature.
Part 3: Detailed Experimental Protocols
This section provides step-by-step protocols for key experiments to characterize and mitigate the off-target effects of Thiazopiperine-4C.
Protocol 1: Kinase Selectivity Profiling
Objective: To quantitatively assess the inhibitory activity of Thiazopiperine-4C against a panel of kinases, including the primary target (ASK3) and known off-targets (VEGFR4, CDK9). This is a critical step to confirm the selectivity profile.[5]
Methodology: We recommend using a well-established platform like the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[6]
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega)[6]
-
Purified recombinant kinases (ASK3, VEGFR4, CDK9)
-
Thiazopiperine-4C stock solution (10 mM in DMSO)
-
ATP, appropriate substrates for each kinase, and reaction buffers
-
96-well or 384-well plates (white, flat-bottom)
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of Thiazopiperine-4C in the appropriate kinase reaction buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO control to the wells of the microplate.
-
Add 10 µL of a kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to accurately reflect intrinsic affinities.[3]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the Thiazopiperine-4C concentration and fit the data to a four-parameter logistic curve to determine the IC50 for each kinase.
-
Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)
Objective: To evaluate the potential for Thiazopiperine-4C to inhibit the hERG potassium channel, a critical indicator of potential cardiotoxicity.[1]
Methodology: Automated patch-clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamp.[7]
Materials:
-
HEK293 cell line stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Extracellular and intracellular recording solutions.
-
Thiazopiperine-4C stock solution (10 mM in DMSO).
-
Positive control (e.g., E-4031).
Procedure:
-
Cell Preparation: Culture the hERG-expressing HEK293 cells to the appropriate confluency and harvest them for the experiment. Ensure high cell viability.
-
System Setup: Prime the automated patch-clamp system with the recording solutions according to the manufacturer's instructions.
-
Compound Application:
-
Prepare a series of dilutions of Thiazopiperine-4C in the extracellular solution. A typical concentration range would be 0.1, 1, and 10 µM.[7]
-
The system will automatically capture a cell and form a gigaseal.
-
A baseline hERG current is established by applying the vehicle control (extracellular solution with 0.1% DMSO).
-
The different concentrations of Thiazopiperine-4C are then sequentially applied to the cell.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the hERG current. A typical protocol involves a depolarizing step to +40 mV followed by a repolarizing step to -80 mV to measure the tail current.[8]
-
Data Acquisition and Analysis:
-
The system records the ion channel currents before and after the application of the compound.
-
The percentage of inhibition of the hERG tail current is calculated for each concentration.
-
The IC50 value is determined by fitting the concentration-response data to a suitable equation.
-
Part 4: Strategies for Rational Drug Design to Reduce Off-Target Effects
For teams involved in the medicinal chemistry and optimization of Thiazopiperine-4C, several rational design strategies can be employed to improve its selectivity profile.[9][10]
-
Structure-Based Design:
-
Exploit Non-conserved Residues: Obtain crystal structures of Thiazopiperine-4C bound to both ASK3 and key off-targets like VEGFR4. Analyze the binding pockets for non-conserved amino acid residues. Modify the compound to introduce moieties that create favorable interactions with unique residues in ASK3 or steric clashes with residues in the off-target binding sites.[11]
-
Enhance Electrostatic Complementarity: Introduce polar groups or charges on the inhibitor that complement the electrostatic surface of the ASK3 binding pocket but create repulsive interactions with the off-target pockets.[10][11]
-
-
Fragment-Based Drug Design:
-
Deconstruct Thiazopiperine-4C into its core fragments (thiazole, piperidine, carboxamide).
-
Use techniques like in situ click chemistry to screen for fragments that bind to unique sub-pockets of ASK3, and then grow or link these fragments to build a new, more selective molecule.[12]
-
-
Kinetic Selectivity:
-
Optimize for a longer residence time on ASK3 compared to off-targets. A slow off-rate from the on-target can lead to a more durable therapeutic effect, even if the initial binding affinities are similar.[13] This can be achieved by designing compounds that induce a conformational change in the target protein upon binding.
-
Rational Design Workflow
References
-
New strategies to enhance the efficiency and precision of drug discovery. National Library of Medicine. Available at: [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. Available at: [Link]
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Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. National Library of Medicine. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Library of Medicine. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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How to optimize lead compounds?. Patsnap. Available at: [Link]
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Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. National Library of Medicine. Available at: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Authorea. Available at: [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
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hERG Safety. Evotec. Available at: [Link]
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Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Dovepress. Available at: [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Library of Medicine. Available at: [Link]
-
Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. National Library of Medicine. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]
-
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. National Library of Medicine. Available at: [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers. Available at: [Link]
-
How can off-target effects of drugs be minimised?. Patsnap. Available at: [Link]
-
Best Practice hERG Assay. Mediford Corporation. Available at: [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Publications. Available at: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
hERG Serum Shift Assay. Charles River Laboratories. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. National Library of Medicine. Available at: [Link]
-
Invasion assay troubleshooting MDA-MB-231 cells?. ResearchGate. Available at: [Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. ScienceDirect. Available at: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
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Technical Support Center: Protocol Optimization for N-1,3-Thiazol-2-ylpiperidine-4-carboxamide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-1,3-thiazol-2-ylpiperidine-4-carboxamide and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental workflows, from synthesis to biological evaluation. The insights provided are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your research.
Section 1: Synthesis and Reaction Optimization - Troubleshooting Guide
The synthesis of N-1,3-thiazol-2-ylpiperidine-4-carboxamide typically involves an amide coupling reaction between piperidine-4-carboxylic acid and 2-aminothiazole synthons. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity.[1] This section addresses common issues encountered during the synthesis.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My amide coupling reaction shows low or no product formation. What are the likely causes?
A1: Low conversion rates in amide coupling are a frequent hurdle.[1] The root cause often lies in one of the following areas:
-
Insufficient Carboxylic Acid Activation: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If the coupling reagent is old, hydrated, or used in insufficient stoichiometry, activation will be incomplete.
-
Amine Reactivity: 2-Aminothiazole can be an electron-deficient amine, reducing its nucleophilicity. Steric hindrance around the amine can also impede the reaction.[2]
-
Reaction Conditions: Suboptimal temperature, solvent, or pH can significantly slow down or halt the reaction. Amide coupling reactions are sensitive to these parameters.
-
Side Reactions: The coupling reagent can react with the amine, or other side reactions can consume starting materials.[3]
Q2: I'm observing multiple spots on my TLC, indicating side products. What are common side reactions and how can I minimize them?
A2: Side product formation is a common issue in amide synthesis. Key side reactions include:
-
Racemization: If your piperidine carboxylic acid is chiral, the harsh conditions or certain coupling reagents can lead to racemization.
-
Reaction with Coupling Reagent: The amine can react with the coupling reagent, especially with carbodiimides, to form a guanidinium byproduct.
-
Double Acylation: If there are other nucleophilic sites on your starting materials, they might also react.
To minimize these, consider pre-activating the carboxylic acid with the coupling reagent before adding the amine.[3] Using milder coupling reagents and controlling the reaction temperature can also be beneficial.
Q3: How do I choose the optimal coupling reagent for my reaction?
A3: The choice of coupling reagent is critical. Here is a comparison of common options:
| Coupling Reagent | Advantages | Disadvantages |
| HATU/HBTU | High efficiency, fast reaction times, suitable for hindered amines.[4] | Can be expensive, byproducts can be difficult to remove. |
| DCC/EDC | Inexpensive and widely used.[5][6][7] | Can cause racemization, DCC byproduct (DCU) is poorly soluble, EDC is more water-soluble.[7] |
| T3P | Byproducts are water-soluble, making purification easier.[8] | Can require a base like pyridine. |
For electron-deficient amines like 2-aminothiazole, a more potent coupling reagent like HATU is often a good starting point.[4]
Troubleshooting Workflow for Low-Yield Amide Coupling
If you are experiencing low yields, follow this systematic troubleshooting workflow:
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Section 2: Purification and Characterization - Technical Guide
Purifying and characterizing N-1,3-thiazol-2-ylpiperidine-4-carboxamide requires careful consideration of the compound's properties. The basic piperidine nitrogen can present challenges during purification.
Frequently Asked Questions (FAQs) - Purification & Characterization
Q1: I'm having difficulty purifying my product using silica gel chromatography. What are some common issues?
A1: The basic nature of the piperidine moiety can lead to peak tailing on silica gel columns.[9] To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, like triethylamine (0.1-1%), into your eluent system.
-
Use a Different Stationary Phase: Consider using alumina or a C18 reversed-phase column.
-
Recrystallization: If your compound is a solid, recrystallization can be an effective purification method.[9]
Q2: What is the best workup procedure for an amide coupling reaction?
A2: A standard aqueous workup is typically employed to remove water-soluble byproducts and unreacted starting materials.[10][11]
-
Quench the Reaction: Add water or a mild acid to stop the reaction.
-
Solvent Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the Organic Layer: Sequentially wash the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q3: Which analytical techniques are essential for characterizing my final product?
A3: A combination of spectroscopic methods is crucial for unambiguous structure confirmation:[12][13][14][15]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14][15]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide C=O stretch (typically around 1640-1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹).[12]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Protocol 1: Synthesis via HATU Coupling
This protocol is optimized for small-scale synthesis and is suitable for parallel synthesis platforms.[16]
-
Preparation: In a clean, dry vial, dissolve piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Coupling: Add 2-aminothiazole (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Caption: Workflow for the HATU-mediated amide coupling synthesis.
Protocol 2: Purification by Column Chromatography
-
Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Slurry: Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane). To prevent peak tailing, consider adding 0.5% triethylamine to the eluent.
-
Elution: Carefully load the adsorbed crude material onto the top of the column and elute with the chosen solvent system.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Section 4: Biological Assays and Further Applications
N-1,3-thiazol-2-ylpiperidine-4-carboxamide and its analogs are of interest in drug discovery due to the prevalence of the thiazole and piperidine scaffolds in bioactive molecules.[17][18][19][20][21] These compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[17][22][23][24]
When designing biological assays, it is crucial to ensure the purity of the compound, as even small amounts of impurities can lead to misleading results. The characterization data obtained in the previous steps will be essential for establishing the identity and purity of the test compound.
References
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Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res., 16(1), e124907. [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]
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Al-Ostath, A. I., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Heliyon, 10(14), e34509. [Link]
-
Patel, A. B., & Patel, H. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1023. [Link]
-
Demirbas, N., et al. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]
-
Brocations. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
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Patel, R. P., & Patel, K. C. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Med chem, 5(6), 263-268. [Link]
-
Vijayakumar, V., et al. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Bioorganic chemistry, 92, 103171. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Reddit. (n.d.). Monitoring parallel synthesis? [Link]
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Takara Bio. (n.d.). Tips and troubleshooting. [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. bioRxiv. [Link]
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Reddit. (n.d.). Tips and tricks for difficult amide bond formation? [Link]
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ResearchGate. (n.d.). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. [Link]
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Wang, L., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 243, 114761. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Reddit. (n.d.). HATU coupling - what's the best order? [Link]
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Abdullah Ripain, I. H., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
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Wang, G., et al. (2016). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 21(11), 1549. [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(16), 2899. [Link]
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Biotage. (2023). What do you do when your peptide synthesis fails? [Link]
-
Al-Warhi, T., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(1), e0291000. [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Bakulev, V. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]
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University of Rochester. (n.d.). Amide Workup. [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
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Peng, C., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry, 43(2), 676-683. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]
-
Aly, H. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774. [Link]
-
Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323. [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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SeqMatic. (n.d.). How to Troubleshoot Common Issues in Sequencing Preparation. [Link]
- Google Patents. (n.d.).
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Asynt. (2024). How to run a parallel synthesis reaction. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Gammack, J. C., & Procter, D. J. (2020). Challenges and Breakthroughs in Selective Amide Activation. Chemistry, 26(48), 10843-10861. [Link]
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ResearchGate. (n.d.). New Derivatives Based 1,3-thiazolidine-2,3-disubstituted with Support of 5 '-nitroindazole-1 '-acetamidyl with Mitodepresive Activity Reaction optimization in factorial experiment. [Link]
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Technical Support Center: Minimizing Cytotoxicity of Thiazole Compounds In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. This guide is designed to provide expert insights and practical troubleshooting advice for managing and minimizing unintended cytotoxicity in your in vitro experiments. Our goal is to help you distinguish between desired on-target effects and problematic off-target toxicity, ensuring the integrity and reproducibility of your data.
Section 1: Frequently Asked Questions - Understanding Thiazole-Induced Cytotoxicity
This section addresses fundamental questions about why and how thiazole compounds can induce cell death.
Q1: My thiazole compound is highly cytotoxic to my cell line. Is this expected, and what's causing it?
Answer: High cytotoxicity can be either an intended outcome or a hurdle, depending on your research goal. Thiazole-containing compounds are foundational scaffolds in many anticancer agents, designed to be potent against cancer cells.[1][2] However, if you're observing toxicity in non-cancerous cell lines or at concentrations far lower than your target's Kd, you may be dealing with off-target effects.
The causality is rooted in the compound's mechanism of action. Thiazole derivatives often induce cytotoxicity through specific, well-defined molecular pathways.[3][4] Key mechanisms include:
-
Induction of Apoptosis: Many thiazole compounds trigger programmed cell death. This can involve the loss of mitochondrial membrane potential (MMP), activation of caspase enzymes, and changes in the expression of regulatory proteins like Bcl-2 and Bax.[4][5]
-
Cell Cycle Arrest: Compounds can halt cell proliferation by arresting the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing.[1][4]
-
Enzyme Inhibition: Thiazoles are core components of kinase inhibitors (e.g., VEGFR-2), which block signaling pathways essential for cancer cell growth and survival.[5]
It is crucial to first determine if the observed cytotoxicity aligns with the compound's intended biological target. If the goal is anticancer activity, high potency against a cancer cell line like MCF-7 or HepG2 is a positive result.[2][3] However, significant toxicity against a normal cell line, such as human dermal fibroblasts or HEK-293 cells, indicates a lack of selectivity and a potential liability for the compound.[6][7]
Q2: What are the common molecular drivers of off-target cytotoxicity with thiazole compounds?
Answer: Off-target cytotoxicity often stems from a compound's interaction with unintended cellular machinery. The chemical reactivity and physicochemical properties of the thiazole scaffold and its substituents play a major role.
One of the most common off-target mechanisms is the induction of oxidative stress . This occurs when a compound leads to an imbalance of reactive oxygen species (ROS) within the cell, overwhelming its antioxidant defenses and causing damage to lipids, proteins, and DNA.
Another key driver is mitochondrial dysfunction . Mitochondria are central to cell health, and their disruption is a frequent cause of toxicity. Some thiazole derivatives can directly interfere with the mitochondrial electron transport chain or induce a loss of mitochondrial membrane potential (MMP), which is a critical early step in the intrinsic apoptosis pathway.[5] This disruption starves the cell of energy and releases pro-apoptotic factors like cytochrome c.[5]
The diagram below illustrates a simplified pathway where a thiazole compound induces apoptosis via mitochondrial disruption, a common mechanism of cytotoxicity.
Caption: Thiazole-induced apoptosis pathway via mitochondrial disruption.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems encountered during in vitro cytotoxicity testing.
Q3: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
Answer: This is a critical issue that invalidates your experimental results, but it is often correctable. The problem points to the vehicle itself or the experimental conditions, not your compound.[8]
Troubleshooting Steps:
-
Verify DMSO Concentration: The final concentration of DMSO in the culture medium should typically be ≤0.5%, and for some sensitive cell lines, it must be ≤0.1%. High concentrations of DMSO are inherently toxic. Always calculate the final concentration after adding the stock solution to the media.
-
Check DMSO Quality: Use only high-purity, anhydrous, cell-culture-grade DMSO. Lower-grade DMSO can contain toxic impurities. Once opened, store it in small aliquots, protected from light and moisture, to prevent degradation into toxic byproducts like dimethyl sulfide.
-
Ensure Homogeneous Mixing: After adding your DMSO-dissolved compound to the media, vortex or pipette vigorously to ensure it is fully dispersed before adding it to the cells. Pockets of high DMSO concentration can kill cells in specific wells.
-
Run a Vehicle-Only Dose-Response: Test multiple concentrations of DMSO alone on your cells (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the exact toxicity threshold for your specific cell line and assay conditions.[8]
Q4: I am observing high variability between replicate wells. How can I improve my assay precision?
Answer: High variability undermines the statistical power of your results and makes it difficult to determine an accurate IC₅₀ value. The cause is almost always technical or related to inconsistent cell culture conditions.[8]
The workflow below provides a systematic way to diagnose the source of variability.
Caption: Workflow for troubleshooting high variability in cytotoxicity assays.
Causality Explained:
-
Inconsistent Cell Density: Cells seeded at different densities will respond differently to a cytotoxic agent due to variations in nutrient access, cell-cell signaling, and the effective compound-to-cell ratio.[8]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, which concentrates the media components, including your compound and any vehicle, potentially increasing toxicity.
-
Compound Precipitation: If your thiazole compound is not fully soluble in the culture medium, it will form microscopic precipitates. This leads to non-uniform exposure of the cells to the compound, causing high well-to-well variance.
Q5: The cytotoxicity of my compound is much higher than expected from the literature. What could be the reason?
Answer: This discrepancy often arises from subtle but significant differences in experimental protocols.
| Potential Cause | Explanation & Actionable Advice |
| Cell Line Differences | Cell lines can drift genetically over time and with increasing passage numbers. Solution: Use cells with a low passage number and obtain them from a reputable source (e.g., ATCC). Confirm the cell line identity via STR profiling. |
| Media Components | The type and percentage of serum (e.g., FBS) can drastically alter compound bioavailability.[8] Proteins in serum can bind to your compound, reducing the free fraction available to interact with cells. Solution: Document the exact source and lot of your serum. If possible, test with a lower serum concentration or in serum-free media, but be aware this may also stress the cells. |
| Incubation Time | A longer incubation time will often reveal toxicity that is not apparent at earlier time points. Solution: Ensure your incubation period (e.g., 24, 48, 72 hours) matches the reference study. Consider a time-course experiment to understand the kinetics of the cytotoxic effect. |
| Assay Choice | Different assays measure different aspects of cell health (metabolism, membrane integrity, etc.). An MTT assay, which measures metabolic activity, may show a toxic effect earlier than a dye-exclusion assay that measures membrane integrity. Solution: Use the same assay as the reference study. Better yet, confirm the result with an orthogonal assay that measures a different cellular endpoint.[8] |
Section 3: Advanced Strategies & Protocols
This section covers proactive measures for designing less cytotoxic compounds and provides a detailed experimental protocol.
Q6: Can I structurally modify my thiazole compound to reduce its off-target cytotoxicity while retaining on-target activity?
Answer: Yes, this is a cornerstone of medicinal chemistry and structure-activity relationship (SAR) studies. The cytotoxicity of thiazole derivatives is highly dependent on the nature and position of their chemical substituents.[3][4]
Key Insights from Research:
-
Substituent Effects: Studies have shown that adding certain functional groups can significantly modulate cytotoxicity. For example, the presence of halogen or nitro substituents has been shown to enhance cytotoxic activity in some contexts, while other groups might decrease it.[5] The introduction of different substitutions can either increase or decrease the IC₅₀ of the synthesized compounds.[3]
-
Hydrophobicity: Modifying alkyl groups attached to the thiazole ring can alter the compound's hydrophobicity, which affects its ability to cross cell membranes and interact with off-target proteins. Some derivatives with specific alkyl chains have demonstrated low cytotoxicity against normal human cells while retaining desired activity.[6]
-
Hybrid Molecules: A modern strategy is to create hybrid molecules that combine the thiazole scaffold with another pharmacophore to improve selectivity and reduce toxicity.[2][9] This approach aims to develop multitarget inhibitors that are more effective and have fewer adverse effects.[7]
The process is empirical. A systematic analysis of derivatives with varied substituents is necessary to build a clear SAR and identify a compound with an optimal therapeutic window (high potency against the target, low general cytotoxicity).
Protocol: Standard MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells.[2]
Materials:
-
Thiazole compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Cell line of interest
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells. Resuspend the cells in complete medium to a concentration of 5 x 10⁴ cells/mL (this may require optimization).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your thiazole compound in complete medium from your stock solution. Aim for a 2X final concentration. For example, if your final desired concentration is 10 µM, prepare a 20 µM solution in media.
-
Include "cells + media only" (100% viability control) and "cells + media + vehicle" (vehicle control) wells.
-
Carefully remove the old media from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
-
References
-
Matotoka, M. & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Kaur, H., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. Available at: [Link]
-
Al-wsab, B., et al. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Institutes of Health (NIH). Available at: [Link]
-
Fuchigami, S., et al. (2014). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]
-
Gouda, M. A., et al. (2023). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Available at: [Link]
Sources
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- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Welcome to the technical support center for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the observed degradation patterns.
Frequently Asked Questions (FAQs)
FAQ 1: My stock solution of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride shows a decrease in parent compound concentration over time, even when stored at 4°C. What are the potential degradation pathways I should consider?
When observing the instability of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride in solution, it is crucial to consider the inherent reactivity of its core structural motifs: the amide linkage, the thiazole ring, and the piperidine ring. The primary suspect for degradation in aqueous solutions, even under refrigerated conditions, is hydrolysis.
-
Amide Bond Hydrolysis: The carboxamide linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This would result in the formation of piperidine-4-carboxylic acid and 2-aminothiazole. Although the rate is slower at neutral pH and low temperatures, it can still be significant over extended storage periods.
-
Thiazole Ring Opening: The thiazole ring, while aromatic, can undergo hydrolytic cleavage, especially under non-neutral pH conditions.[1][2] The C2 position of the thiazole ring is electron-deficient and can be a site for nucleophilic attack.[3]
To investigate this, we recommend performing a preliminary stability study in your chosen solvent system and analyzing samples at regular intervals using a stability-indicating HPLC method.
FAQ 2: I am planning forced degradation studies for this compound. What conditions should I test, and what are the theoretically expected outcomes?
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5] Based on the structure of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride, we recommend the following stress conditions as per ICH guidelines:
| Stress Condition | Typical Reagents and Conditions | Predicted Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60-80°C) | Primary: Amide bond hydrolysis. Secondary: Potential for thiazole ring cleavage. |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60-80°C) | Primary: Amide bond hydrolysis. Secondary: Thiazole ring deprotonation at C2, potentially leading to subsequent reactions.[1] |
| Oxidation | 3-30% H₂O₂, room temperature or heat | Thiazole N-oxide or S-oxide formation.[1] Piperidine ring oxidation. |
| Thermal Degradation | Solid-state or solution at high temp (e.g., >100°C) | Ring-opening reactions of the piperidine moiety.[6][7] General decomposition. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Thiazole ring photo-oxygenation, especially in the presence of aryl substituents, which can lead to ring cleavage.[8] |
A detailed protocol for conducting these studies is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Scenario 1: My HPLC chromatogram shows multiple new peaks after performing acid-catalyzed hydrolysis. How can I identify these degradants?
The appearance of new peaks confirms that the molecule is degrading. The primary hypothesis for acidic conditions is the hydrolysis of the amide bond.
Causality: In an acidic medium, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
To identify the resulting products, a systematic approach is required:
-
Mass-to-Charge Ratio Analysis: The most powerful technique for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratios (m/z) of the new peaks to the theoretical masses of expected products (e.g., piperidine-4-carboxylic acid and 2-aminothiazole), you can gain initial confirmation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the degradants, HRMS (e.g., Q-TOF or Orbitrap) is invaluable.[] This provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas.
-
Structural Elucidation via MS/MS: By subjecting the parent and degradant ions to collision-induced dissociation (tandem MS or MS/MS), you can generate fragmentation patterns. Comparing these patterns provides structural information and can confirm the identity of the degradants.
-
Definitive Structural Confirmation with NMR: For unknown or unexpected degradation products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[8][]
The following workflow diagram illustrates the process for identifying unknown degradation products.
Caption: Workflow for the identification of unknown degradation products.
Scenario 2: I've observed significant degradation under oxidative conditions. What are the likely chemical transformations occurring?
Oxidative stress introduces several possibilities for degradation, primarily targeting the heteroatoms in the molecule.
Causality: The sulfur and nitrogen atoms in the thiazole and piperidine rings possess lone pairs of electrons, making them susceptible to oxidation.
-
Thiazole Ring Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, and the nitrogen can be oxidized to an N-oxide.[1] Both transformations would result in a mass increase of +16 Da (for each oxygen atom added) and a significant change in polarity, which would be observable as a new peak with a different retention time in reverse-phase HPLC.
-
Piperidine Ring Oxidation: The nitrogen atom in the piperidine ring can also be oxidized to an N-oxide.
The diagram below illustrates the potential oxidative degradation pathways.
Caption: Potential oxidative degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To generate potential degradation products and assess the intrinsic stability of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride.
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.2 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.2 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3%).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C for 72 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable, transparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a chromatographic method capable of separating the parent compound from all process-related impurities and degradation products.[10][11][12]
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it provides good retention for a broad range of compounds.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water, or a 20 mM phosphate buffer. The acidic pH will improve peak shape for the basic piperidine nitrogen.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Begin with a shallow gradient (e.g., 5-95% B over 30 minutes) to elute all potential impurities.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
-
Detection: Use a Photo-Diode Array (PDA) detector to monitor the elution. The thiazole ring provides a strong UV chromophore. Analyze at a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan). A PDA detector is crucial as it allows for peak purity analysis.
-
Optimization:
-
Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.).
-
Adjust the gradient slope, pH of the aqueous phase, and organic solvent to achieve baseline separation of the parent peak from all degradant peaks (Resolution > 2).
-
Peak purity analysis using the PDA detector should be performed to ensure the parent peak is spectrally homogenous in the presence of its degradants, confirming the method is "stability-indicating."
-
References
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. ajrconline.org [ajrconline.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
Validation & Comparative
A Comparative Analysis of Bruton's Tyrosine Kinase Inhibitors: Profiling the Reversible Inhibitor RN486 Against Covalent Counterparts
In the landscape of targeted therapies, Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal target in the treatment of B-cell malignancies and autoimmune diseases. The inhibition of BTK disrupts B-cell receptor (BCR) signaling, which is crucial for the proliferation and survival of both normal and malignant B-cells.[1] While the first generation of BTK inhibitors demonstrated remarkable efficacy, the field is rapidly evolving with the development of next-generation compounds offering improved selectivity and alternative binding mechanisms.
This guide provides a comparative analysis of BTK inhibitors, with a focus on the preclinical, selective, and reversible inhibitor RN486 . Although the specific compound "N-1,3-thiazol-2-ylpiperidine-4-carboxamide" is not extensively characterized in publicly available literature as a BTK inhibitor, RN486 serves as an excellent case study for a potent and selective reversible inhibitor. We will compare its performance profile with that of established covalent inhibitors, such as ibrutinib and acalabrutinib, and other non-covalent inhibitors like fenebrutinib and pirtobrutinib.
The Central Role of BTK in B-Cell Signaling
BTK is a non-receptor tyrosine kinase that plays an indispensable role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that govern B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various B-cell cancers and autoimmune disorders.
Caption: Simplified BTK signaling pathway and the point of intervention for BTK inhibitors.
A New Generation of Reversible BTK Inhibitors: The Case of RN486
RN486 is a potent and selective, orally active reversible inhibitor of BTK.[2] Unlike first-generation covalent inhibitors that form a permanent bond with the Cysteine 481 residue in the BTK active site, RN486 binds non-covalently, offering a different pharmacological profile.[3]
Preclinical Efficacy in Autoimmune Models
RN486 has demonstrated significant anti-inflammatory and bone-protective effects in rodent models of rheumatoid arthritis (RA). In a rat adjuvant-induced arthritis (AIA) model, RN486 was shown to inhibit both joint and systemic inflammation, reducing paw swelling and inflammatory markers in the blood.[4] These findings highlight the therapeutic potential of selective BTK inhibition in autoimmune conditions.[3] Furthermore, in mouse models of systemic lupus erythematosus (SLE), RN486 has been shown to attenuate the disease by inhibiting B-cell activation and reducing the secretion of autoantibodies.[3]
Comparative Analysis of BTK Inhibitors
The differentiation among BTK inhibitors lies in their mode of binding, potency, selectivity, and consequently, their clinical efficacy and safety profiles.
| Inhibitor | Class | Binding Mechanism | BTK IC50 | Key Characteristics |
| RN486 | Reversible, Non-covalent | Reversible | 4.0 nM[2] | High selectivity; preclinical efficacy in RA and SLE models.[3][4] |
| Ibrutinib | Irreversible, Covalent | Covalent bond with Cys481 | ~0.5 nM | First-in-class, effective but with off-target effects leading to adverse events.[5][6] |
| Acalabrutinib | Irreversible, Covalent | Covalent bond with Cys481 | ~5.1 nM | Second-generation, more selective than ibrutinib with a better safety profile.[5][7] |
| Fenebrutinib | Reversible, Non-covalent | Reversible | Not specified | CNS penetrant; positive Phase III results in multiple sclerosis.[8][9] |
| Pirtobrutinib | Reversible, Non-covalent | Reversible | Low nM potency[10] | Highly selective; effective in patients with resistance to covalent BTK inhibitors.[10][11] |
Potency and Selectivity: A Balancing Act
While potency is a critical attribute, selectivity is paramount in minimizing off-target effects and improving the safety profile of a drug. Ibrutinib, despite its high potency, is known to inhibit other kinases, which is associated with side effects like atrial fibrillation and bleeding.[6] In contrast, second-generation covalent inhibitors like acalabrutinib were designed for greater selectivity, resulting in a more favorable safety profile.[5][7]
Non-covalent inhibitors like RN486 and pirtobrutinib also exhibit high selectivity.[2][11] RN486 has been shown to be less active against other kinases, and its in vitro selectivity for B-cell inhibition does not affect T-cell, endothelial, fibroblast, myeloid, or epithelial cell function.[2][12] Pirtobrutinib has demonstrated a 300-fold greater selectivity for BTK compared to other kinases.[13]
Overcoming Resistance
A significant challenge with covalent BTK inhibitors is the development of resistance, often through mutations in the Cys481 residue, which prevents covalent binding.[1] Non-covalent inhibitors, by not relying on this interaction, offer a therapeutic alternative for patients who have developed resistance to covalent BTK inhibitors.[1][14] Pirtobrutinib has shown clinical efficacy in patients with B-cell malignancies who have been previously treated with a covalent BTK inhibitor.[10][11]
Experimental Protocols
In Vitro BTK Enzyme Inhibition Assay
This assay is fundamental to determining the potency (IC50) of a BTK inhibitor.
Caption: Workflow for a typical in vitro BTK enzyme inhibition assay.
Methodology:
-
Reagents: Recombinant human BTK enzyme, a suitable peptide substrate, and ATP.
-
Assay Plate Preparation: Serially dilute the test inhibitor (e.g., RN486) in an appropriate buffer in a 96-well plate.
-
Enzyme Reaction: Add the BTK enzyme to the wells containing the inhibitor and incubate briefly. Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed at 37°C for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular BTK Inhibition Assay (Phospho-BTK Flow Cytometry)
This assay measures the ability of an inhibitor to block BTK activity within a cellular context.
Methodology:
-
Cell Culture: Use a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a B-cell lymphoma cell line.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the BTK inhibitor for a predetermined time.
-
Stimulation: Stimulate the cells with an agent that activates the BCR signaling pathway, such as anti-IgM antibodies.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them to allow antibodies to access intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated BTK (pBTK).
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of pBTK in individual cells.
-
Data Analysis: Determine the percentage of pBTK inhibition at each inhibitor concentration and calculate the IC50.
Conclusion
The field of BTK inhibitors is advancing towards more selective and versatile therapeutic agents. While first-generation covalent inhibitors have paved the way, the emergence of reversible, non-covalent inhibitors like RN486, fenebrutinib, and pirtobrutinib offers significant advantages. These include a potentially improved safety profile due to higher selectivity and the ability to overcome resistance mechanisms that plague covalent inhibitors. The preclinical data for RN486 in autoimmune disease models underscores the broad therapeutic potential of this class of inhibitors. As clinical data for more non-covalent inhibitors become available, the treatment paradigms for B-cell malignancies and autoimmune diseases will continue to evolve, offering more tailored and effective therapeutic options for patients.
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A Comparative Guide to Validating Target Engagement of N-1,3-thiazol-2-ylpiperidine-4-carboxamide with TBK1
This guide provides a comprehensive comparison of modern biophysical and cell-based methods to validate and quantify the engagement of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, a representative small molecule inhibitor, with its intracellular kinase target, TANK-binding kinase 1 (TBK1). For researchers in drug discovery, robustly demonstrating that a compound binds its intended target in a physiological context is a cornerstone of establishing its mechanism of action and justifying further development.
TBK1 is a critical serine/threonine kinase that functions as a central node in signaling pathways related to innate immunity, autophagy, and oncology.[1][2] Its activation is regulated by phosphorylation at Serine 172 (S172), which can occur through trans-autophosphorylation.[1][3] Validating that a compound like N-1,3-thiazol-2-ylpiperidine-4-carboxamide directly engages TBK1 inside a cell is paramount to distinguishing on-target effects from potential off-target activities.
This guide details three orthogonal, industry-standard assays: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and functional downstream immunoblotting. Each method is presented with its underlying principle, a detailed protocol, and a discussion of its strategic advantages and limitations.
Method 1: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a native cellular environment.[4] It operates on the principle of ligand-induced thermal stabilization: the binding of a drug to its target protein increases the protein's resistance to thermal denaturation.[4] This change in thermal stability is a direct proxy for target engagement.
Scientific Principle
When cells are heated, proteins unfold and aggregate.[5] A small molecule inhibitor bound to its target kinase will stabilize the protein's structure, increasing its melting temperature (Tm). By subjecting cell lysates or intact cells to a temperature gradient after compound treatment, the soluble, non-denatured fraction of the target protein can be quantified.[5][6] A positive target engagement shifts the melting curve to the right, indicating a higher concentration of soluble protein at elevated temperatures compared to the vehicle control.
Experimental Workflow
The general workflow for a CETSA experiment involves compound treatment, heat shock, cell lysis, and detection of the soluble target protein, often by Western blot or high-throughput methods like AlphaScreen®.[6][7]
Caption: CETSA® Experimental Workflow.
Detailed Protocol (Western Blot Detection)
-
Cell Culture: Plate A549 cells (or another cell line with robust TBK1 expression) to achieve 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with a dose-response of N-1,3-thiazol-2-ylpiperidine-4-carboxamide (e.g., 0.1 to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) in a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen to ensure membrane disruption without detergents that might interfere with protein aggregation.[8]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]
-
Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of TBK1 using standard Western blot procedures with a validated anti-TBK1 antibody. An actin or GAPDH blot should be run as a loading control from a non-heated sample.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a quantitative, live-cell method that measures compound binding by leveraging Bioluminescence Resonance Energy Transfer (BRET).[9][10] It is a highly sensitive biophysical assay that provides real-time occupancy data in the physiological environment of the cell.
Scientific Principle
The assay requires two components: the target protein (TBK1) fused to a small, high-intensity NanoLuc® luciferase, and a fluorescently-labeled tracer molecule that binds reversibly to the target's active site.[11] When the tracer is bound to the NanoLuc®-TBK1 fusion, its proximity allows for energy transfer from the luciferase upon substrate addition, generating a BRET signal.[12] An unlabeled test compound, such as N-1,3-thiazol-2-ylpiperidine-4-carboxamide, will compete with the tracer for binding to TBK1.[13] This competition displaces the tracer, leading to a decrease in the BRET signal that is proportional to the compound's engagement with the target.[13]
Caption: Principle of the NanoBRET™ Assay.
Detailed Protocol
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding for a TBK1-NanoLuc® fusion protein. 24 hours post-transfection, harvest and resuspend cells in Opti-MEM.
-
Compound Dosing: In a white 384-well plate, serially dilute N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
-
Tracer Addition: Add the NanoBRET™ TBK1 tracer to the cell suspension at its predetermined optimal concentration.
-
Assay Initiation: Dispense the cell-tracer mix into the wells containing the test compound and vehicle controls.
-
Signal Detection: Add the NanoLuc® substrate (furimazine), incubate for 2 hours at 37°C to allow for binding equilibrium, and then measure the donor (460nm) and acceptor (610nm) emissions using a plate reader equipped for BRET measurements. The BRET ratio (Acceptor/Donor) is calculated and plotted against compound concentration to determine an IC50 value.
Method 3: Downstream Phospho-Protein Immunoblotting
This method provides functional evidence of target engagement by measuring the inhibition of the kinase's catalytic activity. TBK1 phosphorylates several downstream substrates, most notably the transcription factor IRF3 at Serine 396, which is a key event in the innate immune response.[1] By measuring the level of phosphorylated IRF3 (p-IRF3), one can infer the activity state of TBK1 within the cell.
Scientific Principle
If N-1,3-thiazol-2-ylpiperidine-4-carboxamide engages and inhibits TBK1, it will block the downstream phosphorylation of its substrates. This assay involves stimulating a relevant pathway to activate TBK1 (e.g., with poly(I:C) to mimic a viral infection) and then measuring the levels of a specific phosphorylated substrate via immunoblotting. A dose-dependent reduction in the phospho-substrate signal in the presence of the inhibitor confirms functional target engagement.
Caption: TBK1 Signaling and Point of Inhibition.
Detailed Protocol
-
Cell Culture and Pre-treatment: Plate RAW 264.7 macrophage cells and allow them to adhere. Pre-treat cells for 1 hour with a dose-response of N-1,3-thiazol-2-ylpiperidine-4-carboxamide or vehicle.
-
Stimulation: Stimulate the cells with a TBK1 activator, such as 10 µg/mL poly(I:C), for 60 minutes to induce phosphorylation of IRF3.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Immunoblotting: Separate 20-30 µg of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-IRF3 (Ser396) and total IRF3. Use a secondary antibody conjugated to HRP and detect via chemiluminescence. Densitometry is used to quantify the ratio of p-IRF3 to total IRF3.
Comparative Analysis
The choice of assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Phospho-Protein Immunoblotting |
| Assay Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Inhibition of downstream substrate phosphorylation |
| Measurement | Direct physical binding | Direct physical binding (in competition) | Functional enzymatic inhibition |
| Cellular Context | Intact cells or lysate | Live intact cells | Intact cells |
| Throughput | Low (WB) to High (AlphaScreen®) | High | Low to Medium |
| Key Reagent | Specific primary antibody for target | NanoLuc®-fusion construct, fluorescent tracer | Phospho-specific antibody for substrate |
| Quantitative Nature | Semi-quantitative (WB) to Quantitative | Highly quantitative (IC50) | Semi-quantitative (dose-dependent) |
| Key Advantage | No protein modification required | Real-time, live-cell kinetics and affinity | Confirms functional consequence of binding |
| Key Limitation | Not all proteins show a thermal shift | Requires genetic modification of target | Indirect; pathway must be known and stimulatable |
Hypothetical Data Summary
The following table presents plausible, exemplary data for N-1,3-thiazol-2-ylpiperidine-4-carboxamide ("Compound TPC") obtained from the described assays, demonstrating concordance across orthogonal methods.
| Assay | Endpoint | Result for Compound TPC | Interpretation |
| CETSA® (Isothermal) | EC50 (Thermal Stabilization) | 0.8 µM | Compound TPC directly binds and stabilizes TBK1 in cells. |
| NanoBRET™ | IC50 (Tracer Displacement) | 0.5 µM | Compound TPC potently occupies the TBK1 active site in live cells. |
| p-IRF3 Immunoblot | IC50 (Inhibition of Phosphorylation) | 1.2 µM | Compound TPC functionally inhibits TBK1 kinase activity in a cellular context. |
The close agreement between the biophysical binding assays (CETSA®, NanoBRET™) and the functional downstream assay provides a high degree of confidence that N-1,3-thiazol-2-ylpiperidine-4-carboxamide achieves its biological effects through direct inhibition of TBK1. This multi-assay validation is a critical step in the rigorous preclinical characterization of a targeted therapeutic.
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A Researcher's Guide to Evaluating N-1,3-thiazol-2-ylpiperidine-4-carboxamide: A Novel Antimicrobial Candidate
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress.[1] The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for new chemical entities with novel mechanisms of action.[2] In this pursuit, medicinal chemists often employ strategies such as molecular hybridization, combining different pharmacophores to create new molecules with potentially enhanced activity or novel properties.
This guide focuses on N-1,3-thiazol-2-ylpiperidine-4-carboxamide , a novel compound that marries two scaffolds of significant interest in antimicrobial research: the thiazole ring and the piperidine-4-carboxamide core. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural components suggest a promising profile. This document serves as a comprehensive technical guide for researchers, outlining the scientific rationale for investigating this compound and providing detailed, field-proven protocols for its evaluation against a panel of clinically relevant microorganisms and established antimicrobial agents.
Scientific Rationale: Deconstructing the Candidate
The potential of N-1,3-thiazol-2-ylpiperidine-4-carboxamide as an antimicrobial agent can be inferred from the well-documented activities of its constituent parts.
The Thiazole Moiety: A Versatile Antimicrobial Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[3][4] It is a key structural component in numerous clinically approved drugs, including a variety of antimicrobial agents.[3] Thiazole derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[4]
The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[5] Research has shown that different derivatives exhibit varied potency and spectrum, highlighting the importance of specific structural arrangements for antimicrobial efficacy.[6]
The Piperidine-4-Carboxamide Core: A DNA Gyrase Inhibitor
The piperidine ring is another crucial scaffold in drug design, forming the basis of many pharmaceuticals.[7] Specifically, the piperidine-4-carboxamide (P4C) class of compounds has emerged as a potent inhibitor of bacterial DNA gyrase.[8][9] DNA gyrase is an essential enzyme in bacteria responsible for managing DNA topology during replication, making it an excellent target for antibacterial drugs.[9]
A notable example, MMV688844, is a piperidine-4-carboxamide that has shown bactericidal properties against Mycobacterium abscessus, a notoriously difficult-to-treat pathogen.[9] Studies on this class of compounds have demonstrated their ability to induce DNA damage, confirming their mechanism of action.[8] The bactericidal nature of P4Cs, coupled with their activity against challenging pathogens, makes them a highly attractive scaffold for new antibiotic development.[8]
Hypothesized Profile of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
By combining the thiazole and piperidine-4-carboxamide moieties, N-1,3-thiazol-2-ylpiperidine-4-carboxamide is hypothesized to possess significant antimicrobial properties. This molecular hybridization could potentially lead to a compound with a unique spectrum of activity, enhanced potency, or a novel mechanism of action that circumvents existing resistance pathways. The thiazole portion may contribute to broad-spectrum activity, while the piperidine-4-carboxamide core could confer potent bactericidal effects through the inhibition of DNA gyrase.
A Framework for Evaluation: Experimental Protocols
To validate the antimicrobial potential of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, a systematic in vitro evaluation is necessary. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for this assessment.[10]
Test Organisms
A representative panel of microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The broth microdilution method is a standard and reliable technique for determining MIC values.[15][16]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-1,3-thiazol-2-ylpiperidine-4-carboxamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[17] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[18] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[12][18]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20]
Methodology:
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19]
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[21][22]
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure: Add N-1,3-thiazol-2-ylpiperidine-4-carboxamide at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate flasks containing the bacterial suspension.[23] Include a growth control without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Caption: Workflow for the Time-Kill Kinetic Assay.
Comparative Data of Related Scaffolds
The following tables summarize the reported MIC values for various thiazole and piperidine derivatives against common pathogens, providing a benchmark for the expected performance of N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Table 1: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Phenylthiazoles | Escherichia coli | Moderate Activity | [4] |
| Phenylthiazoles | Staphylococcus aureus | Moderate Activity | [4] |
| Thiazole Derivatives | Staphylococcus aureus | 6.25 | [5] |
| Heteroaryl Thiazoles | Methicillin-resistant S. aureus | 0.23 - 0.7 | [6] |
Table 2: Antimicrobial Activity of Piperidine-4-Carboxamide Derivatives and Standard Agents
| Compound/Agent | Organism | MIC (µg/mL) | Reference |
| Piperidine-4-carboxamides | Mycobacterium abscessus | Bactericidal | [8] |
| Sulfonyl Piperidine Carboxamides | Gram-positive & Gram-negative bacteria | Moderate to Good Activity | [7] |
| Ciprofloxacin | Escherichia coli | 0.004 - 0.12 | [24] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 1.0 | [24] |
| Ampicillin | Staphylococcus aureus | 0.25 - 8.0 | [24] |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [24] |
Conclusion and Future Directions
N-1,3-thiazol-2-ylpiperidine-4-carboxamide represents a promising, yet unexplored, candidate in the search for new antimicrobial agents. Its hybrid structure, derived from two pharmacologically significant scaffolds, provides a strong rationale for its investigation. The detailed experimental protocols and comparative data presented in this guide offer a clear and scientifically rigorous path for researchers to elucidate the antimicrobial profile of this novel compound.
The successful validation of its in vitro activity would be the first step towards a more extensive preclinical development program, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. The systematic approach outlined here is crucial for building a comprehensive understanding of N-1,3-thiazol-2-ylpiperidine-4-carboxamide and determining its potential to contribute to the arsenal of drugs needed to combat the growing threat of antimicrobial resistance.
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A Comparative Guide to the Structure-Activity Relationship of N-1,3-Thiazol-2-ylpiperidine-4-carboxamide Analogs in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the N-1,3-thiazol-2-ylpiperidine-4-carboxamide scaffold represents a promising framework for the design of novel therapeutics. The inherent structural features of this chemical series offer a versatile platform for targeting a range of biological entities, from kinases to enzymes involved in inflammatory pathways. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative perspective grounded in experimental data to inform future drug design and optimization efforts.
Introduction: The Therapeutic Potential of the Thiazole-Piperidine Amide Scaffold
The thiazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[1] When coupled with a piperidine-4-carboxamide linker, it creates a unique three-dimensional architecture that can be finely tuned to achieve desired pharmacological properties. This scaffold has been explored for a variety of therapeutic applications, including the development of inhibitors for protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3][4] The N-1,3-thiazol-2-ylpiperidine-4-carboxamide core provides a rigid and predictable framework, allowing for systematic modifications to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Core Scaffold and Key Points of Modification
The fundamental structure of N-1,3-thiazol-2-ylpiperidine-4-carboxamide analogs allows for chemical diversification at several key positions. Understanding the impact of these modifications is crucial for rational drug design.
Caption: A generalized synthetic workflow for N-1,3-thiazol-2-ylpiperidine-4-carboxamide analogs.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the target kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., c-Met, Akt).
-
Kinase substrate (e.g., a specific peptide).
-
ATP.
-
Test compounds (dissolved in DMSO).
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds in a relevant cancer cell line.
Protocol:
-
Reagents and Materials:
-
Cancer cell line (e.g., a line with overexpression or mutation of the target kinase).
-
Cell culture medium and supplements.
-
Test compounds (dissolved in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the chosen reagent according to the manufacturer's protocol.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The N-1,3-thiazol-2-ylpiperidine-4-carboxamide scaffold is a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. A systematic approach to SAR, focusing on modifications to the thiazole, piperidine, and amide components, is crucial for optimizing potency, selectivity, and drug-like properties. Future work in this area should focus on exploring novel substitutions, leveraging computational modeling to guide analog design, and conducting in-depth pharmacokinetic and in vivo efficacy studies for the most promising candidates. This iterative process of design, synthesis, and testing will undoubtedly lead to the discovery of new and effective medicines.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Thiazole-Carboxamide Derivatives
Welcome to an in-depth exploration of thiazole-carboxamide derivatives, a class of compounds demonstrating remarkable versatility and therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of their efficacy across various biological targets. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Thiazole-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole-carboxamide core is a recurring motif in a multitude of biologically active molecules. Its unique structural features, including the ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal scaffold for designing targeted therapies. This guide will navigate the diverse applications of these derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties.
I. Anticancer Efficacy: Targeting the Hallmarks of Cancer
Thiazole-carboxamide derivatives have emerged as potent agents against various cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][4][5]
Comparative Cytotoxicity
The true measure of a potential anticancer drug lies in its ability to selectively eliminate cancer cells while sparing healthy ones. The following table summarizes the cytotoxic activity (IC50 values) of representative thiazole-carboxamide derivatives against different cancer cell lines. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods (e.g., MTT, MTS, SRB).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] |
| Compound with 4-chloro-2-methylphenyl amido substitution | A-549 (Lung) | - (48% inhibition) | - | - | [2][6] |
| 2b | COLO205 (Colon) | 30.79 | - | - | [7] |
| 2b | B16F1 (Melanoma) | 74.15 | - | - | [7] |
| 51am | MKN-45 (Gastric) | - (Potent inhibitor) | - | - | [4][5] |
Causality Behind Experimental Choices: The selection of cancer cell lines in these studies is strategic. MCF-7 and HepG2 are well-characterized and widely used models for breast and liver cancer, respectively.[1] The use of A-549, Bel7402 (liver), and HCT-8 (intestine) allows for screening against a broader panel of cancer types.[2][6] Staurosporine, a potent but non-selective kinase inhibitor, and Sorafenib, a clinically approved multi-kinase inhibitor, are often used as positive controls to benchmark the potency of new derivatives.[1]
Mechanism of Action: Beyond Simple Cytotoxicity
Understanding how these derivatives kill cancer cells is paramount for their development as targeted therapies.
-
Kinase Inhibition: A significant number of thiazole-carboxamide derivatives function as kinase inhibitors.[4][8] For instance, compound 4c has been shown to block Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 0.15 µM, a key player in tumor angiogenesis.[1] Another derivative, 51am , is a potent inhibitor of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4][5] Compound 5m has demonstrated potent inhibition of Akt kinases (Akt1, Akt2, and Akt3), which are central nodes in cell survival pathways.[8]
-
Cell Cycle Arrest and Apoptosis: Effective anticancer agents often induce cell cycle arrest and programmed cell death (apoptosis). Compound 4c was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in the pre-G1 phase in MCF-7 cells.[1] Similarly, compound 51am was shown to induce cell cycle arrest and apoptosis in MKN-45 gastric cancer cells.[4][5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a standardized method for assessing the cytotoxic effects of thiazole-carboxamide derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
II. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a well-established therapeutic strategy. Several thiazole-carboxamide derivatives have been designed and evaluated as potent COX inhibitors.[7][9][10][11]
Comparative COX Inhibition
The ideal anti-inflammatory agent would selectively inhibit COX-2, the inducible isoform primarily involved in inflammation, while sparing COX-1, the constitutive isoform responsible for gastrointestinal cytoprotection.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference Compound | Selectivity Ratio | Source |
| 2b | 0.239 | 0.191 | 1.251 | Celecoxib | 23.8 | [7][9] |
| 2a | - | 0.958 | 2.766 | Celecoxib | 23.8 | [7] |
| 2j | - | 0.957 | 1.507 | Celecoxib | 23.8 | [7] |
Causality Behind Experimental Choices: The in vitro COX inhibition assay kit provides a direct and reliable method for determining the inhibitory potency and selectivity of compounds against COX-1 and COX-2.[7][10][11] Celecoxib, a well-known selective COX-2 inhibitor, serves as a crucial benchmark for evaluating the selectivity of new derivatives. The goal is to develop compounds with a high selectivity ratio, indicating a preference for inhibiting COX-2 over COX-1, which could translate to a better safety profile with fewer gastrointestinal side effects.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines the general steps for assessing the inhibitory activity of thiazole-carboxamide derivatives against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme. Prepare various concentrations of the test compounds.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the enzyme.
-
Inhibitor Incubation: Add the test compounds or a vehicle control to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).
-
Absorbance Reading: Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
III. Antioxidant Potential: Scavenging Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Thiazole-carboxamide derivatives have also been investigated for their antioxidant properties.[12][13]
Comparative Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of compounds.
| Compound ID | DPPH Scavenging IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| LMH6 | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 | [12][13] |
| LMH7 | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 | [12][13] |
| LMH4 | 0.251 ± 0.057 | Trolox | 3.10 ± 0.92 | [12][13] |
| LMH1 | 0.316 ± 0.040 | Trolox | 3.10 ± 0.92 | [12][13] |
Causality Behind Experimental Choices: The DPPH assay is a rapid, simple, and widely used method for screening the antioxidant potential of compounds.[13] Trolox, a water-soluble analog of vitamin E, is a standard antioxidant used as a positive control. The results indicate that several thiazole-carboxamide derivatives, particularly LMH6 and LMH7, exhibit significantly more potent antioxidant activity than the standard, Trolox.[12][13]
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol details the procedure for assessing the antioxidant capacity of thiazole-carboxamide derivatives using the DPPH assay.[13]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
-
Compound and DPPH Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol. Prepare a fresh solution of DPPH in methanol (e.g., 0.002 g/mL).
-
Serial Dilutions: Prepare a series of dilutions of the test compounds and the standard.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds or the standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
IV. Structure-Activity Relationship (SAR) and Future Directions
The diverse biological activities of thiazole-carboxamide derivatives are intimately linked to their structural features. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity.[12]
For example, in the case of antioxidant activity, the presence of a t-butyl group at the para position of the phenyl ring in compound LMH6 was found to be crucial for its high potency.[12][13] This is attributed to the electron-donating effect of the t-butyl group, which stabilizes the radical formed after hydrogen donation, and its lipophilicity, which may enhance interaction with lipid radicals.[12][13]
Similarly, for anticancer activity, the nature and position of substituents on the phenyl rings of the thiazole-carboxamide scaffold significantly influence their potency and selectivity against different cancer cell lines.[1][2]
The future of thiazole-carboxamide derivative research lies in:
-
Rational Drug Design: Utilizing computational tools like molecular docking and DFT studies to predict the binding interactions of new derivatives with their biological targets.[7][12]
-
Multi-target Drug Design: Developing single molecules that can modulate multiple targets involved in a disease, which could lead to more effective therapies.
-
Pharmacokinetic Profiling: Conducting thorough ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to ensure that potent compounds have favorable drug-like properties.[7][12][13]
-
In Vivo Validation: Moving promising candidates from in vitro assays to in vivo animal models to assess their efficacy and safety in a more complex biological system.[4][5][14]
Visualizations
General Structure of Thiazole-Carboxamide Derivatives and Key Modification Points
Caption: General chemical structure of the thiazole-carboxamide scaffold highlighting common points for chemical modification (R1, R2, and R3).
Simplified COX Inhibition Pathway
Caption: Simplified diagram illustrating the inhibition of COX enzymes by thiazole-carboxamide derivatives, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.
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Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]
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Hawash, M., Jaradat, N., & Sabobeh, R. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(1), e0295877. [Link]
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Chen, W.-L., Chen, Z.-L., Liu, X.-H., & Dong, W.-L. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 23(10), 2465. [Link]
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Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2015). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 58(15), 5945–5966. [Link]
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A Comprehensive Guide to Cross-Reactivity Profiling of Novel Thiazole-Containing Compounds: A Case Study with N-1,3-thiazol-2-ylpiperidine-4-carboxamide
Introduction
The thiazole-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A novel investigational compound, N-1,3-thiazol-2-ylpiperidine-4-carboxamide, represents a promising new chemical entity within this class. However, its therapeutic potential can only be realized through a thorough understanding of its biological specificity. A critical component of this understanding lies in comprehensive cross-reactivity studies.
This guide provides an in-depth framework for assessing the selectivity of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of off-target profiling. Unintended interactions of a drug candidate with biological targets other than the intended one can lead to adverse side effects or even toxicity, making early and thorough off-target screening a cornerstone of modern drug discovery.[1][2][3] We will explore a systematic, tiered approach, from initial computational predictions to broad in vitro screening and cell-based assays, to build a comprehensive selectivity profile. This guide will not only detail the "how" but also the "why," providing the rationale behind experimental choices to empower informed decision-making in drug development programs.
Part 1: The Predictive Power of In Silico Assessment
Before committing to resource-intensive wet-lab experiments, a logical first step is to leverage computational tools to predict potential off-target interactions.[4][5] This in silico approach utilizes the chemical structure of N-1,3-thiazol-2-ylpiperidine-4-carboxamide to forecast its likely biological partners based on vast databases of known ligand-protein interactions.
The primary value of in silico profiling is its ability to cast a wide, predictive net, highlighting potential areas of concern that can then be prioritized for experimental validation. This pre-emptive analysis saves considerable time and resources.
Key In Silico Methodologies:
-
Chemical Similarity Searching: This is the most straightforward approach. The structure of N-1,3-thiazol-2-ylpiperidine-4-carboxamide is used to search databases like ChEMBL or PubChem for structurally similar molecules with known biological activities. Significant activity of a close analog against a particular target suggests a potential cross-reactivity liability.
-
Pharmacophore Modeling: This method identifies the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are essential for biological activity. This pharmacophore model is then used to screen against a library of 3D protein structures to identify potential off-targets that have a complementary binding site.
-
Target Prediction and Molecular Docking: Sophisticated algorithms can predict a list of potential protein targets based on the ligand's structure. These predictions can be further refined by performing molecular docking simulations, which model the binding of N-1,3-thiazol-2-ylpiperidine-4-carboxamide into the active sites of these predicted off-targets to estimate binding affinity.
The output of this in silico assessment is a prioritized list of potential off-targets (e.g., specific kinases, GPCRs, or ion channels) that should be investigated with high priority in subsequent in vitro assays.
Part 2: A Tiered Approach to In Vitro Cross-Reactivity Screening
Following the in silico predictions, a multi-tiered in vitro screening cascade is essential to experimentally determine the selectivity profile of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. This typically begins with broad panels of diverse protein targets and becomes more focused as specific and potent off-target interactions are identified.
Caption: A tiered workflow for assessing compound cross-reactivity.
Section 2.1: Kinase Selectivity Profiling
Rationale: The human kinome consists of over 500 protein kinases, and due to similarities in their ATP-binding sites, they are a frequent source of off-target interactions for small molecule drugs. Broad screening against a large panel of kinases is a standard and critical step in early drug development.[6]
Comparison of Assay Formats:
-
Biochemical Activity Assays: These measure the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. They are a direct measure of functional inhibition.
-
Binding Assays: These measure the affinity (Kd) of the compound for the kinase, irrespective of whether it inhibits its function. This can be useful for identifying non-ATP competitive binders.
For initial broad screening, an activity-based assay is often preferred as it directly addresses the functional consequence of any interaction.
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for high-throughput kinase screening.[7][8]
-
Reagent Preparation:
-
Prepare a 4X solution of N-1,3-thiazol-2-ylpiperidine-4-carboxamide and a known kinase inhibitor (e.g., Staurosporine) as a positive control in the assay buffer.
-
Prepare a 4X solution of the kinase and a terbium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 4X solution of a fluorescein-labeled substrate and ATP in the assay buffer. The ATP concentration should be at the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X compound solution to the appropriate wells.
-
Add 2.5 µL of assay buffer to the "no inhibitor" control wells.
-
Add 2.5 µL of the 4X kinase/antibody solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" and "no enzyme" controls.
-
The results are typically presented as percent inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases.
| Kinase Target | N-1,3-thiazol-2-ylpiperidine-4-carboxamide (% Inhibition @ 10 µM) | Comparator Compound X (% Inhibition @ 10 µM) |
| CDK2/cyclin A | 8% | 95% |
| MAPK1 (ERK2) | 12% | 15% |
| PI3Kα | 5% | 7% |
| Off-Target Hit 1 | 89% | 25% |
| Off-Target Hit 2 | 76% | 18% |
| ... (400+ other kinases) | <10% | <20% |
Section 2.2: GPCR Cross-Reactivity Screening
Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets for approximately one-third of all marketed drugs.[9][10] Unintended interactions with GPCRs can lead to a wide range of side effects, making GPCR screening essential.
Assay of Choice: Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their robustness and sensitivity.[11][12] They work on the principle of competitive displacement.[13]
Caption: Principle of a competitive radioligand binding assay.
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Prepare a dilution series of N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
-
Prepare a solution of a known radioligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration close to its Kd.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a set of wells should contain a high concentration of a known, non-radioactive ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to determine specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
| GPCR Target | N-1,3-thiazol-2-ylpiperidine-4-carboxamide (Ki, µM) | Comparator Compound Y (Ki, µM) |
| Adrenergic α2A | > 10 | 2.5 |
| Dopamine D2 | > 10 | 8.7 |
| Serotonin 5-HT2A | > 10 | > 10 |
| Muscarinic M1 | 0.85 | > 10 |
| Histamine H1 | > 10 | 0.05 |
Section 2.3: Ion Channel Profiling, with a Focus on hERG
Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[14][15] Therefore, assessing a compound's activity against the hERG channel is a regulatory requirement and a critical safety assessment.[16][17]
Assay of Choice: Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems provide a higher throughput method for directly measuring the flow of ions through the hERG channel in living cells, offering a direct functional assessment of channel inhibition.
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Assay Execution: The automated system performs whole-cell patch-clamp recordings. Cells are captured, a high-resistance seal is formed, and the cell membrane is ruptured to gain electrical access.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents.
-
Compound Application: N-1,3-thiazol-2-ylpiperidine-4-carboxamide is applied at increasing concentrations, and the effect on the hERG current is measured.
-
Data Analysis: The reduction in current amplitude is used to generate a concentration-response curve and determine the IC50 value.
| Compound | hERG IC50 (µM) | Therapeutic Index (hERG IC50 / Primary Target EC50) |
| N-1,3-thiazol-2-ylpiperidine-4-carboxamide | 25 | > 100 |
| Positive Control (e.g., Cisapride) | 0.02 | N/A |
Part 3: Cell-Based and Phenotypic Screening
Rationale: While in vitro assays using isolated proteins are essential for understanding specific molecular interactions, they do not fully capture the complexity of a cellular environment. Cell-based assays are a crucial next step to confirm that off-target interactions observed in biochemical or binding assays translate to functional effects in a living system.
Key Methodologies:
-
Cellular Target Engagement Assays: These assays confirm that the compound can enter the cell and bind to its intended and unintended targets. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.
-
Phenotypic Screening: This approach involves treating a diverse panel of human cell types with the compound and monitoring for a wide range of cellular responses (e.g., changes in morphology, proliferation, apoptosis, or specific signaling pathways). High-content imaging and cell microarray technologies are powerful tools for this.[18] Phenotypic screening can uncover unexpected off-target effects that might not be predicted by target-based approaches.
Caption: Decision tree for interpreting off-target screening results.
Conclusion and Forward Look
This guide has outlined a robust, multi-faceted strategy for characterizing the cross-reactivity profile of a novel compound, N-1,3-thiazol-2-ylpiperidine-4-carboxamide. By integrating in silico predictions with a tiered in vitro screening approach and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This systematic process is not merely a checklist; it is a critical scientific investigation that informs lead optimization, predicts potential safety liabilities, and ultimately increases the probability of success in developing a safe and effective therapeutic. The data gathered through these studies are fundamental to making informed go/no-go decisions and are an indispensable part of any modern drug discovery program.
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A Comprehensive Guide to Evaluating the Selectivity Profile of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical milestone in this journey is the characterization of its selectivity profile. An ideal drug candidate exhibits high affinity for its intended target while displaying minimal interaction with other biomolecules, thereby reducing the potential for off-target effects and adverse drug reactions.
This guide provides an in-depth, technical framework for evaluating the selectivity profile of a novel compound, using the hypothetical molecule N-1,3-thiazol-2-ylpiperidine-4-carboxamide as a case study. As no public data exists for this specific molecule, this document serves as a roadmap, outlining the strategic thinking, experimental design, and data interpretation required to build a comprehensive understanding of a compound's biological interactions.
Deconstructing the Molecule: Formulating a Testable Hypothesis
The chemical architecture of N-1,3-thiazol-2-ylpiperidine-4-carboxamide provides initial clues to its potential biological targets. By dissecting its core scaffolds—thiazole, piperidine, and carboxamide—we can infer potential protein classes it might interact with, guiding our initial screening strategy.
-
Thiazole Ring: This five-membered aromatic heterocycle, containing both nitrogen and sulfur, is a versatile scaffold found in numerous biologically active agents.[1] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Notably, thiazole-carboxamide structures have been investigated as potent antioxidants and COX inhibitors.[2]
-
Piperidine Moiety: Piperidine rings are among the most prevalent synthetic fragments in drug design, integral to over twenty classes of pharmaceuticals.[4] Their presence often confers favorable pharmacokinetic properties and can be crucial for interaction with various receptors and enzymes, including G-protein coupled receptors (GPCRs) and kinases.[5][6]
-
Carboxamide Linker: Carboxamides are a key functional group in medicinal chemistry, known for their ability to form hydrogen bonds and interact with a multitude of biological targets.[7] This functional group is present in drugs targeting enzymes, such as histone deacetylase (HDAC) inhibitors, and in ligands for various receptors.[7][] Carboxamide derivatives are a promising class of compounds in anticancer drug discovery due to their ability to engage multiple oncogenic targets.[9][10][11]
Based on this structural analysis, a primary hypothesis is that N-1,3-thiazol-2-ylpiperidine-4-carboxamide is likely to interact with protein kinases and/or GPCRs . The presence of the carboxamide also suggests a potential for interaction with HDACs or other enzymes. This hypothesis forms the basis for designing a tiered and logical experimental approach to defining its selectivity.
The Experimental Blueprint: A Tiered Approach to Selectivity Profiling
A systematic evaluation of selectivity is crucial. A tiered approach, starting with broad screening and progressively narrowing down to specific targets, is both efficient and cost-effective. Early-stage in vitro safety pharmacology profiling is an essential tool to predict potential clinical adverse effects and de-risk drug development programs.[12][13]
Tier 1: Broad-Panel In Vitro Safety Screening
The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a broad panel of targets known to be associated with adverse drug reactions.[9][14] Commercial services like the Eurofins SafetyScreen™ or Reaction Biology's InVEST panels offer a cost-effective way to assess potential liabilities early.[5][9] These panels typically include a diverse set of receptors, transporters, enzymes, and ion channels.[9]
The goal of this tier is not to define the primary target, but to flag potential off-target interactions that could lead to toxicity. A "clean" result at this stage provides confidence to proceed, while multiple "hits" may necessitate chemical modifications to improve selectivity.
Tier 2: Focused, Target-Class-Specific Profiling
Based on the initial structural hypothesis and the results from Tier 1, the next step is a more focused, quantitative screen against entire target families.
-
Kinome Profiling: Given the prevalence of thiazole and piperidine moieties in kinase inhibitors, a comprehensive kinome scan is essential. Platforms like the DiscoverX KINOMEscan® use an active site-directed competition binding assay to measure the dissociation constant (Kd) of the compound against a panel of over 480 kinases.[4][15][16] This provides a quantitative measure of affinity and a broad view of selectivity across the human kinome.[17]
-
GPCR Profiling: A broad panel of radioligand binding assays should be employed to assess affinity for a wide range of GPCRs. This is crucial given the piperidine scaffold's presence in many GPCR ligands.
-
Other Target Families: If Tier 1 screening indicates hits in other target families (e.g., HDACs, ion channels), dedicated panels for these classes should be run to confirm and quantify the interactions.
Tier 3: Cellular Target Engagement and Functional Validation
Biochemical assays, while powerful, do not always reflect a compound's activity in a cellular environment. Therefore, the final tier focuses on validating the interactions identified in Tiers 1 and 2 within a more physiologically relevant context.
-
Dose-Response Functional Assays: For the highest affinity targets identified, full dose-response curves should be generated in functional assays to determine IC50 (for inhibitors) or EC50 (for agonists) values. This confirms that binding translates to a functional effect.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify direct target engagement in intact cells.[3][18] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature.[18][19] A positive thermal shift in the presence of the compound provides strong evidence of target engagement in a native cellular environment.[6][11]
Data Presentation and Comparative Analysis
To contextualize the selectivity profile of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, its data should be presented alongside that of well-characterized comparator compounds. This allows for a direct comparison of its selectivity against both highly selective and more promiscuous drugs.
For this guide, we will use the following comparators:
-
Selective p38α MAP Kinase Inhibitor (Hypothetical): A compound designed for high selectivity towards a single kinase.
-
Dasatinib: A known promiscuous kinase inhibitor, targeting BCR-ABL and Src family kinases, among others.[1][20][21]
-
Vorinostat (SAHA): A pan-histone deacetylase (HDAC) inhibitor, which is, by design, non-selective across HDAC isoforms.[2][10]
Table 1: Hypothetical Selectivity Profile Comparison
| Target Class | Assay Type | N-1,3-thiazol-2-ylpiperidine-4-carboxamide | Selective p38α Inhibitor | Dasatinib (Promiscuous Inhibitor) | Vorinostat (Pan-HDAC Inhibitor) |
| Primary Target(s) | |||||
| Kinase | KINOMEscan® (Kd) | p38α: 50 nM | p38α: 10 nM | BCR-ABL: <1 nM, SRC: 0.5 nM, c-KIT: 5 nM | >10,000 nM |
| HDAC | Enzymatic (IC50) | >10,000 nM | >10,000 nM | >10,000 nM | HDAC1: 40 nM, HDAC2: 50 nM, HDAC3: 65 nM |
| Key Off-Targets | |||||
| Kinase | KINOMEscan® (Kd) | JNK1: 500 nM | JNK1: >5,000 nM | LCK: 1 nM, YES: 1.2 nM, FYN: 1.5 nM | >10,000 nM |
| GPCR | Binding (Ki) | 5-HT2B: 800 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| Ion Channel | Binding (IC50) | hERG: >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| Selectivity Score | |||||
| S-Score (10) @ 1µM | KINOMEscan® | 0.05 | 0.01 | 0.35 | N/A |
This table presents hypothetical data for N-1,3-thiazol-2-ylpiperidine-4-carboxamide for illustrative purposes.
The S-Score is a quantitative measure of selectivity, where a lower score indicates higher selectivity. In this hypothetical example, N-1,3-thiazol-2-ylpiperidine-4-carboxamide shows good selectivity for p38α over other kinases and other target classes, though not as high as a dedicated selective inhibitor. It is significantly more selective than the promiscuous inhibitor Dasatinib.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are representative, step-by-step methodologies for key assays in the selectivity profiling workflow.
Protocol 1: Radioligand Binding Assay for GPCRs
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific GPCR.
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A Comparative Benchmarking Guide: N-1,3-thiazol-2-ylpiperidine-4-carboxamide in the Context of Inflammatory Disease Modulation
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, N-1,3-thiazol-2-ylpiperidine-4-carboxamide, against established therapeutic agents in the context of inflammatory diseases. We will operate under the hypothesis that this molecule acts as an antagonist on a novel G-protein coupled receptor, "Target X," implicated in pro-inflammatory signaling. Our objective is to delineate a rigorous, multi-faceted experimental strategy to ascertain its relative potency, selectivity, and preliminary safety profile.
The comparative landscape is essential for contextualizing the potential therapeutic value of any new chemical entity. For this purpose, we have selected two well-characterized drugs that modulate inflammatory pathways, albeit through different mechanisms:
-
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
-
Tofacitinib: A Janus kinase (JAK) inhibitor that disrupts the signaling of multiple pro-inflammatory cytokines.
By benchmarking against these standards, we can gain a clearer understanding of the unique pharmacological profile of N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
Mechanistic Elucidation: Target Engagement and Signaling Pathway Analysis
A foundational step in characterizing a novel compound is to confirm its engagement with the intended target and to understand its impact on downstream signaling.
Radioligand Binding Assay for Target X Affinity
To quantify the binding affinity of N-1,3-thiazol-2-ylpiperidine-4-carboxamide to Target X, a competitive radioligand binding assay is the gold standard. This experiment will determine the inhibition constant (Ki), a measure of the compound's binding affinity.
Experimental Protocol:
-
Cell Culture: Utilize a stable cell line overexpressing human Target X (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize the cells and isolate the membrane fraction, which contains the receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for Target X (e.g., [3H]-ligand), and varying concentrations of N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand via filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Downstream Signaling: cAMP Assay
Assuming Target X is a Gi-coupled GPCR, its activation would lead to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.
Experimental Protocol:
-
Cell Culture and Stimulation: Plate Target X-expressing cells and pre-treat with varying concentrations of N-1,3-thiazol-2-ylpiperidine-4-carboxamide.
-
Agonist Challenge: Stimulate the cells with a known agonist for Target X to induce a signaling cascade.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine its functional potency (IC50).
Workflow for Mechanistic Elucidation
Caption: Workflow for determining target affinity (Ki) and functional potency (IC50).
Comparative In Vitro Efficacy in a Cellular Model of Inflammation
To assess the anti-inflammatory potential of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, we will use a well-established in vitro model: lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Cytokine Release Assay
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokines. We will measure the ability of our test compound and the comparators to inhibit the release of key cytokines like TNF-α and IL-6.
Experimental Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating and Treatment: Plate the PBMCs and pre-incubate with serial dilutions of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, Ibuprofen, and Tofacitinib for 1 hour.
-
LPS Stimulation: Add LPS to the wells to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Data Analysis: Calculate the IC50 value for each compound for the inhibition of each cytokine.
Expected Data Summary:
| Compound | TNF-α Inhibition IC50 (nM) | IL-6 Inhibition IC50 (nM) |
| N-1,3-thiazol-2-ylpiperidine-4-carboxamide | Experimental Value | Experimental Value |
| Ibuprofen | Experimental Value | Experimental Value |
| Tofacitinib | Experimental Value | Experimental Value |
Selectivity Profiling: Off-Target Effects
A critical aspect of drug development is to ensure that the compound is selective for its intended target to minimize potential side effects.
GPCR Panel Screening
To assess the selectivity of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, it should be screened against a panel of other GPCRs. This is typically done through binding or functional assays.
Workflow for Selectivity Screening
Caption: High-level overview of selectivity screening against a GPCR panel.
COX Enzyme Inhibition Assay
To differentiate our compound's mechanism from that of Ibuprofen, we will test its ability to inhibit COX-1 and COX-2 enzymes.
Experimental Protocol:
-
Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Setup: In a 96-well plate, combine the enzyme, arachidonic acid (the substrate), and varying concentrations of N-1,3-thiazol-2-ylpiperidine-4-carboxamide or Ibuprofen.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based assay kit.
-
Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition.
Expected Data Summary:
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| N-1,3-thiazol-2-ylpiperidine-4-carboxamide | Experimental Value | Experimental Value |
| Ibuprofen | Experimental Value | Experimental Value |
Preliminary Safety Assessment: In Vitro Cytotoxicity
Early assessment of cytotoxicity is crucial to flag potential safety liabilities.
Cell Viability Assay
We will assess the effect of the compounds on the viability of a common cell line, such as HepG2 (a human liver cell line), to identify potential hepatotoxicity.
Experimental Protocol:
-
Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of N-1,3-thiazol-2-ylpiperidine-4-carboxamide and comparator drugs for 24-48 hours.
-
Viability Assessment: Add a reagent such as MTT or PrestoBlue, which is converted to a colored or fluorescent product by metabolically active cells.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the CC50 (the concentration that causes 50% cytotoxicity).
Expected Data Summary:
| Compound | HepG2 Cytotoxicity CC50 (µM) |
| N-1,3-thiazol-2-ylpiperidine-4-carboxamide | Experimental Value |
| Ibuprofen | Experimental Value |
| Tofacitinib | Experimental Value |
Conclusion and Future Directions
This guide outlines a foundational suite of in vitro experiments to benchmark N-1,3-thiazol-2-ylpiperidine-4-carboxamide against established anti-inflammatory drugs. The data generated from these studies will provide a robust initial assessment of its potency, selectivity, and safety profile. Favorable results would warrant progression to more complex cellular models and eventually to in vivo efficacy and pharmacokinetic studies. The ultimate goal is to build a comprehensive data package that clearly defines the therapeutic potential of this novel compound.
References
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
A Head-to-Head In Vivo Comparison of Piperidine-Based PARP Inhibitors in Preclinical Oncology Models
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the piperidine scaffold has emerged as a cornerstone in the design of potent enzyme inhibitors. Its favorable physicochemical properties often translate to improved pharmacokinetic profiles and enhanced in vivo efficacy.[1] This guide provides an in-depth, objective comparison of the in vivo performance of prominent piperidine-based Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on preclinical data that informs clinical potential. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Rationale: Why Piperidine-Based PARP Inhibitors?
The piperidine ring is a privileged structure in medicinal chemistry due to its ability to confer desirable properties such as metabolic stability, improved solubility, and the capacity to form key interactions within enzyme active sites. In the context of PARP inhibitors, this scaffold has been instrumental in the development of highly effective agents for cancers harboring DNA damage response (DDR) deficiencies, most notably mutations in BRCA1 and BRCA2. The primary mechanism of action for these inhibitors is synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that have a compromised homologous recombination (HR) pathway for double-strand break repair.[2]
Comparative In Vivo Efficacy of PARP Inhibitors
Direct head-to-head clinical trials comparing different PARP inhibitors are scarce, making preclinical in vivo studies crucial for discerning potential differences in efficacy.[3] Here, we compare the in vivo performance of four leading piperidine-based PARP inhibitors: niraparib, olaparib, talazoparib, and rucaparib, with a focus on studies in ovarian and breast cancer patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
A key differentiator among these inhibitors is their ability to "trap" the PARP enzyme on DNA, which is another mechanism contributing to their cytotoxicity. The PARP trapping potency generally follows the order: talazoparib > niraparib > rucaparib > olaparib.[4] However, as we will see, in vivo efficacy is a multifactorial outcome influenced not only by trapping potency but also by pharmacokinetic properties like tumor penetration and exposure.
Niraparib vs. Olaparib: A Case Study in Pharmacokinetics Driving Efficacy
A comprehensive preclinical study directly compared the in vivo efficacy of niraparib and olaparib in various xenograft models. A significant finding was that niraparib demonstrated superior tumor exposure relative to plasma exposure, whereas olaparib's tumor exposure was less than its plasma levels.[1] This pharmacokinetic advantage for niraparib appears to translate into greater efficacy, particularly in BRCA-wildtype (BRCAwt) models.[1]
| Cancer Model | Genetic Background | Inhibitor | Dose & Schedule | Tumor Growth Inhibition (TGI) | Key Findings |
| A2780 Ovarian Cancer CDX | BRCAwt | Niraparib | 62.5 mg/kg, daily | 56.4% | Niraparib showed significant TGI.[4] |
| Olaparib | 100 mg/kg, daily | 15.6% (not significant) | Olaparib had minimal effect.[4] | ||
| OVC134 Ovarian Cancer PDX | BRCAwt | Niraparib | MTD | Significant TGI | Both drugs showed efficacy, but niraparib's was more pronounced.[4] |
| Olaparib | MTD | Significant TGI | |||
| MDA-MB-436 Breast Cancer CDX | BRCA1-mutant | Niraparib | 75 mg/kg, daily | Significant tumor regression | Both inhibitors were highly effective in this BRCA-mutant model.[4] |
| Olaparib | 67-75 mg/kg, twice daily | Significant tumor regression | |||
| OV5311 Ovarian Cancer PDX | BRCA2-mutant | Niraparib | 75 mg/kg, daily | Significant tumor regression | Both inhibitors induced tumor regression.[1] |
| Olaparib | 75 mg/kg, daily | Significant tumor regression |
Specific TGI percentages were not provided in the source, but graphical data indicated significant tumor growth inhibition or regression.
These data suggest that while both niraparib and olaparib are highly effective in BRCA-mutant models, niraparib's favorable pharmacokinetic profile may give it an edge in BRCA-wildtype tumors, where higher drug concentrations might be necessary to achieve a therapeutic effect.[1] This preclinical observation is consistent with clinical findings where niraparib has shown notable activity in non-gBRCAmut ovarian cancer patients.[1]
Talazoparib: The Potent PARP Trapper
Talazoparib is recognized as the most potent PARP trapper among the clinically approved PARP inhibitors.[4] Preclinical studies have shown that this high trapping efficiency translates to potent antitumor activity, particularly in models with BRCA1/2 mutations. In the MX-1 breast cancer model, which is BRCA1-deficient, talazoparib not only inhibited tumor growth but also induced tumor regression.[5] Furthermore, in BRCA1-mutant breast cancer xenografts, talazoparib demonstrated a more sustained inhibition of PARP activity compared to olaparib.[6]
Rucaparib
Rucaparib has also demonstrated significant in vivo efficacy. While direct head-to-head preclinical comparisons with other PARP inhibitors are less common in the literature, studies have shown its effectiveness in relevant models. For instance, in vitro studies have indicated that rucaparib and olaparib have comparable PARP-1 inhibition and radiosensitizing effects.[7]
Mechanism of Action: Synthetic Lethality in HR-Deficient Tumors
The efficacy of piperidine-based PARP inhibitors in cancers with BRCA1/2 mutations is a prime example of synthetic lethality. This concept describes a situation where a defect in a single gene or pathway is compatible with cell viability, but the simultaneous disruption of a second, parallel pathway leads to cell death.
Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
In a healthy cell, both the PARP-mediated base excision repair (BER) for single-strand breaks and the homologous recombination (HR) pathway for double-strand breaks are functional, ensuring genomic stability and cell survival. In a BRCA-mutant cancer cell, the HR pathway is deficient. When a PARP inhibitor is introduced, single-strand breaks are not efficiently repaired, leading to the collapse of replication forks and the formation of double-strand breaks.[2] Since the HR pathway is non-functional, these double-strand breaks cannot be repaired, resulting in genomic instability and ultimately, cell death.
Experimental Protocols
The reproducibility of in vivo studies is paramount. Below are detailed, step-by-step methodologies for key experiments in the evaluation of piperidine-based PARP inhibitors.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
This protocol outlines the process from patient tumor collection to in vivo efficacy assessment, a model that more closely recapitulates the heterogeneity of human tumors.
Caption: Workflow for a patient-derived xenograft (PDX) in vivo efficacy study.
Step-by-Step Methodology:
-
Patient Tumor Collection: With informed consent and institutional review board approval, fresh tumor tissue is collected from patients during surgery. The tissue is placed in a sterile transport medium on ice.[8]
-
Tumor Processing and Fragmentation: In a sterile environment, the tumor tissue is washed and cut into small fragments of approximately 1-2 mm³.[8]
-
Implantation: The tumor fragments are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).[8]
-
Tumor Growth Monitoring: Mice are monitored regularly for tumor growth using calipers. Tumor volume is calculated using the formula: Volume = 0.5 x length x width².[1]
-
Passaging: Once a tumor reaches a volume of approximately 1000 mm³, it is excised, fragmented, and implanted into new recipient mice to expand the model.[8]
-
Cohort Establishment: For efficacy studies, mice with established tumors of a specific size (e.g., 150-200 mm³) are randomized into treatment and control groups.[1]
-
Drug Formulation and Administration:
-
Efficacy Assessment: Tumor volume and mouse body weight are measured at regular intervals (e.g., twice weekly).[1]
-
Endpoint Analysis: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Treated Tumor Volume Change / Control Tumor Volume Change)] x 100.[1] Other endpoints can include tumor regression and overall survival.
A Note on Piperidine-Based HDAC Inhibitors
While the data for direct in vivo comparisons of piperidine-based histone deacetylase (HDAC) inhibitors is less extensive, this class of compounds also shows significant promise. For example, mocetinostat, a class I/IV HDAC inhibitor, has demonstrated in vivo activity and can enhance the efficacy of checkpoint inhibitors by modulating the tumor microenvironment.[10] Similarly, entinostat has been shown to synergize with chemotherapy in preclinical models of small cell lung cancer.[11] Further head-to-head in vivo studies are needed to fully delineate the comparative efficacy of different piperidine-based HDAC inhibitors.
Conclusion and Future Directions
The in vivo preclinical data strongly supports the efficacy of piperidine-based PARP inhibitors, particularly in tumors with homologous recombination deficiencies. While direct comparisons are limited, evidence suggests that pharmacokinetic properties, in addition to pharmacodynamic effects like PARP trapping, play a critical role in determining in vivo performance. Niraparib's favorable tumor penetration provides a compelling example of how superior pharmacokinetics can translate to broader efficacy, especially in BRCA-wildtype settings.
For researchers, the choice of which piperidine-based inhibitor to investigate further will depend on the specific cancer type, its genetic background, and the therapeutic window of the compound. The experimental protocols provided herein offer a robust framework for conducting such comparative efficacy and tolerability studies. As our understanding of the nuances of DDR pathways and inhibitor pharmacology deepens, we can expect the development of even more effective and selective piperidine-based therapies.
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An epithelial marker promoter induction screen identifies histone deacetylase inhibitors to restore epithelial differentiation a. ScienceOpen. (2016, June 13). Retrieved January 22, 2026, from [Link]
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Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (2022). Molecular Cancer Therapeutics, 21(1), 125-134. [Link]
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(PDF) Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. ResearchGate. Retrieved January 22, 2026, from [Link]
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Bridging the Gap: A Comparative Guide to the In Vivo Validation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for validating the potential anti-inflammatory and antioxidant properties of the novel compound, N-1,3-thiazol-2-ylpiperidine-4-carboxamide. While specific experimental data for this molecule is emerging, its structural motifs—a thiazole ring and a piperidine carboxamide scaffold—are well-represented in compounds with established biological activities. This guide, therefore, constructs a plausible in vitro profile to illustrate a robust in vivo validation strategy, comparing its projected performance against established drugs: the selective COX-2 inhibitor Celecoxib and the antioxidant agent N-acetylcysteine (NAC) .
The In Vitro Postulate: A Foundation for In Vivo Inquiry
The thiazole moiety is a core structure in various agents with demonstrated anti-inflammatory, antioxidant, and anticancer effects. Similarly, piperidine-carboxamide derivatives are explored as multi-target ligands for various biological targets. Based on this, we postulate a dual anti-inflammatory and antioxidant in vitro profile for N-1,3-thiazol-2-ylpiperidine-4-carboxamide for the purpose of this validation guide.
Table 1: Postulated In Vitro Activity Profile for N-1,3-thiazol-2-ylpiperidine-4-carboxamide
| Assay Type | Target/Method | Postulated IC₅₀ / Activity | Rationale |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Enzyme Assay | 150 nM | Thiazole derivatives have shown COX-2 inhibitory activity. This potency suggests selectivity over COX-1. |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production with IC₅₀ of 1.2 µM | A common cell-based assay to assess anti-inflammatory potential. |
| Antioxidant | DPPH Radical Scavenging Assay | EC₅₀ of 25 µM | A standard measure of direct antioxidant capacity. |
| Antioxidant | Cellular Antioxidant Assay (CAA) in HepG2 cells | EC₅₀ of 15 µM | Measures antioxidant activity within a cellular context, indicating bioavailability and intracellular action. |
The In Vivo Validation Blueprint: From Bench to Preclinical Models
Translating these in vitro findings requires a multi-faceted in vivo approach, encompassing pharmacokinetics (PK), pharmacodynamics (PD), and efficacy studies. The ultimate goal is to understand how the compound behaves in a complex biological system and to correlate its systemic exposure with its therapeutic effects.[1]
The Crucial First Step: Pharmacokinetic Profiling
Before assessing efficacy, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) profile of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is essential for determining key parameters that will inform the dosing regimen for subsequent efficacy studies.[2][3]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old.
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Oral (PO) gavage: 10 mg/kg in the same vehicle.
-
-
Sample Collection: Serial blood samples (approx. 100 µL) are collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Parameter Calculation: Key PK parameters are calculated, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Oral bioavailability (%F)
-
Table 2: Projected Pharmacokinetic Parameters in Rats
| Parameter | N-1,3-thiazol-2-ylpiperidine-4-carboxamide (Projected) | Celecoxib (Reference) | N-acetylcysteine (Reference) |
| t½ (h) | 3.5 | ~2.8[2] | ~0.5 (undergoes rapid metabolism)[4][5] |
| Cmax (ng/mL) at 10 mg/kg PO | 850 | Variable, poor bioavailability in rats[3] | Low due to extensive first-pass metabolism[4][5] |
| Oral Bioavailability (%) | 45% | Low and variable (~15-25%)[3] | ~24-43%[6] |
Rationale for Projected Values: The projected moderate bioavailability and half-life for the test compound are based on typical values for novel small molecules of this class, providing a reasonable window for once or twice-daily dosing in efficacy models.
Efficacy Evaluation: Testing the Hypotheses In Vivo
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a standard and well-characterized model of acute inflammation, primarily mediated by prostaglandins and other inflammatory mediators in the later phase, making it suitable for evaluating COX inhibitors.[7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (n=8 per group), weighing 150-180g.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: N-1,3-thiazol-2-ylpiperidine-4-carboxamide (e.g., 10, 30, 100 mg/kg, PO).
-
Group 3: Celecoxib (e.g., 10 mg/kg, PO) as a positive control.[9]
-
-
Procedure:
-
One hour after oral administration of the test compounds or vehicle, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Table 3: Projected Anti-Inflammatory Efficacy in the Paw Edema Model
| Treatment Group | Dose (mg/kg, PO) | Peak Edema Inhibition (%) at 4h |
| Vehicle Control | - | 0% |
| N-1,3-thiazol-2-ylpiperidine-4-carboxamide | 10 | 25% |
| 30 | 45% (ED₅₀ projected ~35 mg/kg) | |
| 100 | 60% | |
| Celecoxib | 10 | ~55%[9][10] |
In Vivo Antioxidant Activity
To validate the antioxidant potential, we will measure the levels of key oxidative stress markers and antioxidant enzymes in tissue homogenates following an inflammatory challenge, which itself induces oxidative stress.
Experimental Protocol: In Vivo Antioxidant Marker Analysis
-
Model: Tissue samples (e.g., paw tissue from the carrageenan model or liver tissue from an LPS challenge model) are collected at the end of the anti-inflammatory study.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: N-1,3-thiazol-2-ylpiperidine-4-carboxamide (30 mg/kg, PO).
-
Group 3: N-acetylcysteine (100 mg/kg, PO) as a positive control.[11]
-
-
Tissue Processing: Tissues are homogenized in an appropriate buffer.
-
Biochemical Assays: The following markers are quantified using commercially available assay kits:
-
Endpoint: Levels of these markers are compared across the different treatment groups.
Table 4: Projected In Vivo Antioxidant Effects
| Treatment Group (30 mg/kg) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH Level (µmol/g tissue) |
| Vehicle Control (Inflamed) | 1.8 ± 0.2 | 15 ± 2 | 2.5 ± 0.3 |
| N-1,3-thiazol-2-ylpiperidine-4-carboxamide | 1.1 ± 0.15 | 22 ± 3 | 3.8 ± 0.4 |
| N-acetylcysteine (100 mg/kg) | 0.9 ± 0.1 | 25 ± 2.5 | 4.5 ± 0.5 |
| *Projected to be statistically significant (p < 0.05) compared to the vehicle control. |
Visualizing the Strategy and Mechanism
Proposed Anti-Inflammatory Pathway
The primary hypothesized mechanism for the anti-inflammatory effect is the inhibition of the COX-2 enzyme, which is a key player in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[14]
Caption: Proposed mechanism of action via COX-2 inhibition.
In Vivo Validation Workflow
A logical and sequential workflow is crucial for an efficient and ethical in vivo validation process.
Caption: Workflow for in vivo validation.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and logical pathway for the in vivo validation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, based on a plausible in vitro profile derived from its chemical class. By employing standard, well-validated preclinical models and comparing the compound's performance against industry-standard drugs like Celecoxib and N-acetylcysteine, researchers can generate the robust data package necessary for a go/no-go decision in the drug development pipeline.
Successful validation, as projected in this guide, would warrant further investigation into more chronic models of inflammation (e.g., adjuvant-induced arthritis), a deeper exploration of the antioxidant mechanism, and comprehensive safety and toxicology studies. This structured, comparative approach ensures that the transition from in vitro promise to in vivo proof-of-concept is both efficient and scientifically sound.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-1,3-thiazol-2-ylpiperidine-4-carboxamide Hydrochloride
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed protocol for the proper disposal of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride, a compound of interest in contemporary drug discovery. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined herein are grounded in established safety protocols and regulatory guidelines, providing a framework for responsible chemical waste management.
Understanding the Compound: Hazard Profile and Characteristics
Key Structural Features and Potential Hazards:
-
Thiazole Ring: A heterocyclic compound that can possess biological activity. Some thiazole derivatives are known to be irritants.[2][3]
-
Piperidine Moiety: A common heterocyclic amine in pharmaceuticals. Depending on substitution, it can exhibit varying levels of toxicity.
-
Carboxamide Group: Generally stable, but can undergo hydrolysis under strong acidic or basic conditions.
-
Hydrochloride Salt: Indicates that the compound is likely a water-soluble solid. The acidic nature of the salt should be considered.
Based on these features, N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride should be treated as a hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. The following steps provide a clear and actionable workflow for laboratory personnel.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride, including residual amounts in weighing boats or on filter paper, in a dedicated, properly labeled hazardous waste container.[4]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that have come into direct contact with the compound must be disposed of as hazardous waste.[1]
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a designated liquid hazardous waste container. Do not dispose of these solutions down the drain.[1][4]
-
Organic Solvent Solutions: If the compound has been dissolved in an organic solvent, it must be collected in a separate, compatible solvent waste container. Halogenated and non-halogenated solvent waste streams should be kept separate if required by your institution's waste management program.
Step 2: Container Selection and Management
Proper containment is crucial to prevent leaks and ensure safe handling.[4]
-
Compatibility: Use containers made of materials that are chemically resistant to the waste being collected. For N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride and its solutions, high-density polyethylene (HDPE) or glass containers are generally suitable.[5][6]
-
Condition: Ensure containers are in good condition, with no cracks or leaks, and have a secure, screw-top cap.[4] The original manufacturer's container, if empty and in good condition, is an ideal choice for waste accumulation.[4]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[4]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[4][7]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies.[4][5]
Your hazardous waste label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride". Avoid using abbreviations or chemical formulas.
-
The specific constituents and their approximate concentrations if it is a mixed waste stream.
-
The date on which waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[4][5][8]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]
-
Segregation: Store incompatible waste streams separately within the SAA to prevent accidental mixing and dangerous reactions.
-
Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution. Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[5][8] For acutely toxic wastes (P-listed), the limit is one quart.[5][8]
Step 5: Arranging for Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][9][10] Do not attempt to dispose of the chemical waste through regular trash or by evaporation in a fume hood.[6][7]
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
-
Spill Cleanup:
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[2] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately. Ensure the area is well-ventilated.[1]
-
Decontamination of Empty Containers
Empty containers that held N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride must be properly decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinsing: A container that held this compound should be triple rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[6]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates may also need to be collected depending on the toxicity of the compound and local regulations.
-
Defacing Labels: After triple rinsing, deface or remove the original label from the container before disposal.[6]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride.
Caption: Disposal workflow for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | Not Permitted | [1][4] |
| SAA Maximum Volume | 55 gallons | [5][8] |
| SAA Acutely Toxic Waste Limit | 1 quart | [5][8] |
| Container Headspace | ~10% | [4] |
This guide is intended to provide a comprehensive framework for the safe disposal of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride. It is imperative that all laboratory personnel are trained on these procedures and that they consult their institution's specific waste management policies and their EHS department for any questions or clarification.
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Navigating the Uncharted: A Guide to Safely Handling N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
For researchers at the forefront of drug discovery, the synthesis and handling of novel chemical entities are daily realities. N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride represents a class of compounds with significant therapeutic potential. However, with innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. As this is a research compound, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, it is imperative to treat it as a substance with unknown toxicity and handle it with the highest degree of caution.[1][2] This guide provides a framework for the essential personal protective equipment (PPE) and procedural considerations necessary for the safe handling and disposal of this compound, grounded in established safety principles and authoritative guidelines.
The Rationale for a Precautionary Approach
Given the structural motifs of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride—a piperidine ring and a thiazole moiety—we can infer potential hazards based on analogous compounds. Piperidine itself is known to cause severe skin burns and eye damage and is toxic upon contact or inhalation.[3] Thiazole derivatives can also elicit skin, eye, and respiratory irritation. Consequently, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to mitigate these anticipated risks.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling.[3][4] The following table outlines the minimum required PPE for handling N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride, with an emphasis on the causality behind each selection.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses or goggles.[2][5] A full-face shield should be worn over safety glasses when there is a risk of splashes or aerosols. | Protects against accidental splashes of the compound, which, based on its hydrochloride salt form and parent amine structures, could be corrosive or irritating to the eyes.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[2] | Prevents dermal absorption, a common route of exposure for amine-containing compounds. The specific glove material should be chosen based on its resistance to the solvents used in conjunction with the compound.[1][5] |
| Body Protection | A laboratory coat, buttoned completely. | Provides a removable barrier to protect skin and personal clothing from contamination in the event of a spill.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary depending on the scale of the work and the potential for aerosol generation.[7] | For small-scale operations within a certified chemical fume hood, a respirator may not be required. However, for larger quantities or if there is a risk of dust or aerosol formation, a respirator equipped with the appropriate cartridge is essential to prevent inhalation of the potentially toxic compound.[3][7] |
Procedural Integrity: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following workflows, based on guidelines from the Centers for Disease Control and Prevention (CDC) and other safety authorities, are designed to prevent cross-contamination.[8]
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Step-by-Step Donning Procedure:
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[9][10]
-
Put on Gown: Don a clean lab coat, ensuring it is fully buttoned.[9][10]
-
Put on Mask or Respirator: If required, secure the mask or respirator over the nose and mouth.[9][10]
-
Put on Goggles or Face Shield: Place eye and face protection on, ensuring a secure and comfortable fit.[9][10]
-
Put on Gloves: Pull on gloves, making sure the cuffs of the gloves extend over the sleeves of the lab coat.[9][10]
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for correctly doffing PPE.
Step-by-Step Doffing Procedure:
-
Remove Gown and Gloves: Peel off the gown by turning it inside out and rolling it into a bundle. As the gown is removed, the gloves should be peeled off simultaneously, with one gloved hand removing the other glove, and the now-bare hand removing the second glove from the inside.[11] Dispose of them in the appropriate waste container.[11][12]
-
Perform Hand Hygiene: Immediately wash hands or use hand sanitizer.[9][10]
-
Remove Goggles or Face Shield: Remove eye and face protection from the back to avoid touching the potentially contaminated front surface.[9]
-
Remove Mask or Respirator: Grasp the straps from behind and remove without touching the front of the mask or respirator.[9]
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer as the final step.[9][10]
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the operational and disposal phases of handling N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride.
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is essential for any procedures that may generate dust or aerosols.[3] The fume hood provides a primary containment barrier, minimizing the risk of inhalation exposure.
Waste Disposal
As a research chemical with unknown long-term environmental effects, N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.[13]
Waste Segregation and Labeling:
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.[14]
-
Liquid Waste: Solutions containing the compound and any rinseate from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container.[14]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety department.[15][16]
Disposal Pathway:
All hazardous waste must be disposed of through your institution's official hazardous waste management program.[13] Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[17]
Emergency Preparedness
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In the event of a spill, evacuate the immediate area. If the spill is small, and you are trained and equipped to do so, contain the spill with an appropriate absorbent material. For larger spills, or if you are unsure how to proceed, contact your institution's emergency response team.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific inquiries while ensuring a safe and secure laboratory environment for all.
References
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Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. [Link]
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How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. (2022). Liberty Safety. [Link]
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Donning and Doffing PPE Correctly. (2025). Ausmed. [Link]
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Personal Protective Equipment. (2023). Occupational Safety and Health Administration. [Link]
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Pocket Guide to Chemical Hazards Introduction. (2010). Centers for Disease Control and Prevention. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
